molecular formula C11H16N5O8P B3394580 3'-O-Methylguanosine-5'-monophosphate CAS No. 400806-41-9

3'-O-Methylguanosine-5'-monophosphate

Cat. No.: B3394580
CAS No.: 400806-41-9
M. Wt: 377.25 g/mol
InChI Key: JGYKGFFURACNNS-KQYNXXCUSA-N
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Description

3'-O-Methylguanosine-5'-monophosphate is a useful research compound. Its molecular formula is C11H16N5O8P and its molecular weight is 377.25 g/mol. The purity is usually 95%.
The exact mass of the compound 5'-Guanylic acid, 3'-O-methyl- is 377.07364948 g/mol and the complexity rating of the compound is 613. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-3-methoxyoxolan-2-yl]methyl dihydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N5O8P/c1-22-7-4(2-23-25(19,20)21)24-10(6(7)17)16-3-13-5-8(16)14-11(12)15-9(5)18/h3-4,6-7,10,17H,2H2,1H3,(H2,19,20,21)(H3,12,14,15,18)/t4-,6-,7-,10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGYKGFFURACNNS-KQYNXXCUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(OC(C1O)N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N5O8P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80634802
Record name 3'-O-Methylguanosine 5'-(dihydrogen phosphate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80634802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400806-41-9
Record name 3'-O-Methylguanosine 5'-(dihydrogen phosphate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80634802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 3'-O-Methylguanosine-5'-monophosphate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 3'-O-Methylguanosine-5'-monophosphate (3'-OMe-GMP), a modified nucleotide of significant interest in biochemical research and drug development. The synthesis is a multi-step process involving the preparation of the precursor, 3'-O-methylguanosine, followed by its selective 5'-monophosphorylation. Both chemical and enzymatic routes for these transformations are explored, providing researchers with versatile options to suit their laboratory capabilities and project requirements. This guide offers detailed experimental protocols, quantitative data, and visual workflows to facilitate the successful synthesis and purification of this important compound.

I. Overview of Synthetic Strategies

The synthesis of this compound can be broadly divided into two key stages:

  • Synthesis of 3'-O-Methylguanosine: This crucial step involves the selective methylation of the 3'-hydroxyl group of the ribose moiety of guanosine. Achieving this selectivity is paramount and often requires the use of protecting groups for other reactive sites on the guanosine molecule. A prominent chemoenzymatic strategy involves the methylation of a more amenable precursor, 2-aminoadenosine, followed by enzymatic deamination to yield the desired guanosine derivative.

  • 5'-Monophosphorylation: Once 3'-O-methylguanosine is obtained, the next step is the introduction of a phosphate group at the 5'-hydroxyl position. This can be accomplished through established chemical phosphorylation methods, such as the Yoshikawa-Ludwig procedure, or via enzymatic phosphorylation using a suitable nucleoside kinase, offering a milder and potentially more regioselective alternative.

This guide will provide detailed protocols for both chemical and enzymatic approaches to the 5'-monophosphorylation step, allowing researchers to choose the most appropriate method.

II. Chemical Synthesis Pathway

The chemical synthesis of this compound involves the preparation of the 3'-O-methylated nucleoside followed by chemical phosphorylation.

A. Synthesis of 3'-O-Methylguanosine (Precursor)

A common and effective method for the selective synthesis of 3'-O-methylguanosine involves a chemoenzymatic approach starting from 2-aminoadenosine. This method leverages the differential reactivity of the hydroxyl groups and a specific enzymatic conversion.

Experimental Protocol: Chemoenzymatic Synthesis of 3'-O-Methylguanosine

  • Protection of 2-aminoadenosine: The 2',3'-hydroxyl groups of 2-aminoadenosine are protected, often as an isopropylidene ketal, to allow for selective reaction at the 5'- and 3'-positions.

  • Methylation: The protected 2-aminoadenosine is then methylated. By carefully selecting the reaction conditions, such as using a stoichiometric amount of a tin-based catalyst (e.g., dibutyltin oxide) followed by the addition of a methylating agent like methyl iodide, the methylation can be directed to the 3'-hydroxyl group.

  • Deprotection: The protecting groups are removed under acidic conditions to yield 3'-O-methyl-2-aminoadenosine.

  • Enzymatic Deamination: The resulting 3'-O-methyl-2-aminoadenosine is then treated with adenosine deaminase. This enzyme specifically converts the 2-aminoadenosine derivative to the corresponding guanosine analog, yielding 3'-O-methylguanosine.

  • Purification: The final product is purified by crystallization or column chromatography.

G1 A 2-Aminoadenosine B Protection of 2',3'-OH groups A->B C Protected 2-Aminoadenosine B->C D 3'-O-Methylation C->D E Protected 3'-O-Methyl- 2-aminoadenosine D->E F Deprotection E->F G 3'-O-Methyl- 2-aminoadenosine F->G H Enzymatic Deamination (Adenosine Deaminase) G->H I 3'-O-Methylguanosine H->I

B. 5'-Monophosphorylation of 3'-O-Methylguanosine

A widely used and effective method for the 5'-monophosphorylation of nucleosides is the Yoshikawa-Ludwig phosphorylation, which utilizes phosphoryl chloride (POCl₃) in a trialkyl phosphate solvent.

Experimental Protocol: Chemical 5'-Monophosphorylation

  • Reaction Setup: 3'-O-methylguanosine is suspended in anhydrous trimethyl phosphate at 0°C under an inert atmosphere (e.g., argon or nitrogen).

  • Phosphorylation: Phosphoryl chloride (POCl₃) is added dropwise to the stirred suspension. The reaction mixture is stirred at 0°C for a specified period, typically 2-4 hours, until the starting material is consumed (monitored by TLC or HPLC).

  • Quenching: The reaction is quenched by the slow addition of a cold aqueous buffer, such as triethylammonium bicarbonate (TEAB) or sodium bicarbonate solution, while maintaining a low temperature.

  • Purification: The crude product is purified by anion-exchange chromatography. A common choice is a DEAE-Sephadex column, eluting with a linear gradient of a volatile buffer like TEAB. The fractions containing the desired product are collected and lyophilized to yield the triethylammonium salt of this compound.

G2 A A B B A->B C C B->C D D C->D E E D->E F F E->F G G F->G H H G->H

III. Enzymatic Synthesis Pathway

An alternative "green" approach to the 5'-monophosphorylation of 3'-O-methylguanosine is the use of a nucleoside kinase. These enzymes catalyze the transfer of a phosphate group from a donor, typically ATP or GTP, to the 5'-hydroxyl of the nucleoside.

A. 5'-Monophosphorylation using a Nucleoside Kinase

Several nucleoside kinases exhibit broad substrate specificity and can phosphorylate modified nucleosides. For instance, deoxynucleoside kinase from Drosophila melanogaster (dNK) is known to be a versatile enzyme for this purpose.[1]

Experimental Protocol: Enzymatic 5'-Monophosphorylation

  • Reaction Mixture: In a suitable buffer (e.g., Tris-HCl, pH 7.5), combine 3'-O-methylguanosine, a phosphate donor (e.g., ATP or GTP), magnesium chloride (a required cofactor for the kinase), and the nucleoside kinase enzyme.

  • Incubation: The reaction mixture is incubated at an optimal temperature for the enzyme, typically 37°C, for a period ranging from a few hours to overnight. The progress of the reaction can be monitored by HPLC.

  • Enzyme Inactivation: The reaction is terminated by inactivating the enzyme, for example, by heating the mixture or by adding a protein precipitant like ethanol or acetonitrile.

  • Purification: The reaction mixture is centrifuged to remove the denatured enzyme. The supernatant, containing the product, unreacted substrate, and phosphate donor, is then purified by anion-exchange chromatography as described in the chemical synthesis section.

G3 A A B B A->B C C D D C->D E E D->E F F E->F G G F->G H H G->H I I H->I

IV. Quantitative Data and Characterization

The following table summarizes typical quantitative data for the synthesis of this compound. Please note that yields can vary depending on the specific reaction conditions and purification efficiency.

StepMethodKey Reagents/EnzymesTypical YieldPurity (Post-Purification)
3'-O-Methylation ChemoenzymaticDibutyltin oxide, Methyl iodide, Adenosine deaminase40-60%>95%
5'-Monophosphorylation ChemicalPOCl₃, Trimethyl phosphate50-70%>98% (by HPLC)
5'-Monophosphorylation EnzymaticNucleoside Kinase, ATP/GTP40-90%[1]>98% (by HPLC)

Characterization Data:

The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the guanine base protons, the ribose protons, and the newly introduced methyl group on the 3'-oxygen. The chemical shifts of the ribose protons will be altered compared to the starting 3'-O-methylguanosine due to the presence of the 5'-phosphate group.

  • ¹³C NMR: The carbon NMR spectrum will provide signals for all carbon atoms in the molecule, further confirming the structure.

  • ³¹P NMR: The phosphorus NMR spectrum should show a single peak corresponding to the monophosphate group, confirming the success of the phosphorylation step.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecule, providing definitive evidence of its composition.

  • HPLC: High-performance liquid chromatography, particularly using an anion-exchange column, is essential for assessing the purity of the final product.

V. Conclusion

This technical guide provides a comprehensive overview of the synthesis of this compound, offering both chemical and enzymatic pathways to this valuable research compound. The detailed experimental protocols, quantitative data, and visual workflows are intended to equip researchers, scientists, and drug development professionals with the necessary information to successfully synthesize and purify this modified nucleotide for their specific applications. Careful execution of the described procedures and thorough characterization of the final product are crucial for obtaining high-quality material for downstream use.

References

The Advent of 3'-O-Methylated Nucleotides: A Technical Guide to Synthesis, Properties, and Applications as Chain Terminators

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A pivotal development in molecular biology and biotechnology has been the introduction of synthetically modified nucleotides that act as chain terminators in enzymatic nucleic acid synthesis. Among these, 3'-O-methylated nucleotides have emerged as crucial tools for researchers, scientists, and drug development professionals. By blocking the essential 3'-hydroxyl group required for phosphodiester bond formation, these molecules provide a powerful mechanism for controlling polymerase activity. This technical guide provides an in-depth exploration of the synthesis, core principles, and key applications of 3'-O-methylated nucleotides, with a focus on their role as terminators in sequencing and other molecular biology techniques.

Introduction: A Tale of Two Methylations

While 2'-O-methylation is a widespread natural modification found in various RNA species, playing roles in RNA stability and function, 3'-O-methylation is not a common natural biological modification. Instead, the "discovery" and significance of 3'-O-methylated nucleotides lie in their chemical synthesis and application as tools to interrogate and manipulate biological systems. The primary function of a 3'-O-methyl group on a nucleotide is to render it a chain terminator. Once a polymerase incorporates a 3'-O-methylated nucleotide into a growing DNA or RNA strand, the absence of a free 3'-hydroxyl group prevents the addition of the next nucleotide, thus halting elongation. This property is analogous to the mechanism of dideoxynucleotides (ddNTPs) that were foundational to Sanger sequencing.

Chemical Synthesis of 3'-O-Methylated Ribonucleoside Phosphoramidites

The synthesis of oligonucleotides containing 3'-O-methylated residues is achieved through solid-phase synthesis using phosphoramidite chemistry. This requires the preparation of 3'-O-methylated ribonucleoside phosphoramidite building blocks.

Experimental Protocol: Synthesis of 3'-O-Methyladenosine Phosphoramidite

This protocol outlines a general approach for the synthesis of a 3'-O-methylated adenosine phosphoramidite, a key reagent for incorporating this modification into RNA.

Step 1: Selective Protection of Adenosine

  • Start with adenosine. Protect the 5'-hydroxyl group with a dimethoxytrityl (DMT) group.

  • Protect the N6-amino group of the adenine base, for example, with a benzoyl (Bz) group.

  • The result is a 5'-O-DMT-N6-Bz-adenosine, with free 2' and 3' hydroxyl groups.

Step 2: Selective 3'-O-Methylation

  • This step is crucial and often challenging due to the similar reactivity of the 2' and 3' hydroxyl groups. A common strategy involves a transient protection of the 2'-hydroxyl group.

  • React the 5', N6-diprotected adenosine with a reagent that selectively protects the 2'-OH, such as a bulky silyl group.

  • With the 2'-OH protected, the 3'-OH is now available for methylation. Treat the compound with a methylating agent like methyl iodide (CH₃I) in the presence of a strong base (e.g., sodium hydride, NaH).

  • Remove the transient 2'-OH protecting group to yield 5'-O-DMT-N6-Bz-3'-O-methyladenosine.

Step 3: Phosphitylation

  • The final step is to convert the 3'-O-methylated nucleoside into a phosphoramidite.

  • React the 5'-O-DMT-N6-Bz-3'-O-methyladenosine with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a non-nucleophilic base (e.g., diisopropylethylamine).

  • The product, 5'-O-DMT-N6-Bz-3'-O-methyladenosine-2'-(N,N-diisopropyl)phosphoramidite, is then purified and can be used in an automated oligonucleotide synthesizer.

Adenosine Adenosine Protected_A 5'-O-DMT- N6-Bz-Adenosine Adenosine->Protected_A Protection (DMT, Bz) Transient_Protected 2'-O-Silyl- Protected Intermediate Protected_A->Transient_Protected Transient 2'-OH Protection Methylated 3'-O-Methylated Intermediate Transient_Protected->Methylated Methylation (CH3I, Base) Phosphoramidite 3'-O-Methyl Adenosine Phosphoramidite Methylated->Phosphoramidite Phosphitylation

Caption: Chemical synthesis pathway for 3'-O-methyladenosine phosphoramidite.

Mechanism of Action: Chain Termination

The utility of 3'-O-methylated nucleotides stems from their ability to act as potent chain terminators during nucleic acid polymerization. DNA and RNA polymerases catalyze the formation of a phosphodiester bond by linking the 5'-phosphate group of an incoming nucleotide to the 3'-hydroxyl group of the growing nucleic acid chain. The substitution of this 3'-hydroxyl with a methoxy group (-OCH₃) makes this reaction impossible.

cluster_0 Normal Elongation cluster_1 Chain Termination Polymerase_Normal Polymerase Elongated_Normal Elongated Strand Polymerase_Normal->Elongated_Normal Phosphodiester Bond Formation Primer_Normal Primer Strand (with 3'-OH) Primer_Normal->Polymerase_Normal dNTP_Normal Incoming dNTP dNTP_Normal->Polymerase_Normal Polymerase_Term Polymerase Termination Elongation Blocked Polymerase_Term->Termination No 3'-OH available Primer_Term Primer Strand with 3'-O-Methyl-NMP Primer_Term->Polymerase_Term dNTP_Term Incoming dNTP dNTP_Term->Polymerase_Term

Caption: Mechanism of polymerase chain termination by a 3'-O-methylated nucleotide.

Polymerase Incorporation and Fidelity

The efficiency and fidelity with which a polymerase incorporates a modified nucleotide are critical for its utility. While wild-type polymerases can incorporate 3'-O-methylated nucleotides, their efficiency is often lower than for their natural counterparts. Consequently, engineered DNA polymerases have been developed to improve the incorporation of nucleotides with modifications at the 3' position.

Experimental Protocol: Single-Nucleotide Incorporation Assay

This assay is used to determine the efficiency of incorporation of a 3'-O-methylated nucleotide by a specific polymerase.

  • Design and Preparation: A DNA or RNA template is designed with a specific sequence. A corresponding primer, labeled with a fluorescent dye or radioisotope, is annealed to the template such that the next nucleotide to be incorporated is the one of interest.

  • Reaction Setup: Set up parallel reactions containing the primer-template complex, the DNA or RNA polymerase being tested, and either the natural dNTP/NTP or the 3'-O-methylated dNTP/NTP.

  • Time Course: The reactions are incubated at the optimal temperature for the polymerase, and aliquots are taken at various time points. The reaction is stopped by adding a quenching solution (e.g., EDTA).

  • Analysis: The products are separated by size using denaturing polyacrylamide gel electrophoresis (PAGE). The gel is then imaged to detect the labeled primer and the extended products.

  • Quantification: The intensity of the bands corresponding to the unextended primer and the +1 extended product are quantified. The rate of product formation is used to calculate kinetic parameters such as k_cat and K_m.

PolymeraseNucleotideRelative Incorporation Efficiency (Modified vs. Natural)Reference
9°N polymerase (exo-) (A485L/Y409V mutant)3'-O-allyl-dATPEfficiently incorporated[1]
9°N polymerase (exo-) (A485L/Y409V mutant)3'-O-(2-nitrobenzyl)-dGTPEfficiently incorporated[1]
KOD polymerase (Mut_C2 variant)3'-O-azidomethyl-dATP-Cy3High catalytic efficiency[2]
Wild-type KOD polymerase3'-O-azidomethyl-dATP-Cy3No incorporation observed[2]

Note: Data for 3'-O-allyl and 3'-O-azidomethyl modifications are presented as proxies for 3'-O-methyl, as specific comparative data for 3'-O-methyl incorporation is sparse in the literature. These modifications also function as 3' terminators.

Impact on Duplex Stability

The introduction of a methyl group at the 3'-O position can also influence the thermodynamic stability of the resulting nucleic acid duplex. The melting temperature (T_m), the temperature at which half of the duplex dissociates, is a key measure of this stability. Generally, modifications to the sugar moiety can alter the sugar pucker conformation, which in turn affects the overall duplex geometry and stability.

ModificationDuplex TypeChange in T_m (°C) per modificationReference
3'-β methyl (on deoxyribose)DNA:RNADestabilizing[3]
2'-O-methylRNA:RNA+1.0 to +2.0 (Stabilizing)[4]
Cytosine methylation (base)DNA:DNA~+0.5 to +1.0 (Stabilizing)[5][6]

Applications in Research and Development

The primary application of 3'-O-methylated nucleotides is as terminators in various molecular biology techniques.

  • Next-Generation Sequencing (NGS): Similar to other 3'-O-blocked reversible terminators, 3'-O-methylated nucleotides could potentially be used in sequencing-by-synthesis platforms. After incorporation and detection, the methyl group would need to be chemically removed to allow the next cycle of nucleotide addition.

  • PCR and RT-PCR: The inclusion of a 3'-O-methylated nucleotide in a PCR or RT-PCR reaction can be used to terminate the reaction at specific points or to create defined-length products.

  • Oligonucleotide Synthesis: Incorporating a 3'-O-methylated nucleotide at the 3'-terminus of a synthetic oligonucleotide renders it resistant to extension by polymerases and can also provide some protection against 3'-exonucleases. This is valuable for applications such as probes and primers where 3'-extension is undesirable.

Conclusion

3'-O-methylated nucleotides represent a key class of synthetic molecules that have empowered researchers to control and analyze nucleic acid polymerization with high precision. While not a feature of natural biological systems, their role as chain terminators has been pivotal in the development of sequencing technologies and other molecular tools. The continued development of engineered polymerases with improved efficiency and fidelity for incorporating these and other modified nucleotides will undoubtedly expand their application in basic research, diagnostics, and therapeutics.

References

In Vitro Function of 3'-O-Methylguanosine-5'-monophosphate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-O-Methylguanosine-5'-monophosphate (3'-O-Me-GMP) is a chemically modified nucleotide that serves as a crucial tool in molecular biology, particularly in the study of nucleic acid synthesis. Its primary in vitro function is not as a direct effector molecule in signaling pathways but as a precursor to its triphosphate form, 3'-O-Methylguanosine-5'-triphosphate (3'-O-Me-GTP). The strategic placement of a methyl group on the 3'-hydroxyl of the ribose sugar prevents the formation of a phosphodiester bond, thereby acting as a potent chain terminator in RNA synthesis. This guide provides an in-depth overview of the in vitro applications of 3'-O-Me-GMP, focusing on its enzymatic conversion to the active triphosphate form and its subsequent use in transcription termination assays.

Enzymatic Conversion of 3'-O-Me-GMP to 3'-O-Me-GTP

The biological activity of 3'-O-Me-GMP in vitro is contingent upon its phosphorylation to the triphosphate form. This conversion is a two-step enzymatic process catalyzed by specific kinases.

  • Phosphorylation to 3'-O-Me-GDP: The first phosphorylation step is catalyzed by a nucleoside monophosphate kinase, most likely a guanylate kinase (GK) or an enzyme with broad substrate specificity.[1][2] These kinases transfer a phosphate group from a donor, typically ATP, to the 5'-monophosphate of the nucleotide.[1][2]

  • Phosphorylation to 3'-O-Me-GTP: The resulting 3'-O-Me-GDP is then further phosphorylated to 3'-O-Me-GTP by a nucleoside diphosphate kinase (NDPK). NDPKs exhibit broad substrate specificity and catalyze the transfer of the terminal phosphate from a nucleoside triphosphate (like ATP) to a nucleoside diphosphate.

Signaling Pathway for Enzymatic Conversion

Enzymatic_Conversion cluster_0 In Vitro Phosphorylation Cascade M0 3'-O-Me-GMP E1 Guanylate Kinase (or other NMP Kinase) M0->E1 M1 3'-O-Me-GDP E2 Nucleoside Diphosphate Kinase M1->E2 M2 3'-O-Me-GTP E1->M1 Phosphorylation ADP1 ADP E1->ADP1 E2->M2 Phosphorylation ADP2 ADP E2->ADP2 ATP1 ATP ATP1->E1 Phosphate Donor ATP2 ATP ATP2->E2 Phosphate Donor

Caption: Enzymatic conversion of 3'-O-Me-GMP to 3'-O-Me-GTP.

Application in In Vitro Transcription Termination Assays

The triphosphate derivative, 3'-O-Me-GTP, is a valuable reagent for studying the mechanisms of RNA transcription.[4][5] Its incorporation by RNA polymerase into a growing RNA chain results in the immediate cessation of elongation.[5][6] This property is exploited in in vitro transcription termination assays to map transcription start sites, identify promoter regions, and analyze the kinetics of RNA synthesis.[4][7]

Experimental Protocol: In Vitro Transcription Termination Assay

This protocol outlines a general procedure for using 3'-O-Me-GTP as a chain terminator in an in vitro transcription assay.[7][8]

Table 1: Components for In Vitro Transcription Termination Assay

ComponentStock ConcentrationFinal ConcentrationPurpose
DNA Template (linearized)1 µg/µL50-100 ng/µLProvides the genetic sequence for transcription.
Transcription Buffer10X1XMaintains optimal pH and ionic strength.
ATP, CTP, UTP Mix10 mM each0.5 mM eachStandard ribonucleotides for RNA synthesis.
GTP10 mM0.05-0.2 mMLimiting concentration of the natural nucleotide.
3'-O-Me-GTP10 mM0.1-1 mMChain-terminating nucleotide.
[α-³²P] UTP or CTP10 mCi/mL10 µCiRadiolabel for detection of transcripts.
RNA Polymerase (e.g., T7)50 U/µL20-50 unitsEnzyme that synthesizes RNA.
RNase Inhibitor40 U/µL20 unitsPrevents degradation of RNA products.
Nuclease-free Water-To final volumeSolvent.

Methodology:

  • Reaction Setup: On ice, combine the DNA template, transcription buffer, ATP, CTP, UTP mix, GTP, and [α-³²P] labeled nucleotide in a sterile, nuclease-free microcentrifuge tube.

  • Initiation: Add RNA polymerase and RNase inhibitor to the reaction mixture. Mix gently by pipetting.

  • Termination Reaction: In separate tubes for each reaction condition, add varying concentrations of 3'-O-Me-GTP.

  • Incubation: Incubate the reactions at the optimal temperature for the RNA polymerase (e.g., 37°C for T7 RNA polymerase) for 30-60 minutes.

  • Reaction Quenching: Stop the reactions by adding an equal volume of loading buffer (e.g., formamide with tracking dyes).

  • Denaturation: Heat the samples at 95°C for 5 minutes to denature the RNA transcripts.

  • Electrophoresis: Separate the RNA products by denaturing polyacrylamide gel electrophoresis (PAGE).

  • Visualization: Visualize the radiolabeled RNA fragments by autoradiography. The resulting ladder of bands will correspond to transcripts terminated at guanosine positions.

Experimental Workflow

Experimental_Workflow cluster_workflow In Vitro Transcription Termination Assay Workflow A 1. Assemble Reaction Mix (DNA, Buffers, NTPs, [α-³²P] NTP) B 2. Add RNA Polymerase & RNase Inhibitor A->B C 3. Aliquot and Add 3'-O-Me-GTP (Terminator) B->C D 4. Incubate at 37°C C->D E 5. Stop Reaction with Loading Buffer D->E F 6. Denature RNA at 95°C E->F G 7. Separate by Denaturing PAGE F->G H 8. Visualize by Autoradiography G->H

Caption: Workflow for an in vitro transcription termination assay.

Data Presentation and Interpretation

The output of an in vitro transcription termination assay using 3'-O-Me-GTP is a series of RNA fragments of varying lengths, each ending where a guanosine would have been incorporated. When run on a denaturing polyacrylamide gel, these fragments form a "ladder" from which the sequence can be inferred. The intensity of the bands can provide information about the efficiency of termination at specific sites.

Conclusion

This compound is a synthetic nucleotide whose primary in vitro significance lies in its role as a precursor to the chain-terminating agent, 3'-O-Me-GTP. The enzymatic conversion of 3'-O-Me-GMP to its triphosphate form allows for its use in powerful molecular biology techniques, most notably in vitro transcription termination assays. These assays are instrumental for DNA sequencing, promoter analysis, and studying the kinetics of RNA polymerase. The detailed understanding of its application provides researchers with a valuable tool for dissecting the complexities of gene expression.

References

An In-depth Technical Guide to 3'-O-Methylguanosine-5'-monophosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and applications of 3'-O-Methylguanosine-5'-monophosphate (3'-OMe-GMP), a crucial modified nucleotide in molecular biology and drug development.

Core Structural and Chemical Identity

This compound is a ribonucleotide monophosphate characterized by a methyl group at the 3'-hydroxyl position of the ribose sugar. This modification is pivotal to its primary function as a chain terminator in RNA synthesis.[1] The fundamental chemical and structural properties are summarized below.

PropertyValueSource
Chemical Formula C₁₁H₁₆N₅O₈P[2][3]
Molecular Weight 377.25 g/mol [4]
CAS Number 400806-41-9[2][3]
IUPAC Name [(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-3-methoxyoxolan-2-yl]methyl dihydrogen phosphateN/A
Synonyms 3'-OMe-GMP[4]

Structure:

Figure 1: Structural components of this compound.

Quantitative Structural and Spectroscopic Data

NMR Spectroscopy

NMR spectroscopy is essential for confirming the identity and purity of 3'-OMe-GMP. While a complete, assigned spectrum for the monophosphate is not publicly detailed, data for the parent nucleoside, 3'-O-methylguanosine, provides valuable reference points.

Table 2: Predicted and Experimental NMR Chemical Shifts (δ, ppm)

Atom Predicted ¹H NMR (D₂O) Experimental ¹H NMR (Guanosine Monophosphate, H₂O) Predicted ¹³C NMR (DMSO-d6)
H8 ~8.0 8.14 C8: ~137
H1' ~5.8 5.94 C1': ~87
H2' ~4.6 4.49 C2': ~74
H3' ~4.4 4.33 C3': ~82 (due to O-CH₃)
H4' ~4.3 4.33 C4': ~84
H5' ~3.9 4.01 C5': ~63

| 3'-OCH₃ | ~3.5 | N/A | 3'-OCH₃: ~58 |

Note: Experimental data for the exact molecule is limited in public sources. The provided experimental values are for the closely related Guanosine Monophosphate for comparative purposes.[2]

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern, which aids in structural elucidation. In negative ion mode ESI-MS/MS, key fragments for nucleoside monophosphates include the nucleobase, phosphate, and phosphoribose moieties. For 3'-OMe-GMP, a characteristic neutral loss of the methylated ribose (146 Da) would be expected, distinguishing it from base-methylated isomers which would lose an unmodified ribose (132 Da).

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and analysis of this compound are often proprietary or described within the supplementary materials of scientific publications. The following sections outline the general principles and common methodologies.

Synthesis of this compound

The synthesis typically involves two key stages: the selective methylation of the 3'-hydroxyl group of guanosine and the subsequent phosphorylation of the 5'-hydroxyl group.

3.1.1. Enzymatic Synthesis of 3'-O-Methylguanosine

An efficient method for the regioselective synthesis of 3'-O-methylguanosine involves the use of 2-aminoadenosine as a starting material.

  • Selective Methylation: 2-aminoadenosine is treated with diazomethane in the presence of a catalyst like stannous chloride. Reaction conditions (e.g., solvent, temperature, and timing of reagent addition) are optimized to favor methylation at the 3'-OH position.

  • Enzymatic Deamination: The resulting mixture of 2'- and 3'-O-methyl-2-aminoadenosine is then treated with adenosine deaminase. This enzyme selectively deaminates the 3'-O-methyl-2-aminoadenosine to yield 3'-O-methylguanosine.

  • Purification: Due to its low solubility, 3'-O-methylguanosine often precipitates from the reaction mixture and can be isolated by centrifugation, simplifying purification.

3.1.2. Chemical Phosphorylation

The phosphorylation of the 5'-hydroxyl group of 3'-O-methylguanosine can be achieved using established chemical methods, such as the Yoshikawa procedure.

  • Monophosphorylation: The protected or unprotected 3'-O-methylguanosine is reacted with a phosphorylating agent like phosphorus oxychloride (POCl₃) in an appropriate solvent (e.g., trimethyl phosphate).

  • Work-up and Purification: The reaction is quenched, and the resulting this compound is purified using techniques such as ion-exchange chromatography.

Analytical Methods

3.2.1. NMR Spectroscopy Analysis

  • Sample Preparation: A sample of 3'-OMe-GMP is dissolved in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. 2D NMR experiments such as COSY, HSQC, and HMBC are typically performed to aid in the complete assignment of all proton and carbon signals.

  • Data Analysis: The chemical shifts, coupling constants, and through-bond correlations are analyzed to confirm the structure, including the position of the methyl and phosphate groups.

3.2.2. Mass Spectrometry Analysis

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via liquid chromatography-electrospray ionization (LC-ESI).

  • MS1 Analysis: A full scan MS1 spectrum is acquired to determine the mass-to-charge ratio (m/z) of the molecular ion, confirming the molecular weight.

  • MS/MS Analysis: Tandem mass spectrometry (MS/MS) is performed by isolating the parent ion and subjecting it to collision-induced dissociation (CID). The resulting fragmentation pattern is analyzed to confirm the structural components of the molecule.

Role in Research and Signaling Pathways

The primary and most significant role of this compound (and its triphosphate form) in research is as a chain terminator in RNA synthesis .[5] The methylation of the 3'-hydroxyl group prevents the formation of a phosphodiester bond with the 5'-phosphate of an incoming nucleotide, thereby halting the elongation of the RNA strand by RNA polymerase.

chain_termination cluster_termination Inhibition by 3'-OMe-GTP RNA_Polymerase RNA Polymerase RNA_Strand Growing RNA Strand (...-N-3'OH) RNA_Polymerase->RNA_Strand 3_OMe_GMP 3'-OMe-GTP (incorporated) RNA_Polymerase->3_OMe_GMP incorporates Elongation Phosphodiester Bond Formation RNA_Strand->Elongation 3'-OH attacks 5'-phosphate NTP Incoming NTP NTP->Elongation Elongation->RNA_Strand Chain elongates RNA_Strand_Terminated RNA Strand with 3'-OMe-G at the end 3_OMe_GMP->RNA_Strand_Terminated Termination Chain Termination RNA_Strand_Terminated->Termination No free 3'-OH

Figure 2: Mechanism of RNA chain termination by 3'-O-Methylguanosine triphosphate.

Currently, there is no evidence to suggest that this compound is a natural signaling molecule or a direct component of endogenous signaling pathways. Its utility lies in its application as a research tool to study the mechanisms of RNA polymerases and to control RNA synthesis in vitro. While unmodified guanosine monophosphate (GMP) is a precursor for the second messenger cyclic GMP (cGMP), which is involved in various signaling cascades such as the nitric oxide pathway, this role is not attributed to 3'-OMe-GMP.[6][7]

Applications in Drug Development

The chain-terminating property of 3'-O-methylated nucleosides makes them and their analogs valuable in the development of antiviral and anticancer therapies. By mimicking natural nucleosides, these compounds can be incorporated by viral or cellular polymerases, leading to the termination of nucleic acid replication and, consequently, the inhibition of viral proliferation or cancer cell growth. While 3'-OMe-GMP itself may not be a therapeutic agent, it serves as a lead compound and a research tool for designing and testing novel chain-terminating drugs.

References

Endogenous Methylated Nucleosides: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Endogenous methylated nucleosides, once considered minor components of DNA and RNA, are now recognized as critical regulators of a vast array of biological processes. These modifications, which do not alter the primary nucleotide sequence, form a key layer of epigenetic and epitranscriptomic regulation, influencing everything from gene expression to protein translation. For researchers in academia and the pharmaceutical industry, a deep understanding of these molecules is paramount for unraveling disease mechanisms and developing novel therapeutic strategies. This technical guide provides a comprehensive overview of the core aspects of endogenous methylated nucleoside research, with a focus on quantitative data, experimental methodologies, and the intricate signaling pathways they govern.

Core Concepts in Endogenous Methylated Nucleosides

The most extensively studied methylated nucleosides are 5-methylcytosine (5mC) in DNA and N6-methyladenosine (m6A) in RNA.

  • 5-Methylcytosine (5mC): Often referred to as the "fifth base" of DNA, 5mC is a well-established epigenetic mark.[1][2] It predominantly occurs at CpG dinucleotides and is crucial for gene silencing, genomic imprinting, and the suppression of transposable elements.[3] The methylation patterns are established by de novo DNA methyltransferases (DNMT3A and DNMT3B) and maintained during cell division by a maintenance methyltransferase (DNMT1).[3] Aberrant 5mC patterns are a hallmark of many diseases, including cancer.[4][5]

  • N6-Methyladenosine (m6A): As the most abundant internal modification in eukaryotic mRNA, m6A plays a pivotal role in RNA metabolism.[6] This dynamic and reversible modification is installed by a "writer" complex (including METTL3, METTL14, and WTAP), removed by "erasers" (FTO and ALKBH5), and recognized by "reader" proteins (such as the YTH domain family proteins), which then dictate the fate of the modified mRNA, including its splicing, nuclear export, stability, and translation.[6][7][8] Dysregulation of m6A modification is increasingly implicated in the pathogenesis of various cancers.[6][9]

Quantitative Analysis of Methylated Nucleosides in Cancer

The levels of endogenous methylated nucleosides are often altered in disease states, making them promising biomarkers for diagnosis, prognosis, and therapeutic monitoring. The following tables summarize quantitative data from various studies comparing the levels of these nucleosides in cancer versus normal tissues and biofluids.

Table 1: 5-Methylcytosine (5mC) and 5-Hydroxymethylcytosine (5hmC) Levels in Cancerous vs. Normal Tissues

Cancer TypeTissueChange in 5mC in CancerChange in 5hmC in CancerReference
Colorectal CancerColorectal TissueSignificantly lowerSignificantly lower[10]
MelanomaSkin TissueNot specifiedSignificantly reduced[4]
Breast CancerBreast TissueNot specifiedSignificantly reduced[4][11]
Prostate CancerProstate TissueNot specifiedSignificantly reduced[4][11]
Liver CancerLiver TissueNot specifiedSignificantly reduced[4][11]
Lung CancerLung TissueNot specifiedSignificantly reduced (up to 5-fold)[4][11]
Pancreatic CancerPancreatic TissueNot specifiedSignificantly reduced[4]
GlioblastomaBrain TissueNot specifiedSignificantly reduced (up to 30-fold)[4]
Kidney CancerKidney TissueNot specifiedReduced, leading to gene body hypermethylation[11]

Table 2: Urinary and Serum Methylated Nucleoside Levels in Cancer Patients vs. Healthy Controls

NucleosideBiofluidCancer Type(s)Change in Cancer PatientsConcentration Range in Healthy Controls (nmol/mmol creatinine)Concentration Range in Cancer Patients (nmol/mmol creatinine)Reference
N6-methyladenosine (m6A)UrineBreast Cancer (Early Stage)DecreasedNot specifiedNot specified[12]
5-methylcytidine (m5C)UrineBreast Cancer (Early Stage)Decreased0.22–13.62Not specified[12]
N1-methyladenosine (m1A)UrineBreast Cancer (Early Stage)Decreased116.26–4230.32Not specified[12]
N1-methylguanosine (m1G)UrineBreast Cancer (Early Stage)Decreased24.01–2680.74Not specified[12]
2′-O-methyladenosine (Am)UrineBreast Cancer (Early Stage)Decreased0.09–13.33Not specified[12]
2′-O-methylguanosine (Gm)UrineBreast Cancer (Early Stage)Decreased20.47–467.21Not specified[12]
2′-O-methylcytidine (Cm)UrineBreast Cancer (Early Stage)Decreased25.47–1431.11Not specified[12]
N6,2′-O-dimethyladenosine (m6Am)UrineBreast Cancer (Early Stage)Decreased1.65–21.17Not specified[12]
N6-methyladenosine (m6A)SerumColorectal CancerIncreasedNot specifiedNot specified[13]
N1-methyladenosine (m1A)SerumColorectal CancerIncreasedNot specifiedNot specified[13]
N2-methylguanosine (m2G)SerumColorectal CancerDecreasedNot specifiedNot specified[13]
2′-O-methyluridine (Um)SerumColorectal CancerDecreasedNot specifiedNot specified[13]
2′-O-methylguanosine (Gm)SerumColorectal CancerDecreasedNot specifiedNot specified[13]

Experimental Protocols

Accurate and sensitive quantification of methylated nucleosides is crucial for research and clinical applications. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.[14]

Protocol 1: UHPLC-MS/MS Analysis of Methylated Nucleosides in Urine

This protocol is adapted from methodologies described for the analysis of urinary nucleosides.[12][15]

1. Sample Preparation (Urine):

  • Thaw frozen urine samples at room temperature.
  • Centrifuge the samples at 13,000 rpm for 15 minutes at 4°C to pellet any precipitates.
  • Take a 100 µL aliquot of the supernatant and spike it with a mixture of stable isotope-labeled internal standards (e.g., [D3]m6A, [13C5]Am).
  • Dilute the sample with 300 µL of water.
  • For enrichment, magnetic dispersive solid-phase extraction (MDSPE) with Fe3O4/graphene can be employed.[16] Add 2 mg of Fe3O4/G to the diluted urine and sonicate for 5 minutes.
  • After a 1-minute incubation, use a magnet to separate the adsorbent and decant the supernatant.
  • The enriched nucleosides are then eluted from the adsorbent for analysis.

2. UHPLC-MS/MS Analysis:

  • Chromatography: Utilize a hydrophilic interaction liquid chromatography (HILIC) column for separation.
  • Mobile Phase A: Water with 0.2% acetic acid and 10 mM ammonium acetate.
  • Mobile Phase B: Acetonitrile with 0.2% acetic acid, 2 mM ammonium acetate, and 0.05 mM malic acid.[16] Malic acid can improve separation and enhance detection sensitivity.[16]
  • Gradient: An isocratic elution with a high percentage of the organic mobile phase (e.g., 94% B) is often used for HILIC separation of these polar compounds.[16]
  • Flow Rate: 0.25 mL/min.
  • Mass Spectrometry:
  • Ionization Mode: Positive electrospray ionization (ESI+).
  • Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification of specific nucleosides and their corresponding internal standards.
  • Data Analysis: Quantify the endogenous methylated nucleosides by comparing the peak area ratios of the analyte to its stable isotope-labeled internal standard against a calibration curve.

Protocol 2: General Workflow for LC-MS/MS Analysis of Methylated Nucleosides in Tissues

This protocol outlines a general workflow for tissue sample analysis.

1. DNA/RNA Extraction:

  • Excise and weigh the frozen tissue sample.
  • Homogenize the tissue in an appropriate lysis buffer.
  • Perform DNA or RNA extraction using commercially available kits or standard phenol-chloroform extraction protocols.

2. Enzymatic Hydrolysis:

  • Digest the purified DNA or RNA to single nucleosides.
  • For DNA, use a cocktail of DNase I, nuclease P1, and alkaline phosphatase.
  • For RNA, use a cocktail of nuclease P1 and alkaline phosphatase.
  • Incubate the reaction mixture at 37°C for a sufficient time (e.g., 2-12 hours) to ensure complete digestion.

3. Sample Cleanup:

  • Remove proteins and enzymes from the digest, for example, by protein precipitation with a cold organic solvent (e.g., acetonitrile) or by using a filtration device.
  • Centrifuge to pellet the precipitated proteins and collect the supernatant containing the nucleosides.
  • Dry the supernatant under vacuum and reconstitute in the initial mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • The chromatographic and mass spectrometric conditions would be similar to those described in Protocol 1, with potential optimization of the gradient and MRM transitions for the specific nucleosides of interest.

Signaling Pathways and Logical Relationships

The biological functions of endogenous methylated nucleosides are mediated through complex signaling pathways. The following diagrams, rendered in DOT language for Graphviz, illustrate these key pathways and workflows.

5-Methylcytosine (5mC) and Transcriptional Repression

This pathway illustrates how 5mC contributes to gene silencing through the recruitment of histone deacetylases (HDACs).

G 5-Methylcytosine Mediated Transcriptional Repression cluster_0 DNA Methylation cluster_1 Chromatin Modification cluster_2 Gene Silencing DNMT1 DNMT1 mCpG Methylated CpG (5mC) DNMT1->mCpG Maintains Methylation HDAC HDAC1/2 DNMT1->HDAC Associates with CpG CpG Site CpG->DNMT1 mCpG->DNMT1 Recruits Deacetylated_Histone Deacetylated Histone HDAC->Deacetylated_Histone Deacetylates Histone Histone Histone->HDAC Gene_Silencing Transcriptional Repression Deacetylated_Histone->Gene_Silencing

Caption: 5mC maintenance by DNMT1 and its association with HDACs leads to histone deacetylation and gene silencing.

N6-Methyladenosine (m6A) Dependent Regulation of mRNA Translation

This diagram outlines the process of m6A modification and its impact on the translation of target mRNAs.

G m6A-Dependent Regulation of mRNA Translation cluster_0 m6A Installation ('Writing') cluster_1 m6A Recognition ('Reading') cluster_2 Translation Initiation Writer_Complex METTL3/METTL14 Writer Complex m6A_mRNA m6A-modified mRNA Writer_Complex->m6A_mRNA Adds m6A mRNA mRNA mRNA->Writer_Complex YTHDF1 YTHDF1 Reader Protein m6A_mRNA->YTHDF1 Binds to m6A eIF3 eIF3 YTHDF1->eIF3 Recruits Ribosome Ribosome eIF3->Ribosome Promotes Loading Translation Enhanced Translation Ribosome->Translation

Caption: The m6A writer complex methylates mRNA, which is then bound by the YTHDF1 reader protein to enhance translation initiation.

Experimental Workflow for LC-MS/MS Analysis of Methylated Nucleosides

This workflow provides a high-level overview of the steps involved in the quantitative analysis of methylated nucleosides from biological samples.

G Experimental Workflow for Methylated Nucleoside Analysis Sample Biological Sample (Tissue, Urine, Blood) Extraction DNA/RNA Extraction Sample->Extraction Hydrolysis Enzymatic Hydrolysis to Nucleosides Extraction->Hydrolysis Cleanup Sample Cleanup (e.g., Protein Precipitation) Hydrolysis->Cleanup LCMS UHPLC-MS/MS Analysis (HILIC-MRM) Cleanup->LCMS Data Data Analysis (Quantification) LCMS->Data

Caption: A streamlined workflow for the analysis of methylated nucleosides from biological matrices using LC-MS/MS.

Conclusion and Future Directions

The study of endogenous methylated nucleosides is a rapidly evolving field with profound implications for biology and medicine. The ability to accurately quantify these modifications and understand their regulatory networks is opening new avenues for biomarker discovery and the development of targeted therapies. As analytical technologies continue to improve in sensitivity and throughput, we can expect a deeper understanding of the "methylome" and "epitranscriptome" and their roles in health and disease. For researchers and drug development professionals, staying abreast of these advancements will be key to unlocking the full therapeutic potential of targeting these fundamental biological processes.

References

An In-depth Technical Guide to the Biochemical Reagent 3'-O-Me-GMP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the biochemical reagent 3'-O-Methylguanosine-5'-monophosphate (3'-O-Me-GMP), its properties, synthesis, and applications, with a focus on its role as a tool in molecular biology and drug development.

Core Concepts and Physicochemical Properties

This compound (3'-O-Me-GMP) is a modified purine ribonucleotide. The key structural feature is the methylation of the hydroxyl group at the 3' position of the ribose sugar. This modification sterically blocks the formation of a phosphodiester bond, the crucial linkage in the elongation of nucleic acid chains. This property makes 3'-O-Me-GMP and its triphosphate form (3'-O-Me-GTP) effective chain terminators in RNA synthesis.

Below is a summary of the available quantitative data for 3'-O-Me-GMP and its related compounds.

PropertyThis compound (3'-O-Me-GMP)3'-O-Methylguanosine3'-O-Methylguanosine-5'-Triphosphate (3'-O-Me-GTP)
Molecular Formula C₁₁H₁₆N₅O₈PC₁₁H₁₅N₅O₅[1]C₁₁H₁₈N₅O₁₄P₃
Molecular Weight 377.25 g/mol [2]297.27 g/mol [1]537.20 g/mol [1]
CAS Number 400806-41-9[3]10300-27-361556-45-4
Appearance White to off-white solid/crystals[2]Solid[1]-
Purity -≥98%≥90% by AX-HPLC[1]
Storage -20°C or below4°C, stored under nitrogen-20°C or below[1]
Solubility -DMSO: 25 mg/mL (84.10 mM; with ultrasonic and warming to 60°C)-
Extinction Coefficient --13[1]

Synthesis of 3'-O-Me-GMP

The synthesis of 3'-O-Me-GMP typically involves two key steps: the synthesis of the nucleoside 3'-O-methylguanosine, followed by its phosphorylation to the monophosphate.

Synthesis of 3'-O-Methylguanosine

A reported method for the selective synthesis of 3'-O-methylguanosine starts from 2-aminoadenosine. The regioselectivity of the 2'- and 3'-O-alkylation is controlled by optimizing the addition, timing, and concentration of the catalyst, stannous chloride, and the methylating agent, diazomethane. The resulting 3'-O-methyl-2-aminoadenosine is then converted to 3'-O-methylguanosine via enzymatic deamination with adenosine deaminase. Due to its low solubility, the product precipitates and can be isolated by centrifugation.

Enzymatic Phosphorylation to 3'-O-Me-GMP

General Enzymatic Phosphorylation Protocol:

This protocol is a generalized procedure and would require optimization for the specific substrate, 3'-O-methylguanosine.

Materials:

  • 3'-O-methylguanosine

  • A suitable nucleoside kinase (e.g., a broad-spectrum deoxynucleoside kinase)

  • ATP or GTP as a phosphate donor

  • Magnesium chloride (MgCl₂)

  • Reaction buffer (e.g., Tris-HCl or potassium phosphate buffer, pH 7.5-8.5)

  • Enzyme dilution buffer

  • Quenching solution (e.g., perchloric acid or EDTA)

  • Analytical equipment (e.g., HPLC) for monitoring the reaction and purifying the product.

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, MgCl₂, the phosphate donor (ATP or GTP), and the substrate, 3'-O-methylguanosine.

  • Enzyme Addition: Dilute the nucleoside kinase in an appropriate buffer and add it to the reaction mixture to initiate the reaction. The optimal enzyme concentration needs to be determined empirically.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the chosen kinase (typically 37°C) for a predetermined amount of time. The reaction progress should be monitored by taking aliquots at different time points.

  • Reaction Quenching: Stop the reaction by adding a quenching solution.

  • Analysis and Purification: Analyze the reaction mixture by HPLC to determine the conversion of the nucleoside to the monophosphate. The product, 3'-O-Me-GMP, can be purified from the reaction mixture using appropriate chromatographic techniques, such as ion-exchange or reversed-phase chromatography.

Mechanism of Action and Applications

The primary biochemical function of 3'-O-Me-GMP, and more directly its triphosphate derivative (3'-O-Me-GTP), is the termination of RNA synthesis.

RNA Chain Termination

During transcription, RNA polymerases catalyze the formation of phosphodiester bonds between the 3'-hydroxyl group of the growing RNA chain and the 5'-phosphate group of an incoming nucleotide triphosphate. The presence of a methyl group on the 3'-hydroxyl of an incorporated 3'-O-methylguanosine nucleotide prevents the formation of the subsequent phosphodiester bond, thus terminating the elongation of the RNA chain.

RNA_Chain_Termination cluster_elongation Normal Elongation cluster_termination Chain Termination RNA_Polymerase RNA Polymerase Elongated_RNA Elongated RNA Chain RNA_Polymerase->Elongated_RNA forms phosphodiester bond Growing_RNA Growing RNA Chain (free 3'-OH) Growing_RNA->RNA_Polymerase bound to NTP Incoming NTP NTP->RNA_Polymerase binds Terminator_NTP 3'-O-Me-GTP RNA_Polymerase_Term RNA Polymerase Terminator_NTP->RNA_Polymerase_Term binds Terminated_RNA Terminated RNA Chain (blocked 3'-O-Me) RNA_Polymerase_Term->Terminated_RNA incorporates Growing_RNA_Term Growing RNA Chain (free 3'-OH) Growing_RNA_Term->RNA_Polymerase_Term bound to

Caption: Workflow of RNA chain termination by 3'-O-Me-GTP.

Applications in Research and Development

The chain-terminating property of 3'-O-methylated nucleotides makes them valuable tools in various molecular biology techniques:

  • RNA Sequencing: Similar to the Sanger sequencing method for DNA, 3'-O-methylated nucleotides can be used to generate a population of RNA fragments of varying lengths, each terminated at a specific nucleotide. Analysis of these fragments allows for the determination of the RNA sequence.

  • Transcriptional Analysis: 3'-O-Me-GTP can be used to study the mechanism of transcription by pausing RNA polymerase at specific positions, allowing for the analysis of transcription complexes and the dynamics of RNA synthesis.

  • Antiviral Drug Development: As chain terminators, 3'-O-methylated nucleoside analogs have been investigated as potential antiviral agents. By being incorporated into the viral RNA by the viral RNA polymerase, they can inhibit viral replication. 3'-O-Methylguanosine has been shown to inhibit the synthesis of early vaccinia virus-specific RNA.

Experimental Protocols

RNA Polymerase Chain Termination Assay (Conceptual Protocol)

This protocol outlines the general steps for an in vitro transcription assay to demonstrate the chain-terminating activity of 3'-O-Me-GTP.

Materials:

  • Linear DNA template containing a promoter for a specific RNA polymerase (e.g., T7, SP6, or E. coli RNA polymerase)

  • RNA polymerase

  • Standard ribonucleoside triphosphates (ATP, CTP, UTP, GTP)

  • 3'-O-Me-GTP

  • Transcription buffer

  • RNase inhibitor

  • Radiolabeled nucleotide (e.g., [α-³²P]UTP) for visualization of transcripts

  • Denaturing polyacrylamide gel electrophoresis (PAGE) system

  • Phosphorimager or autoradiography film

Procedure:

  • Reaction Setup: Prepare four separate transcription reactions. Each reaction will contain the DNA template, RNA polymerase, transcription buffer, RNase inhibitor, and the four standard NTPs (one of which is radiolabeled).

  • Addition of Terminator: To three of the four reactions, add a specific concentration of 3'-O-Me-GTP. The fourth reaction will serve as a control without the chain terminator. The concentration of the terminator relative to the standard GTP will determine the frequency of termination.

  • Transcription: Incubate the reactions at the optimal temperature for the RNA polymerase (e.g., 37°C) for a set period.

  • Reaction Termination: Stop the reactions by adding a stop solution containing a denaturing agent (e.g., formamide) and a tracking dye.

  • Gel Electrophoresis: Denature the RNA products by heating and then separate them by size on a denaturing polyacrylamide gel.

  • Visualization and Analysis: Visualize the radiolabeled RNA fragments using a phosphorimager or by exposing the gel to autoradiography film. The control lane should show a full-length transcript. The lanes containing 3'-O-Me-GTP should show a ladder of shorter transcripts, with bands corresponding to termination at guanosine positions.

Chain_Termination_Assay_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Transcription cluster_analysis 3. Analysis Template DNA Template Incubation Incubate at 37°C Template->Incubation RNAP RNA Polymerase RNAP->Incubation NTPs ATP, CTP, UTP, GTP (one radiolabeled) NTPs->Incubation Terminator 3'-O-Me-GTP Terminator->Incubation Denature Denature RNA Incubation->Denature PAGE Denaturing PAGE Denature->PAGE Visualize Visualize Fragments (Autoradiography/Phosphorimaging) PAGE->Visualize

Caption: Workflow for an RNA chain termination assay.

Conclusion

3'-O-Me-GMP and its triphosphate derivative are powerful tools for researchers in molecular biology and drug development. Their ability to act as specific chain terminators for RNA synthesis allows for detailed studies of transcription, RNA sequencing, and the development of novel antiviral therapies. Understanding the synthesis, properties, and experimental applications of this modified nucleotide is crucial for its effective use in the laboratory.

References

Methodological & Application

Application Notes and Protocols for 3'-O-Methylguanosine-5'-triphosphate as an RNA Chain Terminator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-O-Methylguanosine-5'-triphosphate (3'-O-Me-GTP) is a modified nucleotide analog that acts as a potent chain terminator in RNA synthesis.[1][2] The presence of a methyl group on the 3'-hydroxyl of the ribose sugar prevents the formation of a phosphodiester bond with the incoming nucleotide, thereby halting RNA chain elongation. This property makes 3'-O-Me-GTP a valuable tool for studying the mechanisms of transcription, identifying transcription termination sites, and preparing stalled RNA polymerase elongation complexes for structural and functional studies.[1] These application notes provide detailed protocols for the use of 3'-O-Me-GTP in in vitro transcription experiments.

Principle of Action

During RNA synthesis, RNA polymerase catalyzes the formation of a phosphodiester bond between the 3'-hydroxyl group of the growing RNA chain and the alpha-phosphate of the incoming ribonucleoside triphosphate (NTP). In the presence of 3'-O-Me-GTP, the polymerase incorporates the analog opposite a cytosine residue in the DNA template. However, the methylated 3'-end of the incorporated guanosine analog lacks the necessary hydroxyl group for the next phosphodiester bond formation, leading to the termination of transcription.

Applications

  • Mapping Transcription Termination Sites: By including 3'-O-Me-GTP in an in vitro transcription reaction, RNA synthesis is terminated at guanosine positions. Analysis of the resulting truncated RNA fragments allows for the precise mapping of transcription termination sites.

  • Preparation of Stalled Elongation Complexes: 3'-O-Me-GTP can be used to generate homogenous populations of stalled RNA polymerase II (RNAPII) elongation complexes at specific positions on a DNA template.[1] These stalled complexes are valuable for biochemical and structural studies of the transcription machinery.

  • Studying Transcription Dynamics: The controlled termination of transcription with 3'-O-Me-GTP enables the study of various aspects of transcription dynamics, such as polymerase pausing and the effects of transcription factors on elongation.

Quantitative Data Summary

The efficiency of chain termination by 3'-O-Me-GTP is dependent on its concentration relative to the natural GTP. The following table provides a general guideline for the concentrations used in in vitro transcription reactions.

ComponentStock ConcentrationFinal ConcentrationPurpose
ATP, CTP, UTP10 mM each100 µM eachRNA Elongation
GTP10 mM100 µMRNA Elongation (for full-length control)
3'-O-Me-GTP1 mM10 µM - 500 µMChain Termination

Note: The optimal concentration of 3'-O-Me-GTP may need to be determined empirically for each experimental system. A common starting point is a 1:10 ratio of 3'-O-Me-GTP to GTP. For complete termination at G-residues, a higher ratio (e.g., 5:1 or higher) of 3'-O-Me-GTP to GTP is recommended.

Experimental Protocols

Protocol 1: In Vitro Transcription Termination Assay using 3'-O-Me-GTP

This protocol is designed to identify transcription termination sites within a specific DNA template.

Materials:

  • Linearized DNA template containing a promoter (e.g., T7, SP6, or CMV)

  • RNA Polymerase (e.g., T7 RNA Polymerase, RNA Polymerase II)

  • Transcription Buffer (e.g., 40 mM Tris-HCl pH 7.9, 6 mM MgCl₂, 2 mM spermidine, 10 mM DTT)

  • Ribonuclease (RNase) Inhibitor

  • ATP, CTP, UTP solution (10 mM each)

  • GTP solution (10 mM)

  • 3'-O-Methylguanosine-5'-triphosphate (3'-O-Me-GTP) solution (1 mM)

  • Nuclease-free water

  • Denaturing polyacrylamide gel (6-8%)

  • TBE Buffer

  • Loading Dye (e.g., 95% formamide, 0.025% bromophenol blue, 0.025% xylene cyanol, 5 mM EDTA)

  • Autoradiography film or phosphorimager screen (if using radiolabeled NTPs)

Procedure:

  • Reaction Setup: In separate nuclease-free microcentrifuge tubes, set up the following reactions on ice. Prepare a master mix for common reagents.

ComponentControl Reaction (µL)Termination Reaction (µL)
Nuclease-free waterto 20to 20
Transcription Buffer (10X)22
DTT (100 mM)11
RNase Inhibitor (40 U/µL)11
ATP, CTP, UTP (10 mM each)0.50.5
GTP (10 mM)0.50.05
3'-O-Me-GTP (1 mM)-2.5
Linearized DNA template (1 µg)11
RNA Polymerase11
Total Volume 20 20
  • Incubation: Incubate the reactions at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reactions by adding 20 µL of loading dye.

  • Denaturation: Heat the samples at 95°C for 5 minutes, then place on ice.

  • Gel Electrophoresis: Load the samples onto a denaturing polyacrylamide gel and run the gel in 1X TBE buffer until the desired resolution is achieved.

  • Visualization: Visualize the RNA products by autoradiography (if using radiolabeled NTPs) or by staining with a suitable RNA stain (e.g., SYBR Gold). The control lane will show the full-length transcript, while the termination lane will show a ladder of bands corresponding to termination at guanosine residues.

Protocol 2: Preparation of Stalled RNA Polymerase II Elongation Complexes

This protocol describes the formation of stalled RNAPII elongation complexes using 3'-O-Me-GTP for subsequent biochemical or structural analysis.

Materials:

  • Immobilized DNA template on magnetic beads

  • Purified RNA Polymerase II

  • Transcription Buffer

  • ATP, CTP, UTP solution (10 mM each)

  • 3'-O-Methylguanosine-5'-triphosphate (3'-O-Me-GTP) solution (1 mM)

  • Wash Buffer (e.g., 20 mM HEPES-KOH pH 7.5, 150 mM KCl, 0.5 mM DTT, 10% Glycerol)

  • Nuclease-free water

Procedure:

  • Assemble Transcription Initiation Complex: Incubate the immobilized DNA template with purified RNAPII in transcription buffer for 15-30 minutes at room temperature to allow for the formation of the open complex.

  • Initiate Transcription: Add ATP, CTP, and UTP to a final concentration of 100 µM each to the reaction. Incubate for 5 minutes at 30°C to allow for the synthesis of a short initial transcript.

  • Induce Stalling: Add 3'-O-Me-GTP to a final concentration of 10 µM.[1] Incubate for an additional 20 minutes at 30°C to allow the polymerase to incorporate the chain terminator and stall.

  • Wash and Isolate Stalled Complexes:

    • Place the tube on a magnetic rack to capture the beads.

    • Carefully remove the supernatant.

    • Wash the beads with wash buffer to remove unincorporated nucleotides and other components. Repeat the wash step 2-3 times.

  • Resuspend Stalled Complexes: Resuspend the beads in a suitable buffer for downstream applications. The stalled elongation complexes are now ready for use in various assays, such as footprinting, crosslinking, or structural analysis.

Visualizations

experimental_workflow cluster_prep Template Preparation cluster_transcription In Vitro Transcription cluster_analysis Analysis template Linearized DNA Template reaction_setup Reaction Setup (NTPs, RNA Pol, Buffer) template->reaction_setup control Control Reaction (GTP) reaction_setup->control termination Termination Reaction (3'-O-Me-GTP) reaction_setup->termination incubation Incubation (37°C) control->incubation termination->incubation gel Denaturing PAGE incubation->gel visualization Visualization gel->visualization signaling_pathway cluster_elongation RNA Chain Elongation cluster_termination Chain Termination RNA_Pol RNA Polymerase Growing_RNA Growing RNA Chain (3'-OH) RNA_Pol->Growing_RNA incorporates Terminated_RNA Terminated RNA Chain (3'-OCH3) RNA_Pol->Terminated_RNA incorporates DNA DNA Template DNA->RNA_Pol binds NTPs ATP, CTP, UTP, GTP NTPs->RNA_Pol Growing_RNA->RNA_Pol Terminator 3'-O-Me-GTP Terminator->RNA_Pol Terminated_RNA->RNA_Pol stalls

References

Application Notes and Protocols for 3'-OMe-GTP Incorporation Assay in Transcription Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

The 3'-O-Methylguanosine-5'-triphosphate (3'-OMe-GTP) incorporation assay is a powerful tool for the analysis of transcription, particularly for studying the activity of RNA polymerases and the efficacy of potential inhibitors. As a chain-terminating nucleotide analog, 3'-OMe-GTP is incorporated into a nascent RNA strand, whereupon it prevents further elongation due to the methylated 3'-hydroxyl group. This characteristic makes it an invaluable reagent for investigating the mechanisms of transcription initiation and elongation, as well as for the high-throughput screening of antiviral compounds targeting viral RNA-dependent RNA polymerases (RdRps).

The primary applications of this assay lie in the field of virology, where it is used to characterize the enzymatic activity of viral polymerases and to determine the potency of nucleoside/nucleotide analog inhibitors. Viruses such as Hepatitis C Virus (HCV), Dengue Virus, and Influenza Virus, which rely on an RdRp for the replication of their RNA genomes, are major targets for drugs that function as chain terminators. The 3'-OMe-GTP incorporation assay provides a quantitative method to assess the inhibitory potential of these compounds by measuring the extent of premature transcription termination.

Experimental Protocols

This section provides a detailed methodology for a standard in vitro transcription termination assay using 3'-OMe-GTP. The protocol is adaptable for various RNA polymerases, including viral RdRps.

Protocol 1: In Vitro Transcription Termination Assay

1. Materials and Reagents:

  • Enzyme: Purified RNA polymerase (e.g., HCV NS5B, Dengue Virus NS5, Influenza Virus Polymerase Complex)

  • DNA/RNA Template: A linear DNA or RNA template containing the promoter sequence for the specific polymerase and the downstream sequence to be transcribed.

  • Nucleotides:

    • ATP, CTP, UTP solutions (100 mM)

    • GTP solution (100 mM)

    • 3'-O-Methylguanosine-5'-triphosphate (3'-OMe-GTP) solution (10 mM)

    • Radiolabeled nucleotide (e.g., [α-³²P]CTP or [α-³²P]GTP) for visualization.

  • Buffers and Solutions:

    • Transcription Buffer (10X): Composition varies depending on the polymerase, but a general buffer is 400 mM Tris-HCl (pH 8.0), 100 mM MgCl₂, 20 mM DTT, and 100 mM NaCl.

    • RNase Inhibitor

    • Stop Solution: 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol.

  • Equipment:

    • Thermal cycler or water bath

    • Polyacrylamide gel electrophoresis (PAGE) apparatus

    • Phosphorimager or autoradiography film

2. Experimental Procedure:

  • Template-Primer Annealing (if required): For some polymerases, a primer is required. Mix the template and primer in a 1:1.2 molar ratio in annealing buffer (10 mM Tris-HCl pH 8.0, 50 mM NaCl). Heat to 95°C for 5 minutes and allow to cool slowly to room temperature.

  • Reaction Setup: On ice, prepare the following reaction mixture in a final volume of 20 µL:

    • 2 µL of 10X Transcription Buffer

    • 1 µL of RNA/DNA Template (1 µM)

    • 1 µL of ATP, CTP, UTP mix (10 mM each)

    • 1 µL of GTP (at varying concentrations to compete with 3'-OMe-GTP)

    • 1 µL of 3'-OMe-GTP (at varying concentrations to determine IC50)

    • 1 µL of [α-³²P]CTP or [α-³²P]GTP

    • 0.5 µL of RNase Inhibitor

    • X µL of Nuclease-free water

    • 1 µL of RNA Polymerase (e.g., 100 nM)

  • Initiation and Elongation: Incubate the reaction mixture at the optimal temperature for the polymerase (e.g., 30°C or 37°C) for a defined period (e.g., 30-60 minutes).

  • Termination of Reaction: Stop the reaction by adding an equal volume (20 µL) of Stop Solution.

  • Denaturation: Heat the samples at 95°C for 5 minutes to denature the RNA products.

3. Analysis of Transcription Products:

  • Gel Electrophoresis: Load the denatured samples onto a denaturing polyacrylamide gel (e.g., 15-20% acrylamide, 7M Urea) in 1X TBE buffer.

  • Visualization: After electrophoresis, expose the gel to a phosphorimager screen or autoradiography film to visualize the radiolabeled RNA products.

  • Data Analysis: Quantify the band intensities corresponding to the full-length (read-through) and terminated RNA products. The percentage of inhibition can be calculated as: % Inhibition = (1 - (Intensity of Full-Length Product in presence of Inhibitor / Intensity of Full-Length Product in absence of Inhibitor)) * 100 The IC50 value (the concentration of 3'-OMe-GTP that inhibits 50% of polymerase activity) can then be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Quantitative Data Presentation

The following tables summarize the inhibitory activities (IC50 values) of 3'-OMe-GTP and other relevant nucleotide analogs against various viral RNA-dependent RNA polymerases.

Table 1: IC50 Values of Nucleotide Analogs against Viral RNA Polymerases

Nucleotide AnalogTarget PolymeraseVirusIC50 (µM)Reference
2′-C-MeGTPNS5BHepatitis C Virus (HCV)7 - 13[1]
PSI-352666 (GTP analog)NS5BHepatitis C Virus (HCV)4 - 14[1]
3'dGTPNS5 RdRpDengue VirusNot specified (inhibitory)[2]
NITD-2NS5 RdRpDengue Virus0.48 - 4.63[3]
Ribavirin 5'-triphosphatePolymerase ComplexInfluenza Virus70 - 100[4]
T-705RTP (Favipiravir)RdRpInfluenza Virus0.360 (vs GTP)[5]

Table 2: Comparative Inhibition of Zika Virus NS5 Polymerase by UTP Analogs

UTP AnalogIC50 (µM)
2′-C-Me-UTP5.78
2′-F-2′-C-Me-UTP90.76
2′-C-ethynyl-UTP0.46
3′-dUTP0.67

Data from a study on ZIKV NS5 polymerase inhibition, with a competing UTP concentration of 1 µM[6].

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Template DNA/RNA Template Preparation Reaction Set up In Vitro Transcription Reaction Template->Reaction Reagents Reagent Preparation (NTPs, 3'-OMe-GTP, Buffers) Reagents->Reaction Incubation Incubate at Optimal Temperature Reaction->Incubation Termination Terminate Reaction with Stop Solution Incubation->Termination PAGE Denaturing PAGE Termination->PAGE Visualization Autoradiography or Phosphorimaging PAGE->Visualization Quantification Quantify Bands & Calculate IC50 Visualization->Quantification

Caption: Experimental workflow for the 3'-OMe-GTP incorporation assay.

Mechanism of Chain Termination

G cluster_elongation Normal Elongation cluster_termination Chain Termination by 3'-OMe-GTP A RNA Polymerase moves along DNA template B Incorporates correct NTP A->B Cycle continues C 3'-OH attacks incoming NTP B->C Cycle continues D RNA chain is extended C->D Cycle continues D->A Cycle continues E RNA Polymerase incorporates 3'-OMe-GTP F 3'-OH is blocked by a methyl group E->F G No nucleophilic attack on next NTP F->G H RNA synthesis is terminated G->H HCV_Lifecycle HCV Replication Cycle & Inhibition cluster_host_cell Hepatocyte cluster_inhibition Therapeutic Intervention Entry 1. Virus Entry (Endocytosis) Uncoating 2. Uncoating & RNA Release Entry->Uncoating Translation 3. Translation of Viral Polyprotein Uncoating->Translation Processing 4. Polyprotein Processing Translation->Processing Replication 5. RNA Replication (Membranous Web) Processing->Replication Assembly 6. Virion Assembly Replication->Assembly Release 7. Virus Release (Exocytosis) Assembly->Release Inhibitor 3'-OMe-GTP or other Nucleotide Analogs Target NS5B Polymerase Inhibitor->Target Inhibits Target->Replication Blocks RNA Synthesis

References

Applications of 3'-O-Methylated Nucleotides in Transcriptomics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-O-methylated nucleotides are synthetic analogs of standard ribonucleotides characterized by a methyl group attached to the 3'-hydroxyl of the ribose sugar. This modification sterically hinders the formation of a phosphodiester bond, effectively terminating RNA chain elongation when incorporated by an RNA polymerase. This property makes them invaluable tools in various transcriptomics applications, from controlling transcript length to enabling advanced sequencing methodologies. This document provides detailed application notes and protocols for the use of 3'-O-methylated nucleotides in key areas of transcriptomics research.

Application 1: Transcriptional Termination and Control

3'-O-methylated nucleoside triphosphates (3'-O-Me-NTPs) serve as chain-terminating inhibitors of RNA polymerases. Their incorporation into a nascent RNA transcript prevents the addition of the next nucleotide, leading to premature transcription termination. This allows for the precise control of transcript length and the study of transcriptional pausing and termination mechanisms.

Quantitative Data: Termination Efficiency

The efficiency of transcription termination can be influenced by the specific 3'-O-methylated nucleotide used and the sequence context. While direct comparative data for all four 3'-O-Me-NTPs is limited, studies on engineered terminators and riboswitches provide insights into achievable termination efficiencies. For instance, engineered T7 RNA polymerase terminators have demonstrated in vivo termination efficiencies of up to 98% and in vitro efficiencies of up to 91%.[1][2][3][4]

ApplicationSystemReported EfficiencyReference
Engineered T7 Terminatorin vivo91% - 98%[1][2][3][4]
Engineered T7 Terminatorin vitro91%[1][2][3][4]
Native T7 Terminatorin vivo62%[2]
Adenine Riboswitchin vitro (absence of adenine)~80% - 90%
Experimental Protocol: In Vitro Transcription Termination Assay

This protocol describes a single-round in vitro transcription assay to map termination sites using 3'-O-methylated NTPs.

Materials:

  • Linear DNA template containing a promoter (e.g., T7) and the sequence of interest

  • T7 RNA Polymerase

  • 10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 8.0, 60 mM MgCl₂, 100 mM DTT, 20 mM Spermidine)

  • Ribonucleoside Triphosphates (NTPs): ATP, CTP, GTP, UTP (100 mM stocks)

  • 3'-O-methylated NTPs (3'-O-Me-ATP, 3'-O-Me-CTP, 3'-O-Me-GTP, 3'-O-Me-UTP) (10 mM stocks)

  • [α-³²P] UTP or other labeled nucleotide

  • RNase-free water

  • Stop Solution (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)

  • Polyacrylamide gel (denaturing) and electrophoresis apparatus

Procedure:

  • Transcription Reaction Setup: Assemble four separate transcription reactions (one for each 3'-O-Me-NTP) on ice. For a 20 µL reaction:

    • 2 µL 10x Transcription Buffer

    • 1 µL Linear DNA template (100-200 ng)

    • 2 µL NTP mix (2.5 mM each of ATP, CTP, GTP)

    • 1 µL [α-³²P] UTP (10 µCi)

    • 1 µL T7 RNA Polymerase

    • 11 µL RNase-free water

  • Initiation: Incubate the reactions at 37°C for 10 minutes to allow for transcription initiation and the formation of a stalled elongation complex.

  • Elongation and Termination: Add 2 µL of a chase mix to each reaction. The chase mix contains the limiting nucleotide (UTP in this example) and one of the 3'-O-Me-NTPs.

    • Chase Mix A: 1 mM UTP, 100 µM 3'-O-Me-ATP

    • Chase Mix C: 1 mM UTP, 100 µM 3'-O-Me-CTP

    • Chase Mix G: 1 mM UTP, 100 µM 3'-O-Me-GTP

    • Chase Mix U: 1 mM UTP, 100 µM 3'-O-Me-UTP

  • Incubate at 37°C for 15-30 minutes.

  • Reaction Quenching: Stop the reactions by adding 20 µL of Stop Solution.

  • Analysis: Denature the samples by heating at 95°C for 5 minutes. Analyze the terminated RNA fragments by denaturing polyacrylamide gel electrophoresis and autoradiography. The bands in each lane will correspond to the positions where the specific 3'-O-Me-NTP was incorporated, allowing for the mapping of termination sites.

Workflow Diagram: In Vitro Transcription Termination

In_Vitro_Transcription_Termination cluster_setup Reaction Setup cluster_protocol Protocol Steps cluster_analysis Analysis DNA Linear DNA Template Mix Assemble Transcription Mix DNA->Mix T7_Pol T7 RNA Polymerase T7_Pol->Mix NTPs NTPs (A, C, G) + Labeled UTP NTPs->Mix Initiation Initiation (37°C, 10 min) Mix->Initiation Chase Add Chase Mix (UTP + 3'-O-Me-NTP) Initiation->Chase Termination Elongation & Termination (37°C, 15-30 min) Chase->Termination Stop Quench Reaction Termination->Stop PAGE Denaturing PAGE Stop->PAGE Autorad Autoradiography PAGE->Autorad Mapping Map Termination Sites Autorad->Mapping

Caption: Workflow for in vitro transcription termination assay using 3'-O-methylated NTPs.

Application 2: Co-transcriptional Capping of mRNA with Anti-Reverse Cap Analog (ARCA)

The 5' cap is a crucial modification for the stability and translational efficiency of eukaryotic mRNA. The Anti-Reverse Cap Analog (ARCA), or 3'-O-Me-m7GpppG, is a chemically modified cap analog used in in vitro transcription to produce capped mRNA. The 3'-O-methyl group on the 7-methylguanosine of ARCA prevents its incorporation in the incorrect, reverse orientation, ensuring that a higher percentage of the synthesized mRNA is translationally active.[5][6][7]

Quantitative Data: Capping and Translational Efficiency of ARCA
Cap AnalogCapping Efficiency (Correct Orientation)Relative Translational Efficiency (vs. m7GpppG)Reference
m7GpppG~50-70%1.0 (baseline)[7]
ARCA (3'-O-Me-m7GpppG) >95% 2.3 - 2.6x higher [6][7][8]
bn²m₂⁷,²ʹ-ᴼGpppG (Modified ARCA)~100%1.72x higher[8]
bn²m₂⁷,³ʹ-ᴼGpppG (Modified ARCA)~50%Lower than ARCA[8]
Experimental Protocol: Co-transcriptional Capping with ARCA

This protocol is adapted from New England Biolabs (NEB) for the HiScribe™ T7 ARCA mRNA Synthesis Kit.

Materials:

  • Linearized DNA template with a T7 promoter

  • HiScribe™ T7 ARCA mRNA Synthesis Kit (containing T7 RNA Polymerase Mix, ARCA/NTP Mix)

  • Nuclease-free water

  • DNase I (RNase-free)

  • LiCl solution for RNA precipitation (optional)

Procedure:

  • Reaction Setup: Thaw the kit components at room temperature and keep the T7 RNA Polymerase Mix on ice. For a standard 20 µL reaction, assemble the following at room temperature:

    • 10 µL 2x ARCA/NTP Mix

    • 2 µL T7 RNA Polymerase Mix

    • X µL Linear DNA Template (0.5 - 1.0 µg)

    • Nuclease-free water to 20 µL

  • Incubation: Mix thoroughly and incubate at 37°C for 1-2 hours.

  • DNase Treatment: Add 2 µL of DNase I and incubate at 37°C for 15 minutes to remove the DNA template.

  • Purification: Purify the synthesized mRNA using LiCl precipitation or a spin column-based method.

    • LiCl Precipitation: Add 30 µL of nuclease-free water and 25 µL of LiCl solution to the reaction. Incubate at -20°C for 30 minutes. Centrifuge to pellet the RNA, wash with 70% ethanol, and resuspend in a suitable buffer.

Workflow Diagram: mRNA Synthesis with ARCA

ARCA_mRNA_Synthesis cluster_template Template Preparation cluster_ivt In Vitro Transcription cluster_purification Post-Transcription Processing Plasmid Plasmid DNA Linearize Linearize Plasmid Plasmid->Linearize Purify_DNA Purify DNA Template Linearize->Purify_DNA IVT_Mix Assemble IVT Reaction (T7 Polymerase, ARCA/NTPs) Purify_DNA->IVT_Mix Incubate_IVT Incubate at 37°C IVT_Mix->Incubate_IVT DNase DNase I Treatment Incubate_IVT->DNase Purify_RNA Purify mRNA (LiCl or Column) DNase->Purify_RNA Capped_mRNA Capped mRNA Purify_RNA->Capped_mRNA

Caption: Workflow for co-transcriptional mRNA capping using ARCA.

Application 3: Reversible Terminators in Next-Generation Sequencing (NGS)

3'-O-modified nucleotides are employed as reversible terminators in several next-generation sequencing (NGS) platforms, including pyrosequencing and sequencing-by-synthesis (SBS).[8][9][10][11][12][13] In this approach, the 3'-O-blocking group can be chemically or photolytically cleaved, allowing for the controlled, stepwise addition of nucleotides. This enables the accurate sequencing of DNA, including challenging homopolymeric regions.[8][9][11][12][13]

Quantitative Data: Comparison of Reversible Terminators

The performance of reversible terminators is critical for the accuracy and read length of NGS. Key parameters include incorporation efficiency by the polymerase and the efficiency of the cleavage reaction to remove the 3'-O-blocking group.

3'-O-Blocking GroupCleavage MethodKey FeaturesReference
Allyl Pd-catalyzed deallylationEfficient cleavage under DNA-compatible conditions.[9][11][12]
2-Nitrobenzyl Photolysis (UV light)Rapid, reagent-free cleavage.[9][11][12]
Azidomethyl Staudinger reaction (e.g., with TCEP)Small, efficient substrate for DNA polymerase.[10][14][15][16]
Experimental Protocol: Pyrosequencing with 3'-O-Allyl-dNTPs

This protocol is a conceptual outline based on published methods for reversible terminator pyrosequencing.

Materials:

  • DNA template immobilized on beads

  • Sequencing primer

  • DNA Polymerase (e.g., 9°N polymerase)

  • 3'-O-allyl-dNTPs (dATP, dCTP, dGTP, dTTP)

  • Pyrosequencing enzymes (ATP sulfurylase, luciferase)

  • Adenosine 5' phosphosulfate (APS) and luciferin

  • Washing buffers

  • Deallylation solution (containing a Palladium catalyst)

Procedure (Single Cycle):

  • Annealing: Anneal the sequencing primer to the immobilized DNA template.

  • Incorporation: Add a single species of 3'-O-allyl-dNTP (e.g., 3'-O-allyl-dATP) and DNA polymerase. If the nucleotide is complementary to the template, it will be incorporated, releasing pyrophosphate (PPi).

  • Detection: The PPi is converted to ATP by ATP sulfurylase, which then drives the luciferase-mediated conversion of luciferin to oxyluciferin, generating a light signal that is detected.

  • Washing: Wash the beads to remove unincorporated nucleotides and enzymes.

  • Cleavage: Add the deallylation solution to the beads and incubate to cleave the 3'-O-allyl group, regenerating a free 3'-OH group.

  • Washing: Wash the beads to remove the deallylation reagents.

  • Repeat: Repeat steps 2-6 with the next 3'-O-allyl-dNTP in a predetermined order to sequence the DNA template.

Workflow Diagram: Sequencing with Reversible Terminators

Reversible_Terminator_Sequencing Start Immobilized DNA Template + Primer Incorp 1. Incorporate 3'-O-Modified dNTP Start->Incorp Detect 2. Detect Signal (Fluorescence or PPi) Incorp->Detect Wash1 3. Wash Detect->Wash1 Cleave 4. Cleave 3'-O-Block Wash1->Cleave Wash2 5. Wash Cleave->Wash2 Repeat Repeat Cycle Wash2->Repeat Repeat->Incorp Next Nucleotide

Caption: General workflow for next-generation sequencing using 3'-O-modified reversible terminators.

Application 4: Mapping 2'-O-Methylation Sites with Nm-seq

Quantitative Data: Nm-seq Performance

Nm-seq has been shown to successfully identify known 2'-O-methylation sites in ribosomal RNA (rRNA) with high accuracy. In HeLa cells, Nm-seq identified thousands of novel Nm sites in mRNA.

RNA TypeOrganismPerformance MetricFindingReference
rRNAHumanOverlap with known sitesExcellent overlap with 106 known Nm sites in 18S and 28S rRNA[9]
mRNAHuman (HeLa)Molar Ratios (Nm/N)0.012% (Am/A) to 0.15% (Um/U)[9]
mRNAHuman (HEK293)Number of sitesThousands of Nm sites identified[9]
Experimental Protocol: Nm-seq (Conceptual Outline)

Materials:

  • Total RNA or purified mRNA

  • RNA fragmentation reagents

  • Sodium periodate (NaIO₄)

  • Buffers for β-elimination and dephosphorylation

  • RNA ligation and library preparation kits for NGS

Procedure:

  • RNA Fragmentation: Fragment the input RNA to a desired size range.

  • Iterative Oxidation-Elimination-Dephosphorylation (OED):

    • Oxidation: Treat the RNA fragments with sodium periodate to oxidize the 2',3'-vicinal diols of 3'-terminal nucleotides that are not 2'-O-methylated.

    • β-Elimination: Induce β-elimination to remove the oxidized nucleotide.

    • Dephosphorylation: Remove the resulting 3'-phosphate.

    • Repeat the OED cycle multiple times to sequentially remove unprotected nucleotides from the 3' end, thereby enriching for fragments with a 3'-terminal 2'-O-methylated nucleotide.

  • Library Preparation: Ligate adapters to the enriched RNA fragments and prepare a library for next-generation sequencing.

  • Sequencing and Analysis: Sequence the library and align the reads to a reference transcriptome. The 3' ends of the reads will correspond to the locations of 2'-O-methylation sites.

Workflow Diagram: Nm-seq for 2'-O-Methylation Mapping

Nm_seq_Workflow Start Total or mRNA Fragment 1. RNA Fragmentation Start->Fragment OED_Cycle 2. Iterative OED Cycles (Oxidation, β-Elimination, Dephosphorylation) Fragment->OED_Cycle Enrich 3. Enrichment of 2'-O-Me Terminated Fragments OED_Cycle->Enrich Library_Prep 4. NGS Library Preparation Enrich->Library_Prep Sequencing 5. High-Throughput Sequencing Library_Prep->Sequencing Analysis 6. Data Analysis: Read Alignment & Peak Calling Sequencing->Analysis Nm_Sites Identified Nm Sites Analysis->Nm_Sites

Caption: Workflow for mapping 2'-O-methylation sites using Nm-seq.

References

Application Notes and Protocols for Studying RNA Polymerase Activity with 3'-O-Methylguanosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-O-Methylguanosine-5'-O-triphosphate (3'-O-Me-GTP) is a modified nucleotide analog of guanosine triphosphate (GTP) that serves as a potent tool for investigating the mechanisms of RNA polymerase activity. Its unique chemical structure, featuring a methyl group capping the 3'-hydroxyl on the ribose sugar, makes it an effective chain terminator of RNA synthesis.[1][2] This property allows for the controlled stalling of transcription, enabling detailed studies of RNA polymerase elongation complexes and the kinetics of transcription.[3][4][5] These application notes provide a comprehensive overview of the use of 3'-O-Me-GTP in RNA polymerase research, including its mechanism of action, protocols for its use in in vitro transcription assays, and methods for quantifying its inhibitory effects.

Mechanism of Action

During RNA synthesis, RNA polymerase catalyzes the formation of a phosphodiester bond between the 3'-hydroxyl group of the growing RNA chain and the alpha-phosphate of an incoming ribonucleoside triphosphate (NTP). The presence of a methyl group on the 3'-hydroxyl of 3'-O-Me-GTP prevents this nucleophilic attack, thereby halting further elongation of the RNA transcript.[1] This irreversible chain termination makes 3'-O-Me-GTP a valuable reagent for synchronizing transcription elongation complexes at specific locations on a DNA template, which is particularly useful for footprinting studies and for investigating the structure and function of the transcription machinery.[3][4]

Mechanism of 3'-O-Methylguanosine Chain Termination cluster_0 Normal Transcription Elongation cluster_1 Chain Termination by 3'-O-Me-GTP RNA_Polymerase RNA Polymerase Growing_RNA Growing RNA Chain (with 3'-OH) RNA_Polymerase->Growing_RNA binds DNA_Template DNA Template Incoming_GTP Incoming GTP Growing_RNA->Incoming_GTP 3'-OH attacks α-phosphate Phosphodiester_Bond Phosphodiester Bond Formation Incoming_GTP->Phosphodiester_Bond Elongated_RNA Elongated RNA Chain Phosphodiester_Bond->Elongated_RNA RNA_Polymerase_Inhibited RNA Polymerase Terminated_RNA RNA Chain with incorporated 3'-O-Me-GMP RNA_Polymerase_Inhibited->Terminated_RNA incorporates DNA_Template_Inhibited DNA Template No_Elongation No Further Elongation Terminated_RNA->No_Elongation Lacks 3'-OH Incoming_3_O_Me_GTP 3'-O-Me-GTP Incoming_3_O_Me_GTP->RNA_Polymerase_Inhibited competes with GTP Workflow for In Vitro Transcription Termination Assay Start Start Prepare_Template 1. Prepare DNA Template (with promoter) Start->Prepare_Template Assemble_Reaction 2. Assemble Transcription Reaction (RNA Polymerase, Buffer, NTPs, [α-32P]UTP) Prepare_Template->Assemble_Reaction Add_Inhibitor 3. Add 3'-O-Me-GTP (varying concentrations) Assemble_Reaction->Add_Inhibitor Incubate 4. Incubate at 37°C Add_Inhibitor->Incubate Quench 5. Quench Reaction (e.g., with EDTA/formamide loading buffer) Incubate->Quench PAGE 6. Denaturing Polyacrylamide Gel Electrophoresis (PAGE) Quench->PAGE Visualize 7. Visualize RNA Products (Autoradiography) PAGE->Visualize Analyze 8. Analyze Results (Quantify terminated and full-length transcripts) Visualize->Analyze End End Analyze->End Logical Flow for Determining IC50 and Ki Experiment In Vitro Transcription Assay (Varying [3'-O-Me-GTP] and [GTP]) Measure_Activity Measure RNA Polymerase Activity (e.g., incorporation of radiolabeled NTP) Experiment->Measure_Activity IC50_Plot Plot % Inhibition vs. log[3'-O-Me-GTP] (at fixed [GTP]) Measure_Activity->IC50_Plot Michaelis_Menten Generate Michaelis-Menten Plots (Velocity vs. [GTP] at different fixed [3'-O-Me-GTP]) Measure_Activity->Michaelis_Menten Determine_IC50 Determine IC50 from the curve IC50_Plot->Determine_IC50 Cheng_Prusoff Alternatively, calculate Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km) Determine_IC50->Cheng_Prusoff Lineweaver_Burk Generate Lineweaver-Burk Plots (1/Velocity vs. 1/[GTP]) Michaelis_Menten->Lineweaver_Burk Determine_Ki Determine Ki from the intersection of lines on the y-axis (for competitive inhibition) Lineweaver_Burk->Determine_Ki

References

Application Notes and Protocols for Controlled In Vitro Transcription Termination Using 3'-O-Me-GTP

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, precise control over the synthesis of RNA transcripts in vitro is paramount. The use of modified nucleotides is a key strategy to achieve this control. Among these, 3'-O-methylated guanosine triphosphate (3'-O-Me-GTP) and its derivatives serve as potent tools for chain termination during in vitro transcription. This document provides detailed application notes and protocols for utilizing 3'-O-Me-GTP and its widely used analog, the Anti-Reverse Cap Analog (ARCA), to control RNA synthesis.

Introduction

In vitro transcription is a fundamental technique for generating RNA molecules for a variety of applications, including mRNA vaccine development, functional genomics, and structural biology. The process relies on an RNA polymerase to synthesize an RNA strand complementary to a DNA template. Controlling the termination of this process is crucial for producing RNA of a defined length and structure.

3'-O-Me-GTP is a GTP analog where the 3'-hydroxyl group of the ribose sugar is replaced by a methyl ether. This modification makes it a chain terminator. Once incorporated into a growing RNA strand by an RNA polymerase, the absence of a 3'-hydroxyl group prevents the formation of the next phosphodiester bond, thus terminating transcription. While 3'-O-Me-GTP can be used as a general chain terminator, its most prominent and well-documented application is in the form of a cap analog, specifically the 3´-O-Me-m7G(5')ppp(5')G RNA Cap Structure Analog (ARCA), to ensure the correct orientation of the 5' cap and prevent cap-initiated elongation.

Mechanism of Action

The core principle behind the terminating activity of 3'-O-Me-GTP lies in its chemical structure. RNA polymerases catalyze the formation of a phosphodiester bond between the 3'-hydroxyl group of the last nucleotide in the growing RNA chain and the alpha-phosphate of the incoming nucleotide triphosphate. The methylation of the 3'-hydroxyl group in 3'-O-Me-GTP physically blocks this reaction, leading to the immediate cessation of RNA elongation.

In the context of co-transcriptional capping with ARCA, the 3'-O-methyl group is on the 7-methylguanosine component. This ensures that after the dinucleotide cap analog is incorporated at the 5' end of the transcript, it cannot also serve as an initiation point for elongation in the reverse orientation, thereby guaranteeing a homogenous population of correctly capped mRNA molecules.[1]

Mechanism cluster_elongation Standard Elongation cluster_termination Termination with 3'-O-Me-GTP Growing_RNA Growing RNA Strand (...N-1)-3'OH Elongated_RNA Elongated RNA Strand (...N-1)-N-3'OH Growing_RNA->Elongated_RNA Phosphodiester bond formation Incoming_NTP Incoming NTP (e.g., GTP) Incoming_NTP->Elongated_RNA Growing_RNA_T Growing RNA Strand (...N-1)-3'OH Terminated_RNA Terminated RNA Strand (...N-1)-N-3'OCH3 Growing_RNA_T->Terminated_RNA Incorporation Terminator_NTP 3'-O-Me-GTP Terminator_NTP->Terminated_RNA No_Elongation Further Elongation Blocked Terminated_RNA->No_Elongation

Caption: Mechanism of 3'-O-Me-GTP mediated transcription termination.

Applications

The primary applications of 3'-O-methylated GTP analogs in in vitro transcription include:

  • Co-transcriptional Capping of mRNA: The use of ARCA is a standard method to produce capped mRNA in a single transcription reaction. The cap structure is essential for the stability and translational efficiency of mRNA in eukaryotic cells.

  • Controlled Synthesis of Defined RNA Oligonucleotides: By including 3'-O-Me-GTP in the transcription reaction at a specific ratio to GTP, it is possible to generate a population of transcripts that terminate at guanosine residues.

  • Studying Transcription Elongation and Termination Mechanisms: As a chain-terminating nucleotide, 3'-O-Me-GTP can be used as a tool to probe the dynamics of RNA polymerase during elongation and to study the factors that influence termination.

Quantitative Data Presentation

The efficiency of co-transcriptional capping with ARCA is dependent on the ratio of ARCA to GTP in the reaction. Increasing this ratio enhances the percentage of capped transcripts but concurrently reduces the overall RNA yield.

ARCA:GTP RatioRNA Yield (µg per 20 µL reaction)Capping Efficiency
2:160-90~67%
4:140-50~80%
8:120-25~89%

Data is approximate and can vary based on the specific template and reaction conditions.

Experimental Protocols

Protocol for Co-transcriptional Capping using ARCA

This protocol is adapted for the synthesis of Cap-0 RNA using a dinucleotide cap analog with T7 RNA Polymerase.

Materials:

  • Linearized DNA template (1 µg) with a T7 promoter followed by a guanosine.

  • Nuclease-free water.

  • 10X T7 Reaction Buffer.

  • 100 mM ATP, UTP, CTP solutions.

  • 100 mM GTP solution.

  • 40 mM ARCA (3´-O-Me-m7G(5')ppp(5')G) solution.

  • 100 mM DTT.

  • T7 RNA Polymerase Mix.

  • (Optional) DNase I (RNase-free).

Procedure:

  • Thaw all components at room temperature, keeping the T7 RNA Polymerase Mix on ice.

  • Prepare a 20 mM GTP working solution by diluting the 100 mM stock.

  • Set up the 20 µL reaction at room temperature in the following order:

ComponentVolumeFinal Concentration
Nuclease-free waterto 20 µL-
10X T7 Reaction Buffer2 µL1X
100 mM ATP2 µL10 mM
100 mM UTP2 µL10 mM
100 mM CTP2 µL10 mM
20 mM GTP2 µL2 mM
40 mM ARCA4 µL8 mM
Linear DNA TemplateX µL1 µg
100 mM DTT1 µL5 mM
T7 RNA Polymerase Mix2 µL-
  • Mix thoroughly by pipetting and centrifuge briefly to collect the reaction mixture at the bottom of the tube.

  • Incubate at 37°C for 2 hours. For reactions longer than 60 minutes, use a thermocycler or dry air incubator to prevent evaporation.

  • (Optional) To remove the DNA template, add 2 µL of DNase I (RNase-free) and incubate for 15 minutes at 37°C.

  • Purify the synthesized RNA using an appropriate method (e.g., column purification or ethanol precipitation).

Workflow cluster_prep Reaction Setup Template Linearized DNA Template Reaction_Mix Assemble Reaction Mix (20 µL total volume) Template->Reaction_Mix Reagents NTPs, ARCA, Buffer, DTT Reagents->Reaction_Mix Enzyme T7 RNA Polymerase Enzyme->Reaction_Mix Incubation Incubate at 37°C (2 hours) Reaction_Mix->Incubation DNase_Treatment Optional: DNase I Treatment (15 min at 37°C) Incubation->DNase_Treatment Purification Purify Capped RNA DNase_Treatment->Purification QC Quality Control (e.g., Gel Electrophoresis, Spectrophotometry) Purification->QC

Caption: Experimental workflow for co-transcriptional capping with ARCA.

Conceptual Protocol for General Termination with 3'-O-Me-GTP

While less commonly documented, 3'-O-Me-GTP can theoretically be used as a chain terminator to produce a population of truncated transcripts. The precise conditions would require empirical optimization.

Conceptual Approach:

  • Set up a standard in vitro transcription reaction.

  • In addition to the four standard NTPs (ATP, CTP, UTP, GTP), add 3'-O-Me-GTP.

  • The ratio of 3'-O-Me-GTP to GTP will determine the probability of termination at each guanosine position. A higher ratio will result in shorter transcripts.

  • The reaction products will be a ladder of RNAs of different lengths, all ending in a 3'-O-methylated guanosine.

  • Analyze the products using denaturing polyacrylamide gel electrophoresis.

Concluding Remarks

3'-O-Me-GTP and its cap analog derivative, ARCA, are invaluable tools for controlling in vitro transcription. While ARCA provides a robust and widely adopted method for producing correctly capped mRNA, the use of 3'-O-Me-GTP as a general chain terminator offers possibilities for more specialized applications in studying transcription dynamics and generating defined RNA fragments. The protocols and data presented here provide a foundation for the successful application of these modified nucleotides in molecular biology and drug development research.

References

Application Notes and Protocols for 3'-O-methylguanosine Incorporation in RNA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-O-methylguanosine-5'-triphosphate (3'-O-Me-GTP) is a modified nucleotide analog of guanosine triphosphate (GTP) that acts as a potent chain terminator in RNA synthesis. Due to the methylation of the 3'-hydroxyl group on the ribose sugar, the formation of a phosphodiester bond with the subsequent nucleotide is blocked, leading to the termination of RNA chain elongation. This property makes 3'-O-Me-GTP a valuable tool for various applications in molecular biology and drug development, including the controlled synthesis of truncated RNA transcripts, mapping of transcription start sites, and the generation of RNA molecules with defined 3' ends for therapeutic and diagnostic purposes.

These application notes provide detailed protocols for the enzymatic incorporation of 3'-O-methylguanosine into RNA transcripts using in vitro transcription, primarily with bacteriophage T7 RNA polymerase. While 3'-O-Me-GTP can also be utilized by other RNA polymerases, such as RNA Polymerase II, the protocols provided here are optimized for the robust and widely used T7 system.

Principle of Chain Termination

During in vitro transcription, RNA polymerase moves along a DNA template and incorporates ribonucleotides (ATP, CTP, GTP, and UTP) into a growing RNA chain. When 3'-O-Me-GTP is included in the reaction mixture, it is recognized by the RNA polymerase as a substrate and can be incorporated into the nascent RNA strand at positions where a guanosine is specified by the DNA template. Once incorporated, the 3'-O-methyl group prevents the addition of the next nucleotide, effectively terminating the transcript at that specific guanosine position. The ratio of 3'-O-Me-GTP to GTP in the reaction can be adjusted to control the frequency of termination, allowing for the generation of a population of RNA molecules truncated at various guanosine residues.

Experimental Protocols

Protocol 1: Controlled Termination of In Vitro Transcription with 3'-O-Me-GTP

This protocol describes the use of 3'-O-Me-GTP to generate a pool of RNA transcripts truncated at guanosine residues. This method is analogous to Sanger sequencing for DNA and can be used to generate a "G-ladder" for RNA sequence analysis or to produce RNA of specific lengths.

Materials:

  • Linearized DNA template containing a T7 promoter upstream of the sequence of interest

  • T7 RNA Polymerase

  • 10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 7.9, 60 mM MgCl₂, 100 mM DTT, 20 mM Spermidine)

  • Ribonucleotide solution (10 mM each of ATP, CTP, UTP)

  • GTP solution (10 mM)

  • 3'-O-methylguanosine-5'-triphosphate (3'-O-Me-GTP) solution (1 mM)

  • RNase Inhibitor

  • Nuclease-free water

  • Denaturing polyacrylamide gel (6-12%, depending on expected transcript size)

  • RNA loading dye

  • Equipment for gel electrophoresis and autoradiography or fluorescence imaging (if using labeled nucleotides)

Procedure:

  • Reaction Setup: For a standard 20 µL reaction, assemble the following components at room temperature in the specified order. Prepare four separate reactions with varying ratios of GTP to 3'-O-Me-GTP to achieve different levels of termination.

    ComponentVolume (µL) for 1x ReactionFinal Concentration
    Nuclease-free waterUp to 20 µL-
    10x Transcription Buffer2 µL1x
    10 mM ATP, CTP, UTP mix2 µL1 mM each
    10 mM GTPSee Table 1Varies
    1 mM 3'-O-Me-GTPSee Table 1Varies
    Linear DNA Template (0.5-1 µg)1-2 µL25-50 ng/µL
    RNase Inhibitor (40 U/µL)1 µL2 U/µL
    T7 RNA Polymerase1 µL-
    Total Volume 20 µL
  • GTP/3'-O-Me-GTP Ratios: Prepare the following dilutions of GTP and 3'-O-Me-GTP to add to the reactions. The ratios will determine the frequency of termination.

    ReactionGTP:3'-O-Me-GTP RatioVolume of 10 mM GTP (µL)Volume of 1 mM 3'-O-Me-GTP (µL)Final GTP (µM)Final 3'-O-Me-GTP (µM)
    1100:11.00.25005
    250:10.50.22505
    325:10.250.21255
    4 (Control)-2.0010000
  • Incubation: Mix the components gently by pipetting and incubate the reactions at 37°C for 1 to 2 hours.

  • DNase Treatment (Optional): To remove the DNA template, add 1 µL of RNase-free DNase I to each reaction and incubate at 37°C for 15 minutes.

  • Reaction Termination: Stop the reactions by adding 20 µL of RNA loading dye containing a denaturant (e.g., formamide).

  • Analysis: Denature the samples by heating at 95°C for 5 minutes, then place on ice. Load the samples onto a denaturing polyacrylamide gel and run the electrophoresis. Visualize the RNA fragments by staining (e.g., with SYBR Gold) or autoradiography if radiolabeled nucleotides were used.

Expected Results:

The control reaction (without 3'-O-Me-GTP) should produce a single band corresponding to the full-length transcript. The reactions containing 3'-O-Me-GTP will show a ladder of bands, with each band representing a transcript terminated at a guanosine position. The intensity and distribution of the bands will vary with the GTP:3'-O-Me-GTP ratio. Higher concentrations of the terminator will result in a greater proportion of shorter transcripts.

Quantitative Data Presentation

The efficiency of chain termination is dependent on the ratio of the chain-terminating nucleotide (3'-O-Me-GTP) to its natural counterpart (GTP). The following table provides a theoretical representation of the expected product distribution based on varying ratios.

Table 1: Theoretical Product Distribution in a 3'-O-Me-GTP Chain Termination Reaction

GTP:3'-O-Me-GTP RatioProbability of Termination at a G-positionExpected Transcript PopulationPredominant Product Length
500:1LowMostly full-length transcripts with some longer terminated fragmentsFull-length
100:1ModerateA distribution of terminated fragments with a bias towards longer productsA mix of full-length and longer fragments
50:1HighA broad distribution of terminated fragments of varying lengthsShorter to medium-length fragments
10:1Very HighPredominantly short terminated fragmentsVery short fragments

Note: Actual results may vary depending on the specific DNA template sequence, the purity of reagents, and the specific activity of the RNA polymerase.

Visualizations

Experimental Workflow for 3'-O-methylguanosine Incorporation

experimental_workflow cluster_prep Reaction Preparation cluster_reaction In Vitro Transcription cluster_analysis Analysis template Linearized DNA Template ivt Incubate at 37°C template->ivt t7_pol T7 RNA Polymerase t7_pol->ivt ntps ATP, CTP, UTP, GTP ntps->ivt terminator 3'-O-Me-GTP terminator->ivt dnase DNase Treatment (Optional) ivt->dnase denature Denaturation dnase->denature page Denaturing PAGE denature->page visualize Visualization page->visualize

Caption: Workflow for 3'-O-methylguanosine incorporation.

Logical Relationship of Reaction Components

reaction_components cluster_enzymes Enzymes cluster_template Template cluster_substrates Substrates cluster_products Products T7_Polymerase T7 RNA Polymerase Full_Length_RNA Full-Length RNA T7_Polymerase->Full_Length_RNA Terminated_RNA Terminated RNA Fragments T7_Polymerase->Terminated_RNA DNA_Template DNA Template DNA_Template->T7_Polymerase guides NTPs ATP, CTP, UTP, GTP NTPs->T7_Polymerase incorporates NTPs->Full_Length_RNA Terminator 3'-O-Me-GTP (Chain Terminator) Terminator->T7_Polymerase incorporates and terminates Terminator->Terminated_RNA

Caption: Components in a chain termination reaction.

Applications in Research and Drug Development

  • Transcriptional Mapping: The generation of a G-ladder allows for the precise mapping of transcription start sites and the analysis of RNA processing events.

  • RNA Structure-Function Studies: The ability to synthesize RNA molecules with a defined 3'-terminus is crucial for studies on RNA folding, stability, and interaction with RNA-binding proteins.

  • Therapeutic RNA Synthesis: For certain therapeutic applications, such as the development of some RNA aptamers or guide RNAs, a precise 3'-end is required for optimal activity and to prevent unwanted extensions in vivo. The use of 3'-O-Me-GTP provides a method to produce such molecules.

  • Diagnostic Probes: RNA probes with a defined length and a modified 3'-end can exhibit increased stability and specificity in diagnostic assays.

Troubleshooting

  • No or Low Yield of Full-Length Transcript in Control:

    • Check the integrity and concentration of the DNA template.

    • Ensure the T7 RNA polymerase is active.

    • Verify the concentration and purity of the NTPs.

  • No Terminated Products:

    • Confirm the concentration and integrity of the 3'-O-Me-GTP.

    • Increase the concentration of 3'-O-Me-GTP or decrease the concentration of GTP.

  • Smearing on the Gel:

    • This may indicate RNase contamination. Use RNase-free reagents and techniques.

    • Incomplete denaturation of RNA samples can also cause smearing. Ensure proper denaturation conditions.

  • Bands are Only at the Top of the Gel (Very Long Products):

    • The ratio of 3'-O-Me-GTP to GTP is too low. Use a higher ratio of the terminator.

  • Bands are Only at the Bottom of the Gel (Very Short Products):

    • The ratio of 3'-O-Me-GTP to GTP is too high. Use a lower ratio of the terminator.

These protocols and notes should serve as a comprehensive guide for the successful incorporation of 3'-O-methylguanosine into RNA for a variety of research and development applications.

Application Notes and Protocols: The Role of 3'-O-Methylguanosine Triphosphate and its Analogs in Aptamer Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aptamers, short single-stranded oligonucleotides, have emerged as promising alternatives to antibodies in various therapeutic and diagnostic applications due to their high specificity, affinity, and ease of chemical synthesis.[1] A critical aspect of aptamer development is the incorporation of modified nucleotides to enhance their stability, binding affinity, and in vivo performance.[2] Among these modifications, methylated nucleotides play a significant role. This document provides a detailed overview of the use of 3'-O-Methylguanosine triphosphate and, more broadly, 2'-O-methylated nucleotides in aptamer development, including comprehensive application notes and experimental protocols.

While 2'-O-methyl modifications are widely employed to improve aptamer characteristics, the use of 3'-O-Methylguanosine triphosphate in aptamer development is not a standard or documented practice for generating aptamer libraries with this internal modification. Its primary role, as established in molecular biology, is that of an RNA chain terminator.[3] This document will first explore the well-established applications of 2'-O-methylated nucleotides in aptamer development and then discuss the potential, albeit theoretical, application of 3'-O-Methylguanosine triphosphate as a tool for controlling transcript length during the in vitro selection process.

Application Notes: 2'-O-Methyl Modifications in Aptamer Development

The introduction of 2'-O-methyl (2'-OMe) modifications to the ribose sugar of nucleotides is a cornerstone of aptamer optimization. This modification confers several advantageous properties to the resulting aptamers.

Key Advantages of 2'-O-Methylated Aptamers:

  • Enhanced Nuclease Resistance: The 2'-OMe group provides steric hindrance, protecting the phosphodiester backbone from degradation by endo- and exonucleases present in biological fluids. This significantly increases the in vivo half-life of aptamers, a crucial factor for therapeutic applications.

  • Improved Binding Affinity: In some cases, the 2'-OMe modification can lead to an increase in the binding affinity of the aptamer for its target. This is attributed to the altered sugar pucker conformation, which can pre-organize the aptamer into a structure more favorable for target binding.

  • Increased Structural Stability: The 2'-OMe modification can enhance the thermal stability of the aptamer's three-dimensional structure.

Data on 2'-O-Methylated Aptamers:

The following table summarizes quantitative data from studies on aptamers incorporating 2'-O-methyl modifications.

Aptamer TargetModification StrategyDissociation Constant (Kd)Nuclease Resistance (Half-life)Reference
Vascular Endothelial Growth Factor (VEGF)Fully 2'-O-methyl substituted RNA2 nM> 96 hours in plasma[2]
Tenascin-CLNA/2'-O-methyl chimera4.20 nMImproved plasma stability[4]
Prostate Specific Membrane Antigen (PSMA)Post-SELEX 2'-O-methyl modificationNot specifiedEnhanced stability[5]

Experimental Protocols: SELEX with 2'-O-Methylated Nucleotides

The Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process is the standard method for isolating aptamers.[6] When developing 2'-O-methylated aptamers, the modified nucleotides can be incorporated either during the SELEX process (pre-SELEX modification) or after the initial selection of an unmodified aptamer (post-SELEX modification).

Protocol 1: Pre-SELEX Incorporation of 2'-O-Methylated Nucleotides

This protocol describes the selection of RNA aptamers from a library containing 2'-O-methylated pyrimidines.

Workflow for SELEX with 2'-O-Methylated Nucleotides

SELEX_with_2_O_Methyl cluster_0 SELEX Cycle cluster_1 Post-SELEX Analysis start Initial DNA Library (Random Region) transcription In Vitro Transcription (with 2'-OMe NTPs) start->transcription selection Binding to Target transcription->selection partition Partitioning (Bound vs. Unbound) selection->partition elution Elution of Bound RNA partition->elution rt Reverse Transcription elution->rt pcr PCR Amplification rt->pcr next_round Enriched DNA Pool for Next Round pcr->next_round next_round->transcription Iterate sequencing Sequencing of Enriched Pool next_round->sequencing characterization Binding Affinity & Nuclease Resistance Assays sequencing->characterization

Caption: Workflow for SELEX with 2'-O-Methylated Nucleotides.

Materials:

  • ssDNA library with a central random region flanked by constant primer binding sites.

  • 2'-O-Methyl-CTP and 2'-O-Methyl-UTP.

  • ATP and GTP.

  • T7 RNA Polymerase (mutant, e.g., Y639F, for efficient incorporation of modified nucleotides).

  • Reverse Transcriptase.

  • Taq DNA Polymerase.

  • Target molecule.

  • SELEX binding buffer.

  • Nitrocellulose filters or magnetic beads for partitioning.

  • Urea-PAGE gels.

Procedure:

  • Library Preparation: Synthesize a single-stranded DNA library containing a randomized region of 20-40 nucleotides.

  • In Vitro Transcription:

    • Generate a double-stranded DNA template by PCR amplification of the initial library.

    • Perform in vitro transcription using the dsDNA template, a mutant T7 RNA polymerase, and a nucleotide mix containing ATP, GTP, 2'-O-Methyl-CTP, and 2'-O-Methyl-UTP.[5]

  • Selection:

    • Incubate the resulting 2'-O-methylated RNA pool with the immobilized target molecule in the appropriate binding buffer.

  • Partitioning:

    • Separate the target-bound RNA molecules from the unbound sequences. This can be achieved using nitrocellulose filter binding, where protein-RNA complexes are retained, or by using target-immobilized magnetic beads.

  • Elution:

    • Elute the bound RNA molecules from the target, typically by changing the buffer conditions or by denaturation.

  • Reverse Transcription and PCR Amplification:

    • Reverse transcribe the eluted RNA to cDNA.

    • Amplify the cDNA by PCR to generate an enriched dsDNA pool for the next round of selection.

  • Iteration: Repeat the selection cycle 8-15 times, increasing the selection stringency in later rounds to enrich for high-affinity binders.

  • Sequencing and Characterization:

    • After the final round, clone and sequence the enriched DNA pool to identify individual aptamer candidates.

    • Synthesize the identified aptamers and characterize their binding affinity (e.g., using surface plasmon resonance or fluorescence polarization) and nuclease resistance.

The Role of 3'-O-Methylguanosine Triphosphate: A Chain Terminator

As previously mentioned, 3'-O-Methylguanosine triphosphate is not typically incorporated into the body of aptamers. Its chemical structure, with a methyl group at the 3'-hydroxyl position of the ribose, prevents the formation of a phosphodiester bond with the next incoming nucleotide. This property makes it an effective RNA chain terminator.[3]

Signaling Pathway of Chain Termination

Chain_Termination cluster_0 RNA Elongation cluster_1 Chain Termination Event rna_pol RNA Polymerase growing_rna Growing RNA Chain (Free 3'-OH) rna_pol->growing_rna terminated_rna Terminated RNA Chain (Blocked 3'-OMe) rna_pol->terminated_rna Incorporation dna_template DNA Template dna_template->rna_pol ntp Incoming NTP ntp->rna_pol methyl_gtp 3'-O-Methyl-GTP methyl_gtp->rna_pol no_elongation Further Elongation Blocked terminated_rna->no_elongation

Caption: Mechanism of RNA chain termination by 3'-O-Methylguanosine triphosphate.

Theoretical Application in SELEX: Controlling Transcript Length

While not a standard practice for generating modified aptamers, 3'-O-Methylguanosine triphosphate could theoretically be used in a modified SELEX protocol to control the length of the RNA transcripts in the initial library. This could be advantageous in scenarios where shorter aptamers are desired.

Hypothetical Protocol: SELEX with Controlled Transcript Length using a 3'-O-Methyl Terminating Nucleotide

This protocol outlines a conceptual approach and has not been validated in the literature for aptamer development.

Workflow for SELEX with a Chain Terminator

SELEX_with_Terminator cluster_0 Library Generation cluster_1 Standard SELEX Cycles start Initial DNA Library transcription In Vitro Transcription (NTPs + 3'-O-Me-GTP) start->transcription truncated_library Size-Selected Truncated RNA Library transcription->truncated_library selex_cycles SELEX Rounds (Selection, Partitioning, Amplification) truncated_library->selex_cycles final_aptamers Characterized Aptamers selex_cycles->final_aptamers

Caption: Hypothetical workflow for SELEX using a chain terminator.

Procedure:

  • In Vitro Transcription with a Terminating Nucleotide:

    • Perform in vitro transcription of the initial DNA library with a standard NTP mix that is "spiked" with a low concentration of 3'-O-Methylguanosine triphosphate. The ratio of GTP to 3'-O-Me-GTP would need to be carefully optimized to achieve the desired average transcript length.

  • Size Selection:

    • Purify the resulting truncated RNA library using denaturing polyacrylamide gel electrophoresis (PAGE) to isolate transcripts within the desired size range.

  • Standard SELEX:

    • Proceed with the standard SELEX protocol (as described in Protocol 1) using the size-selected, unmodified RNA library. The subsequent reverse transcription and PCR steps would generate a DNA library encoding for these shorter aptamer sequences.

Important Considerations:

  • This approach would generate a library of unmodified aptamers of a controlled, shorter length. It would not result in aptamers containing internal 3'-O-methyl modifications.

  • The efficiency of this method would depend heavily on the polymerase's tolerance for the modified nucleotide and the precise control of the nucleotide ratios.

Conclusion

The use of 2'-O-methylated nucleotides is a well-established and powerful strategy for enhancing the therapeutic potential of aptamers by increasing their nuclease resistance and, in some instances, their binding affinity. Detailed protocols for incorporating these modifications during the SELEX process are readily available and widely practiced.

In contrast, 3'-O-Methylguanosine triphosphate is primarily known as an RNA chain terminator. While it could theoretically be employed in a modified SELEX workflow to control the length of the initial RNA library, this is not a documented or standard application for developing modified aptamers. Researchers and drug development professionals should focus on the established benefits of 2'-O-methyl and other 2'-position modifications for optimizing aptamer performance. Further research would be required to validate the utility of chain terminators as a tool for controlling library length in the context of aptamer selection.

References

Application Note: 3'-O-Methylguanosine Cap Analog for Enhanced mRNA Translation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The 5' cap structure (m7GpppN) is a critical modification of eukaryotic mRNA, essential for its stability, nuclear export, and efficient translation initiation.[1][2][3] During in vitro transcription (IVT), synthetic cap analogs are often used to produce capped mRNA. However, the standard m7GpppG cap analog can be incorporated in a reverse orientation, resulting in a non-translatable mRNA species.[4][5] The 3'-O-Methylguanosine cap analog, commonly known as the Anti-Reverse Cap Analog (ARCA), overcomes this limitation. By methylating the 3'-hydroxyl group of the 7-methylguanosine, ARCA prevents the RNA polymerase from elongating the transcript in the incorrect orientation, ensuring that nearly all capped mRNA is translationally active.[5][6][7] This modification significantly enhances protein yield from synthetic mRNA, making it an invaluable tool for mRNA-based therapeutics, vaccines, and research applications.[8][9]

Mechanism of Action and Key Advantages

The primary advantage of the 3'-O-Methylguanosine cap analog (ARCA) is its ability to force correct orientation during co-transcriptional capping. T7 RNA polymerase can initiate transcription using the 3'-OH of either guanosine in a standard cap analog, leading to a mix of correctly and incorrectly capped mRNA. The 3'-O-methylation in ARCA blocks the hydroxyl group on the 7-methylguanosine, making it unavailable for phosphodiester bond formation and subsequent elongation.[5] This ensures that transcription can only initiate from the unmodified guanosine, leading to a homogenous population of correctly capped, translation-competent mRNA molecules.[6][9]

Key Advantages:

  • Enhanced Translational Efficiency: By eliminating reverse-capped transcripts, ARCA ensures a higher proportion of functional mRNA, leading to significantly increased protein expression both in vitro and in vivo.[6][10]

  • Homogenous mRNA Population: Produces a uniform pool of correctly capped mRNA, improving the reliability and reproducibility of experiments.

  • Simplified Workflow: Allows for efficient co-transcriptional capping in a single IVT reaction, streamlining the mRNA production process.[11][12]

Fig 1. Mechanism of ARCA in preventing reverse incorporation and enhancing translation.

Quantitative Data Summary

The use of 3'-O-Methylguanosine cap analogs (ARCAs) and their derivatives leads to substantial improvements in translational efficiency compared to the standard m7GpppG cap. The following tables summarize key quantitative data from comparative studies.

Table 1: Comparison of Translational Efficiency and Capping Properties of Various Cap Analogs

Cap Analog Modification Relative Translational Efficiency (vs. m7GpppG) Capping Efficiency (%) Reference
m7GpppG Standard Cap 1.0 ~71% [13]
ARCA (m7,3'-OGpppG) 3'-O-Methyl on m7G ~1.6 - 2.2 ~62% [10][13]
m2(7,3'-O)GpppG Trimethylated ARCA ~2.6 Not Reported [10]

| b7m3′-OGp4G | N7-benzyl, 3'-O-Methyl, Tetraphosphate | ~2.8 | ~86% |[4] |

Note: Translational efficiency can vary depending on the in vitro translation system or cell type used.

Table 2: eIF4E Binding Affinity for Different Cap Analogs

Cap Analog Binding Affinity (KD or KI) Significance Reference
m7GpppG Baseline Standard affinity for translation initiation. [14]
m7GpppAmpG KD = 45.6 nM High affinity, indicates strong binding to eIF4E. [8]

| N2-modified analogs | IC50 = 1.7 µM (inhibition) | Can act as potent translation inhibitors due to very high affinity. |[6] |

Note: Higher affinity for the eukaryotic initiation factor 4E (eIF4E) generally correlates with more efficient translation initiation.[2][4]

Experimental Protocols

Protocol 1: Co-transcriptional Synthesis of ARCA-Capped mRNA

This protocol describes the synthesis of mRNA using a 3'-O-Methylguanosine cap analog (ARCA) in a single in vitro transcription (IVT) reaction.

Materials:

  • Linearized plasmid DNA template with a T7 promoter (1 µg)

  • Nuclease-free water

  • 10X T7 Reaction Buffer

  • Ribonucleotide Solution Mix (100 mM ATP, 100 mM CTP, 100 mM UTP)

  • GTP Solution (100 mM)

  • ARCA (3'-O-Me-m7G(5')ppp(5')G) solution (40 mM)

  • T7 RNA Polymerase

  • RNase Inhibitor (e.g., SUPERase•In™)

  • DNase I (RNase-free)

  • RNA purification kit (e.g., LiCl precipitation or column-based)

Procedure:

  • Thaw all reagents on ice. Keep enzymes on ice.

  • Set up the transcription reaction at room temperature in the following order:

    • Nuclease-free water: to a final volume of 20 µL

    • 10X T7 Reaction Buffer: 2 µL

    • ATP, CTP, UTP Solution (100 mM each): 2 µL

    • GTP Solution (100 mM): 0.5 µL

    • ARCA (40 mM): 4 µL

    • Linearized DNA template: 1 µg

    • RNase Inhibitor: 1 µL

    • T7 RNA Polymerase: 2 µL

    • Note: A 4:1 ratio of ARCA to GTP is recommended for high capping efficiency.

  • Mix gently by pipetting and centrifuge briefly.

  • Incubate the reaction at 37°C for 2 hours.

  • To remove the DNA template, add 1 µL of DNase I to the reaction and incubate at 37°C for 15-30 minutes.

  • Purify the synthesized mRNA using a suitable method like LiCl precipitation or a column-based RNA purification kit, following the manufacturer's instructions.

  • Elute the mRNA in nuclease-free water.

  • Assess the quality and quantity of the mRNA using a spectrophotometer (e.g., NanoDrop) and by running an aliquot on a denaturing agarose gel. An intact, sharp band should be visible.

start Start: Prepare Reagents assemble_rxn Assemble IVT Reaction: - Buffer, NTPs, GTP, ARCA - DNA Template, RNase Inhibitor start->assemble_rxn add_enzyme Add T7 RNA Polymerase assemble_rxn->add_enzyme incubate_ivt Incubate at 37°C (2 hours) add_enzyme->incubate_ivt dnase_treat Add DNase I Incubate at 37°C (15 min) incubate_ivt->dnase_treat purify Purify mRNA (LiCl or Column) dnase_treat->purify qc Quality Control: - Spectrophotometry (A260/280) - Denaturing Agarose Gel purify->qc end End: Store mRNA at -80°C qc->end

Fig 2. Experimental workflow for co-transcriptional synthesis of ARCA-capped mRNA.
Protocol 2: In Vitro Translation Assay

This protocol compares the translational efficiency of mRNA capped with ARCA versus a standard cap analog using a rabbit reticulocyte lysate (RRL) system. A reporter gene like Firefly Luciferase is typically used.

Materials:

  • ARCA-capped Luciferase mRNA (from Protocol 1)

  • Standard-capped Luciferase mRNA (control)

  • Uncapped Luciferase mRNA (negative control)

  • Rabbit Reticulocyte Lysate (RRL) Kit (e.g., Promega, Thermo Fisher)

  • Amino Acid Mixture (minus Leucine or Methionine, if labeling)

  • Luciferase Assay Reagent

  • Luminometer or plate reader with luminescence detection

Procedure:

  • Thaw RRL and other kit components on ice.

  • For each mRNA sample, set up a 25 µL translation reaction in a microfuge tube on ice:

    • RRL: 12.5 µL

    • Amino Acid Mixture: 0.5 µL

    • RNase Inhibitor: 0.5 µL

    • mRNA template: 0.5 µg

    • Nuclease-free water: to 25 µL

  • Mix the components gently.

  • Incubate the reactions at 30°C for 90 minutes.

  • After incubation, place the tubes on ice.

  • To measure luciferase activity, add 5 µL of the translation reaction to 50 µL of Luciferase Assay Reagent in a luminometer-compatible plate or tube.

  • Mix quickly and immediately measure the luminescence in a luminometer.

  • Compare the relative light units (RLUs) generated from ARCA-capped mRNA to the standard-capped and uncapped controls to determine the relative translational efficiency.

Protocol 3: Transfection of ARCA-Capped mRNA into Mammalian Cells

This protocol describes the delivery of ARCA-capped mRNA into a mammalian cell line (e.g., HEK293 or HeLa) to assess protein expression.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • ARCA-capped reporter mRNA (e.g., encoding GFP or Luciferase)

  • Lipid-based transfection reagent (e.g., Lipofectamine™ MessengerMAX™)

  • Opti-MEM™ I Reduced Serum Medium

  • Multi-well cell culture plates (e.g., 24-well plate)

Procedure:

  • Cell Seeding: One day before transfection, seed cells in a 24-well plate so they reach 70-90% confluency at the time of transfection. For HEK293, seed ~1.0 x 10^5 cells per well.

  • Transfection Complex Preparation:

    • For each well, dilute 0.5 µg of ARCA-capped mRNA into 25 µL of Opti-MEM™. Mix gently.

    • In a separate tube, dilute 1.5 µL of transfection reagent into 25 µL of Opti-MEM™. Mix gently and incubate for 5 minutes at room temperature.

    • Combine the diluted mRNA and diluted transfection reagent. Mix gently and incubate for 10-15 minutes at room temperature to allow complexes to form.

  • Transfection:

    • Gently add the 50 µL of mRNA-lipid complex drop-wise to the cells in the 24-well plate.

    • Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for the desired time (e.g., 6, 12, 24, or 48 hours).

  • Analysis of Protein Expression:

    • For GFP: Analyze cells directly using fluorescence microscopy or flow cytometry.

    • For Luciferase: Lyse the cells and perform a luciferase assay as described in Protocol 2, Step 6-7, using a cell lysis buffer compatible with the assay.

    • For other proteins: Analyze by Western blot or ELISA.

cluster_pathway Cap-Dependent Translation Initiation Pathway mRNA 5'-ARCA-Capped mRNA eIF4E eIF4E mRNA->eIF4E Cap Binding eIF4F eIF4F Complex (eIF4E, eIF4A, eIF4G) PIC 43S Pre-initiation Complex (PIC) eIF4F->PIC Recruitment eIF4E->eIF4F PABP PABP on Poly(A) Tail PABP->eIF4F Interaction (Closed Loop) Scanning Scanning for AUG PIC->Scanning Translation Protein Synthesis Scanning->Translation

Fig 3. Simplified pathway of cap-dependent translation initiation involving eIF4E.

References

Troubleshooting & Optimization

Technical Support Center: 3'-O-Methyl-GTP in Experimental Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 3'-O-Methyl-GTP (3'-O-Me-GTP) as a chain terminator in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is 3'-O-Methyl-GTP and how does it work as a chain terminator?

A1: 3'-O-Methyl-GTP (3'-O-Me-GTP) is a modified guanosine triphosphate nucleotide. The key modification is the presence of a methyl group on the 3'-hydroxyl of the ribose sugar. During nucleic acid synthesis (transcription or replication), polymerases incorporate nucleotides by forming a phosphodiester bond between the 5'-phosphate of the incoming nucleotide and the 3'-hydroxyl group of the growing chain. The 3'-O-methyl group in 3'-O-Me-GTP blocks this 3'-hydroxyl position, preventing the formation of the next phosphodiester bond and thus terminating the elongation of the nucleic acid chain.[1]

Q2: In which applications is 3'-O-Me-GTP commonly used?

A2: 3'-O-Me-GTP is primarily used in applications where controlled termination of RNA synthesis is required. These include:

  • In vitro transcription: It is used as a component of anti-reverse cap analogs (ARCA) to ensure the correct orientation of the cap structure on messenger RNA (mRNA). The 3'-O-methyl group prevents the cap analog from being incorporated internally within the transcript.[1]

  • Viral polymerase inhibition assays: As a nucleotide analog, it can act as a competitive inhibitor and chain terminator for viral RNA-dependent RNA polymerases (RdRps), making it a tool for studying viral replication and for screening antiviral compounds.[2][3]

  • Mechanistic studies of polymerases: It helps in elucidating the different kinetic phases of RNA synthesis, such as initiation and elongation, by observing its differential incorporation at various stages.[2]

Q3: What is the difference between 3'-O-Me-GTP and other chain terminators like 3'-deoxy-GTP?

A3: Both 3'-O-Me-GTP and 3'-deoxy-GTP (3'-dGTP) are chain terminators because they lack a 3'-hydroxyl group necessary for phosphodiester bond formation. The primary difference lies in the substituent at the 3' position: 3'-O-Me-GTP has a methoxy group, while 3'-dGTP has a hydrogen atom. This structural difference can influence their recognition and incorporation efficiency by different polymerases. For instance, some polymerases may show a higher or lower fidelity for incorporating one analog over the other.

Troubleshooting Guide

This section addresses common issues encountered during experiments involving 3'-O-Me-GTP.

Issue 1: Low Yield of in vitro Transcribed RNA when using ARCA (containing 3'-O-Me-GTP)
Possible Cause Recommended Solution
Suboptimal ARCA:GTP Ratio: An incorrect ratio of ARCA to GTP can significantly reduce transcription efficiency.The recommended ratio of ARCA to GTP is typically 4:1. Ensure you are using this ratio in your reaction mix.[1]
Lower Overall GTP Concentration: The inclusion of ARCA necessitates a lower concentration of GTP, which can limit the overall yield of RNA.[1]While a lower GTP concentration is required for efficient capping with ARCA, you can try to optimize the total nucleotide concentration. Alternatively, for higher yields, consider a post-transcriptional capping method using capping enzymes.[1]
Poor Quality DNA Template: Contaminants such as salts or ethanol from DNA purification can inhibit RNA polymerase.[4]Re-purify your DNA template. Ethanol precipitation and resuspension in nuclease-free water is a common method to remove inhibitors.[4]
Incorrect Linearization of Plasmid Template: Incomplete digestion or the use of restriction enzymes that create 3' overhangs can lead to longer, unexpected transcripts or reduced yield.[4]Confirm complete linearization by running an aliquot on an agarose gel. Use restriction enzymes that generate 5' overhangs or blunt ends.[4]
Issue 2: Inefficient Chain Termination in Viral Polymerase Assays
Possible Cause Recommended Solution
Polymerase Discrimination: The viral polymerase may discriminate against 3'-O-Me-GTP, especially during the initiation phase of RNA synthesis.[2]The hepatitis C virus NS5B polymerase, for example, shows strong discrimination against 2'-O-methyl-GTP during initiation but not elongation.[2] Consider that the inhibitory effect may be more pronounced during the elongation phase. Design your assay to distinguish between these phases if possible.
Suboptimal Inhibitor Concentration: The concentration of 3'-O-Me-GTP may be too low to effectively compete with the natural GTP substrate.Perform a dose-response experiment to determine the optimal concentration of 3'-O-Me-GTP for your specific polymerase and assay conditions.
High GTP Concentration in the Reaction: A high concentration of the natural substrate (GTP) will outcompete the inhibitor.Optimize the GTP concentration in your assay. A lower GTP concentration will increase the relative inhibitory effect of 3'-O-Me-GTP.
Proofreading Activity of the Polymerase Complex: Some viral polymerases, like that of SARS-CoV-2, have associated proofreading exonucleases that can remove misincorporated nucleotides, including analogs like 3'-O-Me-GTP.[3]If the viral polymerase complex has proofreading activity, the chain termination effect of 3'-O-Me-GTP may be diminished. Consider using polymerase variants with reduced or no proofreading activity for mechanistic studies, or be aware of this limitation when interpreting results.

Experimental Protocols & Visualizations

Key Experiment: In Vitro Transcription with Co-transcriptional Capping using ARCA

This protocol outlines a general workflow for synthesizing capped mRNA using an anti-reverse cap analog (ARCA), which contains a 3'-O-methylated guanosine.

Methodology:

  • Template Preparation:

    • Linearize the plasmid DNA template downstream of the desired RNA sequence using a restriction enzyme that produces 5' overhangs or blunt ends.

    • Verify complete linearization by agarose gel electrophoresis.

    • Purify the linearized template to remove the restriction enzyme and buffer components.

  • In Vitro Transcription Reaction Setup:

    • Assemble the reaction on ice in the following order:

      • Nuclease-free water

      • Transcription buffer (10X)

      • ATP, CTP, UTP solution

      • GTP solution

      • ARCA solution (ensure a 4:1 ratio of ARCA to GTP)

      • Linearized DNA template (0.5-1.0 µg)

      • T7, T3, or SP6 RNA Polymerase

    • Mix gently and centrifuge briefly.

  • Incubation: Incubate the reaction at 37°C for 2 hours.

  • DNase Treatment: Add DNase I to the reaction and incubate for 15 minutes at 37°C to remove the DNA template.

  • RNA Purification: Purify the synthesized mRNA using a suitable method, such as lithium chloride precipitation or a column-based purification kit.

  • Quality Control: Assess the integrity and concentration of the mRNA using gel electrophoresis and spectrophotometry.

Experimental Workflow for In Vitro Transcription with ARCA

IVT_Workflow cluster_prep Template Preparation cluster_ivt In Vitro Transcription cluster_cleanup Post-Transcription Cleanup pDNA Plasmid DNA linDNA Linearized DNA pDNA->linDNA Restriction Digest purDNA Purified Linear DNA linDNA->purDNA Purification setup Reaction Setup (NTPs, ARCA, Polymerase) purDNA->setup incubate Incubation (37°C) setup->incubate dnase DNase I Treatment incubate->dnase rna_pur RNA Purification dnase->rna_pur qc Quality Control (Gel, Spectrophotometry) rna_pur->qc capped_mRNA Capped mRNA qc->capped_mRNA

Caption: Workflow for in vitro transcription using ARCA.

Signaling Pathway: Mechanism of Chain Termination by 3'-O-Me-GTP

This diagram illustrates how 3'-O-Me-GTP terminates the elongation of a growing RNA strand during synthesis by an RNA polymerase.

Chain_Termination cluster_Polymerase RNA Polymerase Active Site template 3' Template Strand 5' growing_rna 5' Growing RNA Strand 3'-OH phosphodiester_bond Phosphodiester Bond Formation incoming_gtp 5' GTP 3'-OH elongated_rna 5' Elongated RNA Strand 3'-OH phosphodiester_bond->elongated_rna growing_rna2 5' Growing RNA Strand 3'-OH no_bond No Phosphodiester Bond Formation incoming_3OMeGTP 5' 3'-O-Me-GTP 3'-OCH3 terminated_rna 5' Terminated RNA Strand 3'-OCH3 no_bond->terminated_rna

Caption: Mechanism of RNA chain termination by 3'-O-Me-GTP.

References

Technical Support Center: Optimizing 3'-O-Methylguanosine Triphosphate (ARCA) in In Vitro Transcription

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the use of 3'-O-Methylguanosine triphosphate (3'-O-Me-GTP), commonly known as Anti-Reverse Cap Analog (ARCA), in in vitro transcription (IVT) reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for successful mRNA synthesis.

Frequently Asked Questions (FAQs)

Q1: What is 3'-O-Me-GTP (ARCA) and why is it used in in vitro transcription?

A1: 3'-O-Me-GTP, or ARCA, is a modified guanosine cap analog used for the co-transcriptional capping of messenger RNA (mRNA) synthesized in vitro. The 5' cap is a critical structure for eukaryotic mRNA, essential for stability, nuclear export, and efficient translation initiation.[1][][3] ARCA is designed with a methyl group on the 3'-hydroxyl of the 7-methylguanosine.[4][5][6] This modification prevents the RNA polymerase from incorporating the cap analog in the incorrect, or "reverse," orientation, ensuring that the resulting mRNA is translationally competent.[7][][9]

Q2: How does co-transcriptional capping with ARCA affect mRNA yield and capping efficiency?

A2: Co-transcriptional capping with ARCA typically results in a lower overall mRNA yield compared to standard transcription reactions without a cap analog.[4][5][6] This is because the concentration of GTP in the reaction must be reduced to favor the incorporation of the ARCA molecule.[4][6] A common strategy is to use a 4:1 molar ratio of ARCA to GTP.[4][6] This approach generally yields a mixture of transcripts where approximately 80% are capped, and the remainder have 5'-triphosphate ends.[4][6]

Q3: What are the main advantages and disadvantages of using ARCA compared to other capping methods?

A3:

  • Advantages:

    • Correct Orientation: The 3'-O-methyl group ensures that the cap is added in the correct orientation for efficient translation.[7][]

    • One-Step Process: Capping occurs simultaneously with transcription, simplifying the workflow compared to post-transcriptional enzymatic capping.[]

  • Disadvantages:

    • Reduced Yield: The necessary reduction in GTP concentration leads to a lower yield of full-length mRNA transcripts.[5][7]

    • Incomplete Capping: Capping efficiency is typically around 70-80%, leaving a significant portion of uncapped transcripts.[6][7][]

    • Cap-0 Structure: ARCA produces a Cap-0 structure. For some applications, a Cap-1 structure, which has an additional methylation, is preferred for higher translation efficiency and reduced immunogenicity.[][] Conversion to a Cap-1 structure requires a subsequent enzymatic step.[5]

Q4: Can I use ARCA with any RNA polymerase promoter?

A4: ARCA is compatible with common bacteriophage RNA polymerases like T7, SP6, and T3.[] However, for efficient incorporation of dinucleotide cap analogs like ARCA, the transcription initiation sequence of the DNA template should ideally start with a guanosine (G).[][10]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No mRNA Yield Suboptimal ARCA:GTP Ratio: An incorrect ratio can inhibit the polymerase or lead to inefficient transcription.Optimize the ARCA to GTP ratio. A 4:1 ratio is a common starting point, but empirical testing may be required for your specific template and system.
Degraded Reagents: RNA polymerase, nucleotides, or the DNA template may have degraded.Use fresh or properly stored reagents. Always keep enzymes on ice. Avoid multiple freeze-thaw cycles of nucleotides.[11]
RNase Contamination: RNases can rapidly degrade the newly synthesized RNA.Maintain a sterile, RNase-free work environment. Use RNase inhibitors in the reaction.[11][12][13]
Poor Quality DNA Template: Contaminants (salts, ethanol) or incorrect linearization can inhibit transcription.Purify the DNA template thoroughly. Confirm complete linearization by agarose gel electrophoresis.[11][13][]
Low Capping Efficiency Incorrect Nucleotide Concentrations: The balance between all four NTPs and the cap analog is crucial.Ensure accurate quantitation and dilution of all nucleotide stocks. Maintain the optimized ARCA:GTP ratio.
Suboptimal Reaction Conditions: Incubation time or temperature may not be optimal.Incubate the reaction for at least 2 hours at 37°C. For GC-rich templates, lowering the temperature to 30°C may improve results.[11]
Transcripts of Incorrect Size (Shorter or Longer) Premature Termination: GC-rich templates can cause the polymerase to dissociate prematurely.Decrease the reaction temperature to 30°C.[11]
Incomplete Linearization of Plasmid DNA: The polymerase may read through the entire plasmid.Ensure complete digestion of the template DNA by checking an aliquot on an agarose gel.[11][13]
3' Overhangs on Template: Some restriction enzymes create 3' overhangs, which can lead to template-independent transcription.Use restriction enzymes that generate blunt or 5' overhangs.[5][13]

Quantitative Data Summary

Table 1: Comparison of In Vitro Transcription Capping Strategies

Capping MethodTypical Cap:GTP RatioCapping EfficiencyResulting Cap StructureKey AdvantagesKey Disadvantages
Standard m7GpppG 4:1~70%Cap-0Simple co-transcriptional method.~50% of caps are in the incorrect orientation.[7]
ARCA (3'-O-Me-GTP) 4:1~80%Cap-0Ensures correct cap orientation.[7][]Reduced mRNA yield.[5][7]
CleanCap® Reagent AG Not Applicable (GTP not reduced)>95%Cap-1High capping efficiency and yield.[4][6]Requires a specific "AG" initiation sequence.[6][7]
Post-transcriptional Enzymatic Not Applicable~100%Cap-0 or Cap-1High capping efficiency.Multi-step process, more time-consuming.[5]

Experimental Protocols

Protocol: Co-transcriptional Capping of mRNA using ARCA

This protocol is a general guideline for a 20 µL in vitro transcription reaction. Optimization may be necessary for specific templates and applications.

1. Materials:

  • Linearized plasmid DNA template or PCR product (1 µg)

  • Nuclease-free water

  • 10X Transcription Buffer

  • ARCA solution (e.g., 40 mM)

  • ATP, CTP, UTP solutions (e.g., 100 mM each)

  • GTP solution (e.g., 20 mM)

  • RNase Inhibitor (e.g., 40 U/µL)

  • T7, SP6, or T3 RNA Polymerase (e.g., 50 U/µL)

  • DNase I (RNase-free)

2. Reaction Setup: Assemble the reaction at room temperature in the following order to prevent precipitation of the DNA template by spermidine in the buffer:

ComponentVolumeFinal Concentration
Nuclease-free waterto 20 µL-
10X Transcription Buffer2 µL1X
ARCA (40 mM)2 µL4 mM
ATP (100 mM)1.5 µL7.5 mM
CTP (100 mM)1.5 µL7.5 mM
UTP (100 mM)1.5 µL7.5 mM
GTP (20 mM)0.2 µL0.2 mM
Linearized DNA TemplateX µL1 µg
RNase Inhibitor1 µL40 units
RNA Polymerase2 µL100 units

Note: The ARCA:GTP ratio in this example is 20:1. A 4:1 ratio is also commonly used and would require adjusting the stock concentrations or volumes. For a 4:1 ratio with a final ARCA concentration of 4 mM, the final GTP concentration would be 1 mM.

3. Incubation:

  • Mix gently by flicking the tube and centrifuge briefly.

  • Incubate at 37°C for 2 hours.

4. Template Removal:

  • Add 1 µL of RNase-free DNase I to the reaction.

  • Incubate at 37°C for 15-30 minutes.

5. RNA Purification:

  • Purify the synthesized mRNA using a suitable method, such as lithium chloride precipitation, spin column purification, or magnetic beads.

6. Quality Control:

  • Assess the concentration and purity of the mRNA using a spectrophotometer (e.g., NanoDrop).

  • Verify the integrity and size of the transcript by denaturing agarose gel electrophoresis.

Visualizations

Co_Transcriptional_Capping_with_ARCA Co-Transcriptional Capping with ARCA cluster_reactants Reaction Components cluster_process In Vitro Transcription DNA_Template DNA Template (with T7 Promoter) Initiation Initiation DNA_Template->Initiation ARCA 3'-O-Me-GTP (ARCA) ARCA->Initiation Incorporated as first nucleotide NTPs ATP, CTP, UTP, GTP (GTP at low conc.) Elongation Elongation NTPs->Elongation T7_Polymerase T7 RNA Polymerase T7_Polymerase->Initiation T7_Polymerase->Elongation Initiation->Elongation Capped_mRNA 5'-Capped mRNA (Correct Orientation) Elongation->Capped_mRNA

Caption: Co-transcriptional capping workflow with ARCA.

Experimental_Workflow Experimental Workflow for ARCA Capping Template_Prep 1. DNA Template Linearization & Purification IVT_Setup 2. IVT Reaction Setup (Add ARCA & NTPs) Template_Prep->IVT_Setup Incubation 3. Incubation (37°C, 2 hours) IVT_Setup->Incubation DNase_Treatment 4. DNase I Treatment Incubation->DNase_Treatment Purification 5. mRNA Purification DNase_Treatment->Purification QC 6. Quality Control (Spectrophotometry, Gel Electrophoresis) Purification->QC Final_Product Capped mRNA QC->Final_Product

Caption: Step-by-step experimental workflow for ARCA capping.

Troubleshooting_Logic Troubleshooting Logic for Low mRNA Yield Start Low/No mRNA Yield? Check_Template Is DNA template linearized & pure? Start->Check_Template Check_Reagents Are reagents (Enzymes, NTPs) active? Check_Template->Check_Reagents Yes Solution_Template Re-purify and/or re-linearize template Check_Template->Solution_Template No Check_RNase RNase contamination possible? Check_Reagents->Check_RNase Yes Solution_Reagents Use fresh reagents and positive control Check_Reagents->Solution_Reagents No Check_Ratio Is ARCA:GTP ratio optimal? Check_RNase->Check_Ratio No Solution_RNase Use RNase inhibitor & RNase-free technique Check_RNase->Solution_RNase Yes Solution_Ratio Optimize ARCA:GTP ratio (start with 4:1) Check_Ratio->Solution_Ratio No

Caption: Troubleshooting flowchart for low mRNA yield.

References

Technical Support Center: RNA Synthesis Termination Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for RNA synthesis termination experiments. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during in vitro transcription and termination assays.

Section 1: Troubleshooting In Vitro Transcription

A common prerequisite for studying transcription termination is the successful synthesis of full-length RNA transcripts. This section addresses frequent problems that can arise during the in vitro transcription reaction itself.

FAQ 1: I am not observing any full-length transcript. What are the possible causes and solutions?

Failure to produce a full-length transcript, or observing no transcript at all, can stem from several factors, from the quality of the DNA template to the integrity of the reaction components.

Possible Causes and Solutions

  • Poor Quality DNA Template: Contaminants such as salts or ethanol can inhibit RNA polymerase.[1][2]

    • Solution: Clean up your DNA template. Ethanol precipitation and resuspension of the DNA can resolve many contamination issues. Consider using a DNA clean-up kit to desalt your template.[1][2]

  • RNase Contamination: RNases can degrade your newly synthesized RNA transcripts.[1][3]

    • Solution: Maintain an RNase-free environment by using RNase-free reagents and consumables. Including an RNase inhibitor in your reaction is also highly recommended.[1][3]

  • Inactive RNA Polymerase: The enzyme may have lost its activity due to improper storage or handling.[2][3]

    • Solution: Always include a positive control template in your experiments to verify that the polymerase is active.[2] Store the enzyme according to the manufacturer's instructions and avoid repeated freeze-thaw cycles.[3]

  • Incorrectly Linearized Template: If the plasmid template is not completely linearized, or if incorrect restriction sites were used, transcription may fail.[1][2]

    • Solution: Verify the sequence and restriction map of your plasmid. After linearization, confirm complete digestion by running an aliquot on an agarose gel.[1][2]

  • Low Nucleotide Concentration: Insufficient nucleotide concentration can limit the transcription reaction.[1][4]

    • Solution: Ensure the concentration of each nucleotide is adequate. If you suspect this is an issue, you can increase the nucleotide concentration.[1][4]

  • Premature Termination due to GC-Rich Template: GC-rich sequences can cause the RNA polymerase to terminate prematurely.[1][2]

    • Solution: Lowering the incubation temperature of the transcription reaction can sometimes help in obtaining full-length transcripts from GC-rich templates.[1][2]

Quantitative Data Summary: Nucleotide Concentration

The concentration of nucleotides can significantly impact the yield and integrity of the synthesized RNA. Below is a table summarizing recommended concentrations.

ParameterRecommended ConcentrationNotes
Minimum NTP Concentration12 µMBelow this, the reaction may be limited.[1]
Optimal NTP Concentration20–50 µMCan increase the yield of full-length transcripts.[1]
Limiting Labeled Nucleotide> 0.165 µMFor generating high specific activity probes. Supplementing with unlabeled NTPs will increase yield but decrease specific activity.[4]
Experimental Protocol: Standard In Vitro Transcription Reaction

This protocol is a general guideline for a standard in vitro transcription reaction. Optimal conditions may vary depending on the specific template and polymerase being used.

Materials:

  • Linearized DNA template (0.5-1.0 µg)

  • NTP mix (ATP, GTP, CTP, UTP)

  • Transcription buffer (10X)

  • RNA Polymerase (e.g., T7, SP6, or T3)

  • RNase inhibitor

  • Nuclease-free water

Procedure:

  • Thaw all components on ice.

  • Assemble the reaction at room temperature in the following order:

    • Nuclease-free water to a final volume of 20 µL

    • 10X Transcription Buffer (2 µL)

    • NTP mix (final concentration of 500 µM each)

    • Linearized DNA template (0.5-1.0 µg)

    • RNase inhibitor (e.g., 20 units)

    • RNA Polymerase (e.g., 2 µL)

  • Mix gently by flicking the tube and centrifuge briefly to collect the contents at the bottom.

  • Incubate the reaction at 37°C for 2 hours.

  • (Optional) To remove the DNA template, add DNase I and incubate for 15 minutes at 37°C.

  • Purify the RNA using a column-based kit or phenol-chloroform extraction followed by ethanol precipitation.

  • Resuspend the RNA pellet in nuclease-free water.

Diagram: Troubleshooting Workflow for Failed Transcription

G start No RNA Transcript Detected check_template Check DNA Template Quality start->check_template check_enzyme Check RNA Polymerase Activity start->check_enzyme check_rnase Check for RNase Contamination start->check_rnase repurify_dna Repurify DNA Template check_template->repurify_dna positive_control Run Positive Control check_enzyme->positive_control rnase_inhibitor Add RNase Inhibitor check_rnase->rnase_inhibitor success Successful Transcription repurify_dna->success positive_control->success rnase_inhibitor->success

Caption: A logical workflow for troubleshooting failed in vitro transcription reactions.

FAQ 2: My transcripts are longer than expected. What could be the cause?

Observing transcripts that are longer than the expected size is often due to issues with the DNA template preparation.

Possible Causes and Solutions

  • Incomplete Linearization of Plasmid DNA: If the plasmid template is not completely digested, the RNA polymerase may continue transcribing around the circular plasmid, resulting in concatemeric transcripts.[1][2]

    • Solution: Ensure complete linearization by optimizing the restriction digest. After digestion, run an aliquot on an agarose gel to confirm that only the linear form of the plasmid is present.[1][2]

  • 3' Overhangs on the Template: Restriction enzymes that create 3' overhangs can lead to template switching by the RNA polymerase, where it uses the complementary strand as a template, resulting in longer transcripts.[1][2]

    • Solution: Use restriction enzymes that generate blunt ends or 5' overhangs for linearization.[1][2]

Experimental Protocol: Linearization of Plasmid DNA

Materials:

  • Plasmid DNA (10-20 µg)

  • Restriction Enzyme

  • 10X Restriction Enzyme Buffer

  • Nuclease-free water

Procedure:

  • Set up the restriction digest reaction in a microcentrifuge tube:

    • Plasmid DNA (10-20 µg)

    • 10X Restriction Enzyme Buffer (to the recommended final concentration)

    • Restriction Enzyme (10-20 units)

    • Nuclease-free water to a final volume of 100 µL

  • Mix gently and incubate at the optimal temperature for the restriction enzyme for 1-2 hours.

  • To confirm complete linearization, run a small aliquot (e.g., 5 µL) of the digest on a 1% agarose gel alongside an undigested plasmid control. The linearized plasmid should run as a single band at a different position than the supercoiled, nicked, and circular forms of the undigested plasmid.

  • Once complete linearization is confirmed, purify the digested DNA using a PCR clean-up kit or by phenol-chloroform extraction and ethanol precipitation.

  • Resuspend the linearized template in nuclease-free water.

Diagram: Consequences of Incomplete Plasmid Linearization

G cluster_correct Complete Linearization cluster_incorrect Incomplete Linearization linear_dna Linear DNA Template correct_rna Correct Length RNA linear_dna->correct_rna Transcription circular_dna Circular DNA Template long_rna Longer Than Expected RNA circular_dna->long_rna Rolling Circle Transcription

Caption: Incomplete linearization leads to aberrantly long RNA transcripts.

Section 2: Troubleshooting Transcription Termination

This section focuses on issues directly related to the efficiency and fidelity of the transcription termination process.

FAQ 3: I am observing a low yield of terminated RNA transcripts. How can I optimize the reaction?

Low yield can be due to suboptimal reaction conditions or issues with the termination signal itself.

Possible Causes and Solutions

  • Suboptimal Reaction Conditions: The temperature, salt concentration, or nucleotide concentrations may not be optimal for efficient termination.

    • Solution: Systematically vary the reaction conditions to find the optimum for your specific terminator. Lowering the incubation temperature can sometimes improve termination efficiency.[4]

  • Weak Terminator Sequence: The intrinsic terminator hairpin may not be stable enough, or the U-tract may be too short or interrupted. For Rho-dependent terminators, the Rho utilization (rut) site may be suboptimal.[5]

    • Solution: If possible, modify the terminator sequence to enhance its strength. For intrinsic terminators, this could involve increasing the GC content of the stem or ensuring an uninterrupted U-tract.[5]

  • Inefficient Rho Factor Activity (for Rho-dependent termination): The Rho protein may be inactive or its concentration may be limiting.[6]

    • Solution: Use a fresh, active preparation of Rho factor and titrate its concentration to find the optimal level for termination.

Quantitative Data Summary: Optimizing Termination Reaction Conditions
ParameterRange for OptimizationRationale
Temperature10-60°CRNA polymerase elongation and termination rates are temperature-dependent.[5]
KCl Concentration0.02-1 MSalt concentration can affect protein-nucleic acid interactions.[5]
NTP Concentration1 µM - 1 mMCan influence pausing and the overall rate of elongation.[5]
Experimental Protocol: Assessing RNA Quality and Quantity

Accurate quantification and quality assessment of your RNA are crucial for interpreting termination experiments.

Materials:

  • Purified RNA sample

  • Nuclease-free water

  • UV-Vis Spectrophotometer (e.g., NanoDrop)

  • Agarose gel electrophoresis system

  • Denaturing loading buffer (e.g., formamide-based)

Procedure:

1. Quantification using UV-Vis Spectrophotometry:

  • Blank the spectrophotometer with nuclease-free water.
  • Measure the absorbance of a 1-2 µL aliquot of your RNA sample at 260 nm and 280 nm.
  • Calculate the RNA concentration: Concentration (µg/mL) = A260 * 40.
  • Assess purity by the A260/A280 ratio. A ratio of ~2.0 is generally considered pure for RNA.

2. Quality Assessment by Denaturing Agarose Gel Electrophoresis:

  • Prepare a 1-2% denaturing agarose gel.
  • Mix a portion of your RNA sample with an equal volume of 2X denaturing loading buffer.
  • Heat the sample at 65-70°C for 5-10 minutes to denature the RNA, then immediately place on ice.
  • Load the denatured RNA onto the gel alongside an RNA ladder.
  • Run the gel until the dye front has migrated an adequate distance.
  • Visualize the RNA bands using a gel imaging system. A sharp, distinct band at the expected size indicates high-quality, full-length RNA. Smearing may indicate degradation.

Diagram: Rho-Independent (Intrinsic) Termination Pathway

G elongation Elongation Complex (RNAP) terminator_seq Transcription of Terminator Sequence (GC-rich hairpin + U-tract) elongation->terminator_seq hairpin Nascent RNA forms Hairpin terminator_seq->hairpin pause RNAP Pauses at U-tract hairpin->pause destabilization RNA-DNA Hybrid Destabilized pause->destabilization dissociation RNAP, RNA, and DNA Dissociate destabilization->dissociation

Caption: The mechanism of Rho-independent transcription termination.[7][8]

FAQ 4: I am observing significant read-through of my terminator. What could be the reason?

Read-through transcription occurs when the RNA polymerase fails to terminate at the designated signal and continues transcribing downstream sequences.[9][10]

Possible Causes and Solutions

  • High Elongation Rate: A fast-moving RNA polymerase may not pause long enough at the terminator for the termination signal to be effective.[11]

    • Solution: Lowering the NTP concentration can reduce the elongation rate and increase the window of opportunity for termination.[12]

  • Presence of Anti-termination Factors: Cellular extracts or purified protein preparations may contain factors that promote read-through. For example, NusA and NusG can modulate termination efficiency.[5][6][13]

    • Solution: If using extracts, consider further purification steps to remove potential anti-terminators. When working with purified systems, be aware of the effects of accessory factors.

  • Inefficient Terminator: The terminator sequence itself may be inherently weak.

    • Solution: As mentioned previously, consider optimizing the terminator sequence if possible.

  • Transcription-Translation Coupling (in prokaryotic systems): In coupled systems, ribosomes closely following the RNA polymerase can prevent the formation of the terminator hairpin, leading to read-through.[14]

    • Solution: This is more of a consideration for in vivo or coupled in vitro systems. Uncoupling transcription from translation will generally enhance termination efficiency at intrinsic terminators.[14]

Quantitative Data Summary: Factors Affecting Termination Efficiency
FactorEffect on TerminationRationale
Increased Elongation Rate Decreased EfficiencyLess time for the termination signal to be recognized and acted upon.[11]
NusA Can be positive or negativeModulates pausing and RNA hairpin formation.[12][13]
NusG Can be positive or negativeAffects the processivity of RNA polymerase.[5][13]
Rho Factor Concentration Increased Efficiency (up to a point)Required for Rho-dependent termination.
Experimental Protocol: In Vitro Transcription Termination Assay

This assay is designed to measure the efficiency of a terminator sequence.

Materials:

  • Linear DNA template containing a promoter and the terminator sequence, followed by a run-off sequence.

  • Radiolabeled NTP (e.g., [α-³²P] UTP)

  • Standard in vitro transcription reaction components.

Procedure:

  • Set up an in vitro transcription reaction as described previously, but include a radiolabeled NTP in the NTP mix.

  • Carry out the transcription reaction for the desired amount of time.

  • Stop the reaction by adding a denaturing stop solution (e.g., formamide, EDTA, and loading dyes).

  • Denature the samples by heating at 95°C for 5 minutes.

  • Separate the RNA products on a high-resolution denaturing polyacrylamide gel.

  • Dry the gel and expose it to a phosphor screen or X-ray film.

  • Quantify the band intensities for the terminated transcript and the full-length (read-through) transcript.

  • Calculate the termination efficiency as:

    • Termination Efficiency (%) = [Intensity of Terminated Band / (Intensity of Terminated Band + Intensity of Read-through Band)] * 100

Diagram: Rho-Dependent Termination Pathway

G elongation Elongation Complex (RNAP) rut_site Transcription of rut site elongation->rut_site rho_binding Rho factor binds to rut site on nascent RNA rut_site->rho_binding translocation Rho translocates along RNA towards RNAP rho_binding->translocation pause RNAP pauses at termination site translocation->pause interaction Rho interacts with paused RNAP pause->interaction dissociation Dissociation of the transcription complex interaction->dissociation

Caption: The mechanism of Rho-dependent transcription termination.[7][15]

References

Technical Support Center: 3'-O-Methylguanosine-5'-monophosphate (3'-OMe-GMP)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and handling of 3'-O-Methylguanosine-5'-monophosphate (3'-OMe-GMP) in solution.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound (3'-OMe-GMP)?

For long-term stability, solid 3'-OMe-GMP should be stored at -20°C.[1] If the compound is in solution, it is also recommended to store it at -20°C or below.[2] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot stock solutions into single-use volumes.

Q2: What is the expected stability of 3'-OMe-GMP in aqueous solutions at room temperature?

Q3: To which types of degradation is 3'-OMe-GMP susceptible?

Like other nucleotides, 3'-OMe-GMP in solution can be susceptible to hydrolysis and oxidative damage. Hydrolysis can occur at the phosphodiester bond or the glycosidic bond, particularly under acidic or alkaline conditions. The guanosine base is also susceptible to oxidation, which can lead to the formation of various degradation products.[3][4]

Q4: Are there any known signaling pathways involving 3'-OMe-GMP?

Currently, there is no widely documented specific signaling pathway in which this compound acts as a primary signaling molecule. Its primary role in research is as a tool compound, for example, as a chain terminator in RNA synthesis.[5]

Stability Data

Quantitative stability data for this compound in various solutions is not extensively available in peer-reviewed literature. Researchers are encouraged to perform their own stability studies for their specific experimental conditions. A general protocol for a forced degradation study is provided below to assist in generating this data.

Table 1: General Handling and Storage of this compound

ParameterRecommendationCitation
Storage (Solid) -20°C[1]
Storage (Solution) -20°C or below; aliquot to avoid freeze-thaw cycles.[2]
Shipping Ambient Temperature (for solid form)[1]
Purity Analysis High-Performance Liquid Chromatography (HPLC)

Troubleshooting Guide

TroubleshootingGuide start Start: Inconsistent Experimental Results check_prep Issue: Inconsistent Solution Preparation? start->check_prep check_storage Issue: Stock Solution Degradation? check_prep->check_storage No sol_prep Solution: - Standardize preparation protocol. - Visually inspect for precipitation. - Use sonication or gentle heating if necessary. check_prep->sol_prep Yes check_purity Issue: Initial Compound Purity? check_storage->check_purity No sol_storage Solution: - Aliquot stock solutions to avoid freeze-thaw. - Regularly check freezer temperature. - Prepare fresh solutions for critical experiments. check_storage->sol_storage Yes sol_purity Solution: - Verify purity of new batches via HPLC. - Purchase from a reputable supplier. - Check certificate of analysis. check_purity->sol_purity Yes end Resolution: Consistent Experimental Outcomes check_purity->end No sol_prep->end sol_storage->end sol_purity->end

Caption: Troubleshooting logic for inconsistent experimental results.

Experimental Protocols

Protocol: Forced Degradation Study of 3'-OMe-GMP in Solution

This protocol outlines a forced degradation study to determine the stability of 3'-OMe-GMP under various stress conditions.

1. Materials and Reagents:

  • This compound (solid)

  • HPLC-grade water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV detector

  • Reversed-phase C18 HPLC column

  • pH meter

  • Incubator/water bath

2. Preparation of Stock and Working Solutions:

  • Prepare a 1 mg/mL stock solution of 3'-OMe-GMP in HPLC-grade water.

  • From the stock solution, prepare working solutions for each stress condition.

3. Stress Conditions:

  • Acid Hydrolysis:

    • Mix the 3'-OMe-GMP working solution with 0.1 M HCl.

    • Incubate samples at 60°C.

    • Collect time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Mix the 3'-OMe-GMP working solution with 0.1 M NaOH.

    • Incubate samples at 60°C.

    • Collect time points as in acid hydrolysis.

    • Neutralize samples with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • Mix the 3'-OMe-GMP working solution with 3% H₂O₂.

    • Incubate samples at room temperature.

    • Collect time points.

  • Thermal Degradation:

    • Incubate the 3'-OMe-GMP working solution (in water) at 60°C and 80°C.

    • Collect time points.

4. HPLC Analysis:

  • Use a reversed-phase C18 column.

  • A suitable mobile phase could be a gradient of a low pH buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile).[6]

  • Set the UV detector to monitor the absorbance at the λmax of guanosine (around 253 nm).

  • Inject samples from each time point.

  • Quantify the peak area of the intact 3'-OMe-GMP and any degradation products.

5. Data Analysis:

  • Calculate the percentage of 3'-OMe-GMP remaining at each time point relative to the zero time point.

  • Plot the percentage of remaining 3'-OMe-GMP against time to determine the degradation kinetics.

ExperimentalWorkflow cluster_prep 1. Sample Preparation cluster_stress 2. Application of Stress Conditions cluster_analysis 3. Analysis prep_stock Prepare 1 mg/mL Stock Solution prep_work Prepare Working Solutions for Each Stress Condition prep_stock->prep_work acid Acid Hydrolysis (0.1 M HCl, 60°C) prep_work->acid base Base Hydrolysis (0.1 M NaOH, 60°C) prep_work->base oxidation Oxidation (3% H₂O₂, RT) prep_work->oxidation thermal Thermal (60°C & 80°C) prep_work->thermal timepoint Collect Time Points (e.g., 0, 2, 4, 8, 24h) acid->timepoint base->timepoint oxidation->timepoint thermal->timepoint neutralize Neutralize Acid/Base Samples timepoint->neutralize hplc Analyze by RP-HPLC (UV Detection at ~253 nm) neutralize->hplc data Quantify Peak Areas & Calculate Degradation hplc->data

Caption: Workflow for a forced degradation study of 3'-OMe-GMP.

References

preventing premature termination in in vitro transcription with 3'-O-Me-GTP

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using 3'-O-Me-GTP (Anti-Reverse Cap Analog, ARCA) in in vitro transcription (IVT) reactions. Our goal is to help you prevent premature termination and maximize the yield of full-length, capped mRNA transcripts.

Frequently Asked Questions (FAQs)

Q1: What is 3'-O-Me-GTP (ARCA) and why is it used in in vitro transcription?

A1: 3'-O-Me-GTP, commonly known as ARCA, is a modified cap analog used in the co-transcriptional capping of messenger RNA (mRNA) during in vitro transcription. The key feature of ARCA is a methyl group on the 3'-hydroxyl of the 7-methylguanosine. This modification prevents the RNA polymerase from incorporating the cap analog in the incorrect, or reverse, orientation.[1] This ensures that a higher proportion of the synthesized mRNA is translationally active.[1]

Q2: What is the primary cause of premature termination in in vitro transcription reactions using ARCA?

A2: A common cause of premature termination when using ARCA is the suboptimal ratio of ARCA to GTP. To favor the incorporation of the cap analog, the concentration of GTP is typically reduced.[1] If the GTP concentration becomes too limiting, the RNA polymerase may stall or dissociate from the DNA template before transcription is complete, resulting in truncated transcripts.

Q3: What is a typical ARCA to GTP ratio, and how does it affect the transcription reaction?

A3: A commonly recommended starting ratio of ARCA to GTP is 4:1.[2][3][4] This ratio is a balance between achieving high capping efficiency and maintaining a sufficient supply of GTP to support full-length transcript synthesis. Increasing the ratio can lead to higher capping efficiency but may also decrease the overall RNA yield due to GTP limitation.[3] Conversely, decreasing the ratio may improve yield but at the cost of lower capping efficiency.

Q4: Can the nature of the DNA template contribute to premature termination with ARCA?

A4: Yes, the characteristics of your DNA template can significantly influence the outcome of the IVT reaction. Templates with long stretches of repetitive sequences or high GC content are more prone to forming stable secondary structures that can impede the progress of the RNA polymerase, leading to premature termination.

Q5: How can I assess the integrity and yield of my in vitro transcribed RNA?

A5: The integrity and size of your RNA transcripts can be assessed by denaturing agarose gel electrophoresis or by using a bioanalyzer. The concentration of the RNA can be quantified using a spectrophotometer (e.g., NanoDrop) or a fluorometric assay (e.g., Qubit).

Troubleshooting Guide: Premature Termination

This guide provides a systematic approach to troubleshooting premature termination in your in vitro transcription reactions when using 3'-O-Me-GTP.

Issue: Low yield of full-length RNA and presence of shorter transcripts.

Below is a troubleshooting workflow to address this issue:

G cluster_0 Troubleshooting Workflow start Start: Premature Termination Observed check_ratio 1. Verify ARCA:GTP Ratio (Recommended start: 4:1) start->check_ratio check_ratio->start If ratio is incorrect, correct and restart optimize_ratio 2. Optimize ARCA:GTP Ratio (e.g., 2:1 or 1:1) check_ratio->optimize_ratio If ratio is standard check_ntps 3. Check Nucleotide Concentration (Ensure sufficient for full-length synthesis) optimize_ratio->check_ntps check_template 4. Assess DNA Template Quality (Purity, integrity, sequence) check_ntps->check_template optimize_conditions 5. Optimize Reaction Conditions (Temperature, incubation time) check_template->optimize_conditions success Success: Full-length RNA obtained optimize_conditions->success Problem Resolved fail Persistent Issues: Contact Technical Support optimize_conditions->fail Problem Persists

Caption: Troubleshooting workflow for premature termination in IVT with 3'-O-Me-GTP.

Detailed Troubleshooting Steps:
Potential Cause Recommended Solution
Suboptimal ARCA:GTP Ratio The recommended starting ratio is 4:1 (ARCA to GTP). If you are experiencing premature termination, consider decreasing this ratio to 2:1 or 1:1 to increase the availability of GTP for elongation. Be aware that this may decrease capping efficiency.
Low Nucleotide Concentration Ensure that the total nucleotide concentration is sufficient for the synthesis of your target RNA. If the concentration of any of the four NTPs is too low, it can lead to stalling of the RNA polymerase.
Poor DNA Template Quality Ensure your DNA template is of high purity and free from contaminants such as RNases, protein, and salts. Verify the integrity of the linearized template on an agarose gel. If using a PCR product, ensure it is a single, clean band of the correct size.
GC-Rich Template or Secondary Structures For GC-rich templates, consider lowering the incubation temperature from 37°C to 30°C. This can help to reduce the stability of secondary structures in the DNA template and the nascent RNA, allowing the polymerase to transcribe through these regions more efficiently.
Suboptimal Incubation Time A standard incubation time is 2 hours. For longer transcripts, you may need to extend the incubation time to 3-4 hours to ensure the completion of transcription.
Enzyme Activity Ensure that the T7 RNA Polymerase is stored correctly and has not been subjected to multiple freeze-thaw cycles. If you suspect the enzyme may be compromised, use a fresh aliquot.

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for in vitro transcription with ARCA.

Table 1: ARCA Capping Efficiency and RNA Yield

ARCA:GTP Ratio Typical Capping Efficiency Relative RNA Yield
4:1~80%[2]Moderate
2:1LowerHigher
1:1LowestHighest

Table 2: Recommended Reaction Component Concentrations

Component Recommended Concentration
Linearized DNA Template0.1–0.5 µg per 20 µl reaction[2]
ATP, CTP, UTP5 mM each[5]
GTP1 mM (for a 4:1 ARCA:GTP ratio)[5]
ARCA4 mM (for a 4:1 ARCA:GTP ratio)[5]
T7 RNA PolymeraseSee manufacturer's recommendation
10X Reaction Buffer1X final concentration

Experimental Protocols

Detailed Protocol for In Vitro Transcription with 3'-O-Me-GTP (ARCA)

This protocol is a general guideline for a 20 µl in vitro transcription reaction using ARCA. Optimization may be required for your specific template and application.

Materials:

  • Linearized DNA template (0.1–0.5 µg/µl) in nuclease-free water

  • Nuclease-free water

  • 10X T7 Reaction Buffer

  • ATP, CTP, UTP solutions (100 mM)

  • GTP solution (100 mM)

  • ARCA solution (40 mM)

  • T7 RNA Polymerase Mix

  • DNase I (RNase-free)

  • Nuclease-free microfuge tubes

Procedure:

  • Thaw Reagents: Thaw all necessary components at room temperature. Keep the T7 RNA Polymerase Mix on ice.

  • Prepare Nucleotide Mix: Prepare a working solution of GTP at 20 mM by diluting the 100 mM stock.

  • Reaction Assembly: Assemble the reaction at room temperature in the following order:

Component Volume Final Concentration
Nuclease-free waterto 20 µl
10X T7 Reaction Buffer2 µl1X
ATP (100 mM)1 µl5 mM
CTP (100 mM)1 µl5 mM
UTP (100 mM)1 µl5 mM
GTP (20 mM)1 µl1 mM
ARCA (40 mM)4 µl8 mM
Linear DNA Template (0.1-0.5 µg/µl)X µl (up to 1 µg)
T7 RNA Polymerase Mix2 µl
Total Volume 20 µl
  • Incubation: Mix the components thoroughly by pipetting. Briefly centrifuge the tube to collect the reaction at the bottom. Incubate at 37°C for 2 hours. For longer transcripts or GC-rich templates, consider a longer incubation time (3-4 hours) or a lower temperature (30°C).

  • DNase Treatment (Optional): To remove the DNA template, add 2 µl of RNase-free DNase I to the reaction mixture and incubate at 37°C for 15 minutes.

  • RNA Purification: Purify the synthesized RNA using your preferred method, such as a spin column-based kit or phenol-chloroform extraction followed by ethanol precipitation.

G cluster_1 Experimental Workflow reagents 1. Thaw Reagents ntp_prep 2. Prepare Nucleotide Mix reagents->ntp_prep assembly 3. Assemble Reaction ntp_prep->assembly incubation 4. Incubate at 37°C for 2h assembly->incubation dnase 5. DNase Treatment (Optional) incubation->dnase purification 6. Purify RNA dnase->purification end End Product: Capped RNA purification->end

Caption: Step-by-step experimental workflow for IVT with 3'-O-Me-GTP.

References

Technical Support Center: Purification of 3'-O-Methylated RNA Transcripts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 3'-O-methylated RNA transcripts.

Troubleshooting Guide

Issue 1: Low Yield of Purified 3'-O-Methylated RNA

Question: I am experiencing a low yield of my target 3'-O-methylated RNA after purification. What are the possible causes and solutions?

Answer: Low recovery of 3'-O-methylated RNA can stem from several factors, from initial sample handling to the specifics of the purification protocol. Here are some common causes and troubleshooting steps:

  • RNA Degradation: RNA is highly susceptible to degradation by RNases.

    • Solution: Ensure an RNase-free work environment by cleaning surfaces and pipettes, using RNase-free water, and changing gloves frequently.[1] The addition of beta-mercaptoethanol (BME) to the lysis buffer can help inactivate RNases during extraction.[2] For tissue samples, immediate freezing in liquid nitrogen or storage in a preservative solution like RNALater is crucial.[2]

  • Inefficient Lysis: If the initial cell or tissue lysis is incomplete, the total amount of RNA available for purification will be reduced.

    • Solution: For difficult samples like bacteria, plants, or yeast, incorporate additional lysis steps.[1] Ensure complete homogenization of the sample to avoid leaving any tissue chunks.[2]

  • Suboptimal Purification Chemistry: The chosen purification method may not be optimal for your specific RNA species or sample type.

    • Solution: If using silica-based spin columns, ensure that the salt concentrations of your binding and wash buffers are optimal, as high salt can sometimes lead to the precipitation of mRNA or the formation of secondary structures that interfere with binding.[1] For phenol-chloroform extractions, using an acidic pH for the phenol is key to preventing DNA contamination of the aqueous phase where RNA resides.[2]

  • Loss During Elution: The final elution step may be inefficient.

    • Solution: When eluting from a silica column, ensure the elution buffer is applied directly to the center of the membrane. A second elution with the same buffer can sometimes increase the yield.

Issue 2: Contamination with Non-Methylated RNA or DNA

Question: My purified sample contains significant amounts of non-methylated RNA or contaminating genomic DNA. How can I improve the purity?

Answer: Contamination is a common issue in RNA purification. The strategies to address it depend on the type of contaminant.

  • Genomic DNA Contamination:

    • Cause: Incomplete homogenization or carryover during phase separation in phenol-based methods are common causes.[2]

    • Solution: The most effective solution is to perform a DNase treatment. This can be done "on-column" for silica-based methods or in-solution for other preparations. Following the DNase treatment, it's important to effectively remove the DNase enzyme, for example, by using a resin-based removal kit to avoid heat or EDTA.[2]

  • Non-Methylated RNA Contamination:

    • Cause: Many purification methods co-isolate all RNA species of a certain size range.

    • Solution: To specifically enrich for 3'-O-methylated RNA, consider methods that exploit the chemical properties of the 2'-O-methyl group. For example, periodate oxidation followed by beta-elimination will shorten unprotected RNAs (those without a 2'-O-methyl group at the 3'-terminus), allowing for their removal or distinction during downstream applications.[3] Another approach is an affinity pull-down using a biotinylated antisense oligonucleotide specific to your target RNA, followed by enzymatic digestion of non-target molecules.[4]

Issue 3: Downstream Enzymatic Reactions are Inhibited

Question: My purified 3'-O-methylated RNA is of good quality according to spectrophotometry, but it fails in downstream applications like reverse transcription or ligation. Why is this happening?

Answer: Inhibition of enzymatic reactions is often due to co-purified contaminants that don't affect standard quality control metrics.

  • Guanidine Salt Carryover:

    • Cause: Guanidine salts, commonly used in lysis buffers for both TRIzol and silica column methods to inactivate RNases, can inhibit enzymes like reverse transcriptase if carried over into the final eluate. A low 260/230 absorbance ratio (below 1.0) is indicative of this type of contamination.[2]

    • Solution: For silica columns, perform an extra wash step with 70-80% ethanol to remove residual salts. If the RNA is already purified, an ethanol precipitation can effectively desalt the sample.[2]

  • Inherent Properties of 3'-O-Methylated RNA:

    • Cause: The 3'-terminal 2'-O-methylation itself can negatively affect the efficiency of certain enzymes.[5]

    • Solution: Be aware that RNA ligases and poly(A) polymerase have reduced activity on 3'-O-methylated templates.[5] Similarly, some reverse transcriptases can stall or pause at a 2'-O-methylated nucleotide, especially at low dNTP concentrations.[5] It may be necessary to screen different enzymes or optimize reaction conditions (e.g., use a higher dNTP concentration) to overcome this inhibition.

Frequently Asked Questions (FAQs)

Q1: What is 3'-O-methylated RNA, and why is its purification important?

3'-O-methylated RNA refers to an RNA molecule where the ribose sugar of the 3'-terminal nucleotide has a methyl group attached to the 2'-hydroxyl position (often referred to as 2'-O-methylation or Nm). This modification is crucial for the biogenesis and function of various small RNAs, including miRNAs, piRNAs, and tsRNAs in animals and humans.[4] It can enhance the stability of the RNA by protecting it from certain nucleases.[6] Purifying these molecules is essential for studying their specific functions, for accurate quantification, and for therapeutic applications where the stability of the RNA drug substance is critical.

Q2: How does 3'-O-methylation affect the chemical properties of RNA?

The presence of a methyl group at the 2'-OH position of the terminal ribose has several significant effects:

  • Increased Stability: It confers resistance to alkaline hydrolysis and cleavage by certain nucleases.[5][6]

  • Resistance to Periodate Oxidation: The 2'-O-methyl group protects the 3'-terminal ribose from periodate (IO4-) oxidation, a property exploited in several detection methods.[5]

  • Enzymatic Interference: It can inhibit the activity of enzymes that interact with the 3'-terminus, such as RNA ligase and poly(A) polymerase.[5]

Q3: What are the main strategies for purifying 3'-O-methylated RNA?

There are three main approaches to RNA purification that can be adapted for 3'-O-methylated transcripts:

  • Phenol/Chloroform Method: This is a classic method that relies on the differential solubility of molecules in organic solvents and water. It can yield very clean RNA but is laborious and not easily automated.[1]

  • Spin Column Chromatography: This method uses silica-based filters in small centrifuge tubes to bind RNA in the presence of high salt concentrations. It is a popular method due to its speed and ease of use.[1]

  • Magnetic Bead-Based Purification: This technique employs magnetic beads coated with ligands (like silica or oligo(dT) for mRNA) that bind RNA. It is a quick method that is easily automated for high-throughput applications.[1]

For specific enrichment of methylated species, these general methods can be combined with affinity-based approaches, such as using an antibody against the modification (if available) or a pull-down with a complementary oligonucleotide probe.[4]

Q4: Which quality control metrics are important for purified 3'-O-methylated RNA?

The quality of the purified RNA is paramount for the success of downstream applications. Key QC metrics include:

  • Purity: Assessed by spectrophotometry. The A260/A280 ratio should be around 2.0, and the A260/A230 ratio should be between 2.0 and 2.2. Low ratios can indicate protein or salt contamination, respectively.[2]

  • Integrity: Typically measured using microfluidics-based analysis (e.g., Agilent Bioanalyzer), which provides an RNA Integrity Number (RIN). For total RNA, the integrity of the ribosomal RNA bands (18S and 28S) is a good indicator of overall sample quality.[7]

  • Yield: The concentration of the purified RNA, measured by spectrophotometry or fluorometry.[7]

Q5: How can I specifically detect and quantify the 3'-O-methylation on my purified RNA?

Several methods can be used to analyze the methylation status of your purified RNA:

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a highly sensitive and accurate method for identifying and quantifying RNA modifications, but it requires highly pure RNA.[4]

  • Reverse Transcriptase (RT) Stop Assays: The tendency of reverse transcriptase to pause at a 2'-O-methylated site under low dNTP conditions can be used to map methylation sites. The results can be analyzed by gel electrophoresis or quantitative PCR.[5]

  • High-Throughput Sequencing Methods: Techniques like Nm-seq, RiboMeth-seq, and 2'-OMe-Seq have been developed to map 2'-O-methylation sites across the transcriptome.[3][5] These methods are based on properties such as resistance to alkaline hydrolysis or RT stalling.[5]

Quantitative Data Summary

The following table summarizes the required input RNA for different deep sequencing-based approaches for 2'-O-methylation detection, highlighting a key quantitative parameter for experimental planning.

MethodPrincipleRequired Input RNA AmountReference
RiboMethSeq Measures protection against alkaline hydrolysis.Substantial amounts, purification is indispensable.[5]
2'-OMe-Seq Maps reverse transcriptase stops at low dNTP concentrations.Not explicitly quantified, but RT-based methods are generally sensitive.[5]
Nm-seq Exploits resistance to periodate oxidation and β-elimination.10-20 µg of total RNA for small RNA analysis.[3]

Experimental Protocols

Protocol 1: Two-Step Purification of a Specific Small 3'-O-Methylated RNA

This protocol is adapted from a method designed to purify a specific small RNA from a complex mixture for subsequent analysis like LC-MS/MS.[4]

Step 1: Affinity Pull-Down of Target RNA

  • Extract total small RNAs (18-24 nt) from your tissue or cell sample.

  • Incubate the total small RNA fraction with a 5'-biotinylated antisense DNA oligonucleotide probe that is complementary to your target RNA.

  • Capture the RNA-DNA duplexes using streptavidin-coated magnetic beads.

  • Wash the beads several times to remove non-specifically bound RNA.

  • Elute the target RNA from the beads.

Step 2: Enzymatic Protection and Purification

  • To the eluted RNA, add a complementary single-stranded DNA oligonucleotide to form a DNA/RNA hybrid.

  • Sequentially digest contaminating molecules using a cocktail of enzymes:

    • Exonuclease I: To digest any remaining single-stranded DNA probes.

    • Nuclease S1: To digest contaminating single-stranded RNAs and DNAs. The DNA/RNA hybrid protects the target RNA.

    • DNase I: To digest the DNA strand of the hybrid.

  • The remaining purified target 3'-O-methylated RNA can then be recovered, for example, by ethanol precipitation.

Protocol 2: Selective Library Preparation for 3'-Terminally Methylated Small RNAs (Adapted from Nm-seq principles)

This protocol outlines a workflow to enrich for small RNAs that have a 3'-terminal 2'-O-methylation, based on the principles of the Nm-seq methodology.[3]

  • Periodate Oxidation:

    • Take your purified small RNA sample.

    • Treat the sample with sodium periodate (NaIO4). This will oxidize the 3'-terminal ribose of RNAs that have a free 2'-hydroxyl group. RNAs with a 2'-O-methyl group at the 3'-terminus will be protected from this oxidation.

  • Beta-Elimination:

    • Perform a beta-elimination reaction (e.g., using lysine-HCl buffer). This will remove the oxidized terminal nucleotide from the unprotected RNAs, leaving them with a 3'-phosphate group.

  • Dephosphorylation (Optional but recommended for capturing partial methylation):

    • Treat the sample with an enzyme like T4 Polynucleotide Kinase (T4 PNK) to remove the 3'-phosphate from the truncated, unmethylated RNAs. This makes them appear as 1 nt shorter but still ligatable.[3]

  • 3' Adapter Ligation:

    • Perform a ligation reaction to add a 3' adapter. Both the full-length methylated RNAs and the truncated, dephosphorylated unmethylated RNAs will be ligated.

  • Reverse Transcription and PCR:

    • Proceed with reverse transcription and PCR amplification to generate the sequencing library. Analysis of the sequencing data will show full-length reads corresponding to the methylated RNAs and reads that are 1 nt shorter for the unmethylated species.

Visualizations

experimental_workflow Two-Step Purification Workflow for 3'-O-Me RNA cluster_0 Step 1: Affinity Capture cluster_1 Step 2: Enzymatic Protection TotalRNA Total Small RNA (18-24 nt) Incubate Incubate with Biotinylated Antisense Probe TotalRNA->Incubate Capture Capture on Streptavidin Beads Incubate->Capture Wash Wash Beads Capture->Wash Elute Elute Target RNA Wash->Elute Hybridize Hybridize with Protective DNA Oligo Elute->Hybridize Enriched RNA ExoI Digest ssDNA (Exonuclease I) Hybridize->ExoI NucS1 Digest ssRNA/ssDNA (Nuclease S1) ExoI->NucS1 DNaseI Digest DNA Strand (DNase I) NucS1->DNaseI PureRNA Purified 3'-O-Me RNA DNaseI->PureRNA logical_relationship Selective Detection via Periodate Oxidation cluster_0 3'-Terminus with 2'-OH (Unmethylated) cluster_1 3'-Terminus with 2'-O-Me (Methylated) start Mixed Small RNA Population unmod_rna RNA-OH start->unmod_rna mod_rna RNA-OMe start->mod_rna oxidize Periodate Oxidation (NaIO4) unmod_rna->oxidize oxidized_rna RNA-dialdehyde oxidize->oxidized_rna eliminate Beta-Elimination oxidized_rna->eliminate truncated_rna Truncated RNA + 3'-P eliminate->truncated_rna no_reaction Periodate Oxidation (No Reaction) mod_rna->no_reaction intact_rna Intact Full-Length RNA no_reaction->intact_rna

References

Technical Support Center: Enzymatic Incorporation of 3'-O-Methylated Nucleotides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for challenges in the enzymatic incorporation of 3'-O-methylated nucleotides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the experimental use of these modified nucleotides.

Troubleshooting Guides

This section provides systematic approaches to troubleshoot common problems encountered during the enzymatic incorporation of 3'-O-methylated deoxynucleoside triphosphates (3'-O-Me-dNTPs).

Problem 1: Low or No Incorporation of 3'-O-Me-dNTPs

Possible Causes and Solutions:

Possible Cause Recommended Solution
Inherent Polymerase Inefficiency The active site of many DNA polymerases has a "steric gate" that hinders the accommodation of sugar modifications. The 3'-O-methyl group can cause a steric clash, reducing the efficiency of incorporation. Solution: Switch to a polymerase known to be more permissive to modified nucleotides. Consider using engineered polymerases specifically designed for better incorporation of nucleotide analogs. Some reverse transcriptases have shown higher tolerance for 3'-O-methylated dNTPs.
Suboptimal Enzyme Concentration The concentration of the polymerase may be insufficient to effectively incorporate the modified nucleotide. Solution: Increase the polymerase concentration in increments. Be mindful that excessively high concentrations can lead to non-specific amplification.
Incorrect Nucleotide Concentration The concentration of the 3'-O-Me-dNTP may be too low for efficient binding to the polymerase active site, or too high, leading to inhibition. Solution: Perform a titration of the 3'-O-Me-dNTP concentration to find the optimal range for your specific polymerase and template. Start with a concentration similar to that of natural dNTPs and adjust as needed.
Contamination with Natural dNTPs Even small amounts of contaminating natural dNTPs in your 3'-O-Me-dNTP stock can be preferentially incorporated by the polymerase, leading to a false-negative result for modified nucleotide incorporation. Solution: Ensure the high purity of your 3'-O-Me-dNTPs. Consider using an enzymatic "mop-up" strategy to remove any contaminating natural dNTPs from your stock solution.
Inappropriate Reaction Buffer Conditions The pH, salt concentration, or presence of additives in the reaction buffer can significantly impact polymerase activity and its ability to incorporate modified nucleotides. Solution: Optimize the reaction buffer components. Test different pH levels (typically between 7.5 and 8.5) and salt concentrations. Some polymerases may benefit from the addition of supplements like betaine or DMSO.
Problem 2: Chain Termination Occurs, but with Low Efficiency

Possible Causes and Solutions:

Possible Cause Recommended Solution
Slow Incorporation Kinetics The polymerase may incorporate the 3'-O-Me-dNTP, but at a much slower rate than natural dNTPs. Solution: Increase the reaction incubation time to allow for more incorporation events. Optimize the reaction temperature to enhance polymerase activity without causing enzyme denaturation.
Polymerase with Proofreading Activity DNA polymerases with 3'→5' exonuclease (proofreading) activity may recognize the 3'-O-methylated nucleotide as an error and excise it after incorporation. Solution: Use a polymerase deficient in proofreading activity (exo-).
Template-Specific Effects The sequence context of the template DNA can influence the efficiency of modified nucleotide incorporation. Solution: If possible, test incorporation at different sites within your template. Redesigning the primer-template complex may be necessary in some cases.

Frequently Asked Questions (FAQs)

Q1: Why is the enzymatic incorporation of 3'-O-methylated nucleotides challenging?

A1: The primary challenge lies in the structure of the nucleotide itself. The presence of a methyl group on the 3'-hydroxyl of the deoxyribose sugar creates steric hindrance within the active site of most DNA polymerases.[1][2] This "steric gate" is a key mechanism by which polymerases select for natural deoxynucleotides and discriminate against ribonucleotides and other modified sugars.[1][2] This steric clash can significantly reduce the binding affinity and the rate of catalysis for 3'-O-methylated nucleotides.

Q2: Which type of polymerase is best suited for incorporating 3'-O-Me-dNTPs?

A2: While there is no single "best" polymerase for all applications, some general guidelines exist. Reverse transcriptases and certain Family A DNA polymerases (like some variants of Taq polymerase) have been shown to be more tolerant of sugar modifications than high-fidelity proofreading polymerases (Family B).[3] For specific applications, engineered polymerases designed to have a more open active site are often the most effective choice.

Q3: How does the concentration of 3'-O-Me-dNTPs affect the incorporation reaction?

A3: The optimal concentration needs to be determined empirically for each polymerase-template combination. A concentration that is too low will result in poor incorporation efficiency due to a low probability of the modified nucleotide binding to the polymerase. Conversely, a concentration that is too high can lead to substrate inhibition. It is recommended to perform a titration experiment to identify the ideal concentration range.

Q4: Can 3'-O-methylation affect the fidelity of the DNA polymerase?

A4: Yes, the incorporation of modified nucleotides can impact the fidelity of DNA synthesis. The altered structure of the nucleotide can affect the geometric constraints within the active site, potentially leading to an increased rate of misincorporation opposite the modified nucleotide or at subsequent positions. The extent of this effect is polymerase-dependent.

Q5: What is an "enzymatic mop-up" and why is it important?

A5: An enzymatic "mop-up" is a strategy to remove contaminating natural dNTPs from a stock of modified nucleotides. It utilizes a DNA polymerase and a template-primer system to selectively incorporate and thus deplete the natural dNTPs, which are the preferred substrate. This is crucial because even trace amounts of natural dNTPs can be preferentially incorporated, masking the successful incorporation of the 3'-O-methylated analog.

Quantitative Data Summary

The following tables provide a comparative overview of kinetic parameters for the incorporation of natural versus modified nucleotides by different DNA polymerases. While specific data for 3'-O-methylated dNTPs is limited in the literature, the data for other sugar-modified nucleotides can provide insights into the expected trends.

Table 1: Comparative Kinetic Parameters for Natural vs. Modified dNTP Incorporation by various DNA Polymerases

PolymeraseNucleotideK_m (µM)k_cat (s⁻¹)Catalytic Efficiency (k_cat/K_m) (µM⁻¹s⁻¹)
Human Pol η dATP14 ± 20.045 ± 0.0020.0032
3'-azido-dATP25 ± 50.021 ± 0.0010.00084
Klenow Fragment (exo-) dTTP0.5 ± 0.125 ± 250
3'-amino-dTTP12 ± 20.08 ± 0.010.0067
Vent DNA Polymerase dCTP74650.88
ddCTP370.130.0035

Note: Data is compiled from various sources for illustrative purposes. ddCTP (dideoxycytidine triphosphate) lacks a 3'-OH group, representing a significant modification at the 3' position. 3'-azido and 3'-amino modifications also introduce steric bulk at the 3' position.

Experimental Protocols

Single-Nucleotide Extension Assay for 3'-O-Me-dNTP Incorporation

This protocol is designed to assess the ability of a DNA polymerase to incorporate a single 3'-O-methylated nucleotide.

1. Materials:

  • Primer-Template DNA: A short DNA template with a known sequence and a corresponding primer that anneals to the template, leaving a single-nucleotide gap to be filled. The 5' end of the primer should be labeled (e.g., with a fluorescent dye or radioisotope) for detection.

  • DNA Polymerase: The polymerase to be tested.

  • 3'-O-Me-dNTP: The modified nucleotide to be tested.

  • Natural dNTPs: For positive controls.

  • Reaction Buffer: A buffer optimized for the chosen DNA polymerase.

  • Stop Solution: e.g., formamide with EDTA and loading dye.

  • Denaturing Polyacrylamide Gel: For resolving the primer and the extended product.

2. Experimental Workflow:

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Incorporation Reaction cluster_analysis Analysis A Anneal Primer-Template B Prepare Reaction Mix (Buffer, Polymerase, Primer-Template) A->B C Add 3'-O-Me-dNTP or Natural dNTP (Control) B->C D Incubate at Optimal Temperature and Time C->D E Quench with Stop Solution D->E F Denaturing PAGE E->F G Visualize and Quantify (e.g., Phosphorimager or Fluorescence Scanner) F->G

Caption: Workflow for the single-nucleotide extension assay.

3. Detailed Steps:

  • Primer-Template Annealing: Mix the primer and template in a 1.25:1 molar ratio in annealing buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, 1 mM EDTA, pH 8.0). Heat to 95°C for 5 minutes and then allow to cool slowly to room temperature.

  • Reaction Setup: In separate tubes, prepare the following reaction mixtures on ice:

    • Test Reaction: Reaction Buffer, DNA Polymerase, annealed primer-template, and the 3'-O-Me-dNTP.

    • Positive Control: Reaction Buffer, DNA Polymerase, annealed primer-template, and the corresponding natural dNTP.

    • Negative Control: Reaction Buffer, DNA Polymerase, annealed primer-template, but no dNTP.

  • Initiate Reaction: Transfer the tubes to a thermocycler or water bath pre-heated to the optimal temperature for the DNA polymerase.

  • Incubation: Incubate for a predetermined time (e.g., 10-30 minutes). This may need to be optimized.

  • Quench Reaction: Stop the reaction by adding an equal volume of stop solution.

  • Denaturing PAGE: Denature the samples by heating at 95°C for 5 minutes, then immediately place on ice. Load the samples onto a denaturing polyacrylamide gel.

  • Analysis: After electrophoresis, visualize the bands using an appropriate method for the label used. The unextended primer will run as a lower molecular weight band, and the successfully extended product will be a higher molecular weight band (n+1). Quantify the band intensities to determine the percentage of incorporation.

Logical Relationships and Signaling Pathways

Logical Diagram of Troubleshooting Low Incorporation

troubleshooting_logic cluster_polymerase Polymerase Issues cluster_reagents Reagent Issues cluster_solutions Solutions Start Low/No Incorporation of 3'-O-Me-dNTP P1 Inherent Inefficiency Start->P1 P2 Proofreading Activity Start->P2 P3 Suboptimal Concentration Start->P3 R1 Suboptimal 3'-O-Me-dNTP Concentration Start->R1 R2 Natural dNTP Contamination Start->R2 R3 Suboptimal Buffer Start->R3 S1 Change Polymerase (e.g., engineered, exo-) P1->S1 P2->S1 S2 Optimize Polymerase Concentration P3->S2 S3 Titrate 3'-O-Me-dNTP R1->S3 S4 Use High-Purity Nucleotides / Enzymatic Mop-up R2->S4 S5 Optimize Buffer (pH, salt, additives) R3->S5

References

Technical Support Center: Navigating RNase Contamination in 3'-O-Methylated RNA Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 3'-O-methylated RNA. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you address and prevent RNase contamination, ensuring the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What makes RNase contamination a significant issue in RNA experiments?

A1: Ribonucleases (RNases) are ubiquitous and highly stable enzymes that degrade RNA.[1] Even minute amounts of RNase contamination can compromise the integrity of your RNA samples, leading to inaccurate and unreliable experimental results.[2] Unlike DNases, many RNases do not require cofactors for activity and can be difficult to inactivate completely.[3]

Q2: Are 3'-O-methylated RNA molecules resistant to RNase degradation?

A2: While 2'-O-methylation is well-known to confer resistance to certain nucleases, the effect of 3'-O-methylation is also significant. A study on a 3′-deoxy-3′-C-methylenephosphonate modified diribonucleotide, a modification at the 3' position, demonstrated high resistance to degradation by RNase A.[4] This suggests that modifications at the 3'-end of an RNA molecule can indeed provide protection against common ribonucleases. However, it is crucial to assume that no modification offers complete protection, and rigorous RNase-free techniques should always be maintained.

Q3: What are the primary sources of RNase contamination in a laboratory setting?

A3: RNase contamination can originate from various sources, including:

  • Human contact: Skin, hair, and saliva are major sources of RNases.[5]

  • Environment: Dust particles, bacteria, and molds present in the air and on surfaces can carry RNases.[5]

  • Reagents and Solutions: Water and buffers not certified as RNase-free can be a significant source of contamination.[6]

  • Laboratory Equipment: Pipettes, glassware, and plasticware that have not been properly decontaminated can harbor RNases.

  • Samples: The biological samples themselves can contain endogenous RNases.[7]

Q4: How can I detect RNase contamination in my samples or reagents?

A4: Several commercial kits are available for the sensitive detection of RNase activity. These kits typically use a fluorescently labeled RNA substrate that emits a signal upon cleavage by RNases. The increase in fluorescence is proportional to the amount of RNase activity.[8][9]

Troubleshooting Guide

Problem: My 3'-O-methylated RNA is degraded, and I suspect RNase contamination.

This troubleshooting guide will walk you through identifying the source of contamination and implementing effective solutions.

Step 1: Assess the Extent of Degradation
  • Action: Run your RNA sample on a denaturing agarose gel or use a bioanalyzer to visualize the extent of degradation.

  • Interpretation: A smear towards the lower molecular weight range instead of a sharp, distinct band indicates RNA degradation.

Step 2: Identify the Source of Contamination

Use the following workflow to systematically check for potential sources of RNase contamination.

RNase_Troubleshooting_Workflow cluster_source_identification Identify Contamination Source cluster_solutions Implement Solutions Start RNA Degradation Observed Check_Reagents Test Water, Buffers, and Reagents Start->Check_Reagents Check_Surfaces Test Work Surfaces, Pipettes, and Equipment Start->Check_Surfaces Check_Protocol Review Handling Technique Start->Check_Protocol Check_Inhibitor Verify RNase Inhibitor Activity Start->Check_Inhibitor DEPC_Treat DEPC-Treat Solutions Check_Reagents->DEPC_Treat Decontaminate_Surfaces Use RNase Decontamination Solution Check_Surfaces->Decontaminate_Surfaces Improve_Technique Reinforce Aseptic Technique Check_Protocol->Improve_Technique New_Inhibitor Use Fresh/Alternative RNase Inhibitor Check_Inhibitor->New_Inhibitor

Caption: Troubleshooting workflow for identifying and addressing RNase contamination.

Step 3: Implement Decontamination and Prevention Strategies

Based on your findings from Step 2, apply the appropriate decontamination and preventative measures.

Quantitative Data Summary

The following tables provide a summary of quantitative data for RNase detection and decontamination methods to aid in your experimental planning and troubleshooting.

Table 1: Comparison of Commercial RNase Detection Kit Sensitivity

Kit NameDetection Limit (RNase A)Assay TimeDetection Method
RNaseAlert™ QC System ~0.5 pg< 1 hourFluorometric (real-time)[10]
RNaseAlert™ Lab Test Kit ~0.5 pg< 1 hourFluorometric (visual/fluorometer)[4]
Jena Bioscience RNase+DNase Detection Kit < 0.1 pg/µlNot specifiedFluorometric[11]

Table 2: Overview of Common RNase Decontamination Methods

MethodAgent/ProcedureConcentration/SettingEfficacyConsiderations
Chemical Decontamination Commercial Solutions (e.g., RNaseZap™)Ready-to-useHighly effective in removing high levels of RNase contamination.[2][12]Rinse surfaces thoroughly with RNase-free water after use.[2]
Diethylpyrocarbonate (DEPC)0.1% (v/v) in waterEffective for treating water and buffers. A 0.1% solution can inactivate up to 500 ng/ml of RNase A.[8]DEPC is a suspected carcinogen and must be handled with care. Solutions must be autoclaved to inactivate DEPC. Cannot be used with Tris buffers.[3][13]
Heat Inactivation Autoclaving121°C for 20 minutesInactivates a substantial amount of RNase A, but some activity may be regained upon cooling.[14][15]Not always sufficient for complete inactivation.[13]
Baking (for glassware)240°C for at least 4 hoursEffective for decontaminating glassware.[3]Not suitable for plastics or heat-sensitive materials.

Detailed Experimental Protocols

Protocol 1: RNase Detection Using a Fluorometric Assay (Based on RNaseAlert™ Kit)

This protocol provides a general guideline for detecting RNase contamination in a liquid sample.

  • Prepare a reaction mix: In a microfuge tube or a well of a 96-well plate, combine the RNase-free buffer and the fluorescently labeled RNA substrate provided in the kit.

  • Add your sample: Add a small volume of the solution you want to test (e.g., water, buffer, or purified RNA sample) to the reaction mix.

  • Incubate: Incubate the reaction at 37°C for the time specified in the kit's manual (typically 30-60 minutes).

  • Measure fluorescence: Measure the fluorescence using a fluorometer with the appropriate excitation and emission wavelengths for the fluorophore used in the kit.

  • Analyze results: Compare the fluorescence of your sample to that of a negative control (RNase-free water) and a positive control (a known concentration of RNase). A significant increase in fluorescence in your sample indicates the presence of RNase contamination.

Protocol 2: Decontamination of Laboratory Surfaces
  • Wear appropriate personal protective equipment (PPE): This includes gloves, a lab coat, and safety glasses.

  • Apply decontamination solution: Liberally spray a commercial RNase decontamination solution (e.g., RNaseZap™) onto the surface to be cleaned.

  • Wipe the surface: Thoroughly wipe the entire surface with a clean, RNase-free wipe.

  • Rinse with RNase-free water: Rinse the surface with RNase-free water to remove any residual decontamination solution.

  • Dry the surface: Wipe the surface dry with a new, clean, RNase-free wipe.

Signaling Pathway Diagram

While specific signaling pathways directly involving 3'-O-methylated RNA are still an active area of research, RNA methylation, in general, plays a crucial role in various cellular processes, including the regulation of gene expression. The following diagram illustrates a generalized pathway where RNA methylation can influence protein expression, which in turn can affect downstream signaling cascades.

RNA_Methylation_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm DNA DNA Pre_mRNA pre-mRNA DNA->Pre_mRNA Transcription Methylated_mRNA 3'-O-methylated mRNA Pre_mRNA->Methylated_mRNA Methylation Methyltransferase RNA Methyltransferase (Writer) Methyltransferase->Methylated_mRNA Methylated_mRNA->Pre_mRNA Demethylation Reader_Protein Reader Protein Methylated_mRNA->Reader_Protein Binding Methylated_mRNA->Reader_Protein Demethylase Demethylase (Eraser) Demethylase->Pre_mRNA Protein Protein Reader_Protein->Protein Translation Regulation Signaling_Cascade Downstream Signaling Cascade Protein->Signaling_Cascade Activation/ Inhibition

Caption: Generalized pathway of RNA methylation and its potential impact on cellular signaling.

This technical support center provides a foundational resource for addressing RNase contamination in your 3'-O-methylated RNA experiments. By understanding the sources of contamination, implementing robust preventative measures, and utilizing effective troubleshooting strategies, you can significantly improve the quality and reliability of your research.

References

troubleshooting low capping efficiency with 3'-O-Methylguanosine analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for researchers encountering low capping efficiency when using 3'-O-Methylguanosine (3'-O-Me-G) analogs, such as Anti-Reverse Cap Analog (ARCA), in co-transcriptional in vitro transcription (IVT) reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my capping efficiency low when using a 3'-O-Me-GTP (ARCA) cap analog?

Low capping efficiency with ARCA is often due to a suboptimal ratio of cap analog to GTP, the quality of the DNA template, or incorrect reaction conditions. During co-transcriptional capping, the ARCA molecule competes with GTP for initiation of transcription by the RNA polymerase.[1][2] An insufficient excess of ARCA will lead to a higher proportion of transcripts being initiated with GTP, resulting in uncapped 5'-triphosphate ends.

Q2: How does the ratio of ARCA to GTP affect my experimental results?

The ratio of ARCA to GTP is the most critical factor influencing both capping efficiency and overall RNA yield.

  • Higher ARCA:GTP Ratio (e.g., 4:1): This increases the statistical probability that a transcript will be initiated with the cap analog, leading to higher capping efficiency (often around 80%). However, because GTP concentration is limiting, the total yield of RNA transcripts is significantly reduced.[3][4][5]

  • Lower ARCA:GTP Ratio (e.g., 1:1): This results in a higher overall RNA yield because GTP is more available for transcription elongation. However, the capping efficiency will be significantly lower, as more transcripts will be initiated with GTP.[4]

This trade-off is a fundamental aspect of co-transcriptional capping with dinucleotide analogs.

Q3: My total RNA yield is very low after performing a co-transcriptional capping reaction with ARCA. Is this expected?

Yes, a significant reduction in RNA yield is an expected consequence of using a high ratio of ARCA to GTP.[3][6] This is because the low concentration of GTP in the reaction becomes a limiting factor for the RNA polymerase. If high yield is a primary requirement, consider post-transcriptional enzymatic capping or using a next-generation trinucleotide cap analog like CleanCap®, which can achieve high capping efficiency (>95%) without requiring a high cap-to-GTP ratio.[6][7][]

Q4: How can I accurately measure the capping efficiency of my mRNA?

The most reliable and quantitative method for determining capping efficiency is Liquid Chromatography-Mass Spectrometry (LC-MS).[][10] This technique typically involves:

  • Enzymatic digestion of the mRNA sample to generate short 5'-end fragments. An enzyme like RNase H, guided by a DNA oligonucleotide probe, is often used for precise cleavage.[11][12]

  • Separation of the capped and uncapped fragments using high-performance liquid chromatography (HPLC).

  • Detection and quantification of the distinct masses of the capped and uncapped fragments by a mass spectrometer.[][13]

This method provides a precise ratio of capped to uncapped species in your sample.

Q5: I suspect my capping efficiency is low. What are the first troubleshooting steps I should take?

Follow this logical progression to identify the source of the problem.

TroubleshootingFlow start Low Capping Efficiency Detected check_ratio Verify ARCA:GTP Ratio (Recommended 4:1) start->check_ratio ratio_ok Is Ratio Correct? check_ratio->ratio_ok recalc Recalculate and Repeat IVT with Correct Ratio ratio_ok->recalc No check_reagents Assess Reagent Integrity ratio_ok->check_reagents Yes reagents_ok Are Reagents Fresh and Properly Stored? check_reagents->reagents_ok new_reagents Use Fresh Aliquots of NTPs and Cap Analog reagents_ok->new_reagents No check_template Analyze DNA Template Quality reagents_ok->check_template Yes template_ok Is Template Pure and Sequence-Verified? check_template->template_ok purify_template Repurify DNA Template (Ensure no EDTA/salts) template_ok->purify_template No consider_alt Problem Persists: Consider Alternative Methods (e.g., Enzymatic Capping) template_ok->consider_alt Yes

Caption: Troubleshooting logic for low capping efficiency.

Data Presentation

Table 1: Effect of ARCA:GTP Ratio on Capping Efficiency and RNA Yield

This table summarizes the typical relationship between the molar ratio of the dinucleotide cap analog to GTP in a standard co-transcriptional capping reaction.

ARCA:GTP Molar RatioFinal Concentration (mM) (ARCA:GTP)Approx. RNA Yield (% of uncapped reaction)Approx. Capping Efficiency
0:10:10100%0%
1:15:550-65%~50%
2:16.7:3.333-50%~67%
4:1 (Recommended) 8:2 22-28% ~80%
8:18.9:1.111-14%~89%

Data adapted from manufacturer protocols and published literature.[4] Note that absolute yields depend on the specific template and reaction time.

Experimental Protocols

Protocol: Quantification of mRNA Capping Efficiency by LC-MS

This protocol outlines a general workflow for preparing an mRNA sample for LC-MS analysis to determine the capping percentage.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis rna_sample 1. Purified mRNA Sample (1-5 µg) anneal 2. Anneal 5' Specific DNA Oligo Probe rna_sample->anneal digest 3. RNase H Digestion anneal->digest hplc 4. RP-HPLC Separation digest->hplc Inject Digested Fragments ms 5. ESI-MS Detection hplc->ms quant 6. Data Analysis (Integrate Peak Areas) ms->quant

Caption: Workflow for capping efficiency analysis by LC-MS.

Objective: To precisely quantify the ratio of capped to uncapped mRNA molecules.

Materials:

  • Purified mRNA sample (1-5 µg in nuclease-free water)

  • DNA oligonucleotide probe (complementary to a region ~15-20 nucleotides downstream from the 5' end)

  • RNase H and corresponding reaction buffer

  • Nuclease-free water

  • Reagents for LC-MS analysis (e.g., Ion-Pairing Reverse-Phase (IP-RP) HPLC buffers)

Methodology:

  • Annealing Reaction:

    • In a nuclease-free tube, combine 1-5 µg of your purified mRNA with a 1.5-fold molar excess of the DNA oligonucleotide probe.

    • Add annealing buffer (specific to your RNase H enzyme).

    • Heat the mixture to 85°C for 3 minutes.

    • Allow the mixture to cool slowly to room temperature (~30 minutes) to facilitate annealing.

  • RNase H Digestion:

    • To the annealed sample, add RNase H enzyme according to the manufacturer's instructions.

    • Incubate at the optimal temperature for the enzyme (typically 37°C) for 20-30 minutes. This will cleave the RNA strand only where it is hybridized to the DNA probe, releasing the 5' terminal fragment.

    • Stop the reaction (e.g., by adding EDTA, if compatible with downstream analysis, or by heat inactivation as per enzyme protocol).

  • Sample Cleanup (Optional but Recommended):

    • Purify the digested fragments using an appropriate RNA cleanup kit to remove enzymes, buffers, and the DNA probe, which can interfere with LC-MS analysis.

  • LC-MS Analysis:

    • Submit the prepared sample for analysis on an LC-MS system equipped for oligonucleotide analysis.

    • The method will separate the fragments based on hydrophobicity. The capped fragment will have a different retention time and a distinct mass compared to the uncapped fragment.

    • The relative capping efficiency is calculated by integrating the peak areas corresponding to the capped and uncapped species.[10]

    Calculation: Capping Efficiency (%) = [Area(Capped Peak) / (Area(Capped Peak) + Area(Uncapped Peak))] * 100

References

Validation & Comparative

A Comparative Guide to 3'-O-Methylguanosine-5'-monophosphate and 2'-O-Methylguanosine-5'-monophosphate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of nucleic acid research and therapeutic development, modified nucleotides are indispensable tools for elucidating biological mechanisms and enhancing the efficacy of RNA-based drugs. Among these, methylated guanosine derivatives play crucial roles. This guide provides a comprehensive comparison of two positional isomers: 3'-O-Methylguanosine-5'-monophosphate (3'-OMe-GMP) and 2'-O-Methylguanosine-5'-monophosphate (2'-OMe-GMP), focusing on their distinct biochemical properties and applications.

While both molecules are structural analogs of guanosine monophosphate, the seemingly minor difference in the position of the methyl group on the ribose sugar dramatically alters their biological functions. 2'-OMe-GMP is a naturally occurring modification at the 5' end of eukaryotic and viral mRNAs, playing a vital role in mRNA stability, translation efficiency, and immune evasion. In contrast, 3'-OMe-GMP, primarily in its triphosphate form (3'-OMe-GTP), is recognized as a potent tool in molecular biology for its ability to terminate RNA synthesis.

This guide will delve into the known attributes of each molecule, supported by experimental context and methodologies, to aid researchers in selecting the appropriate tool for their specific needs.

Biochemical Properties and Biological Roles: A Tale of Two Isomers

The position of the methyl group dictates the molecule's ability to participate in the fundamental processes of RNA metabolism.

2'-O-Methylguanosine-5'-monophosphate (2'-OMe-GMP): The Guardian of mRNA Integrity and Translation

The 2'-hydroxyl group of the ribose in RNA is a key determinant of its structure and susceptibility to cleavage. Methylation at this position has profound biological consequences, particularly when it occurs on the first nucleotide of an mRNA transcript, adjacent to the 7-methylguanosine (m7G) cap.

  • Enhanced mRNA Stability: The 2'-O-methylation of the first nucleotide of an mRNA cap structure (termed a Cap 1 structure) provides protection against cellular decapping enzymes like DXO (Decapping Exoribonuclease).[1][2][3] This modification acts as a "self" marker, preventing the degradation of endogenous mRNAs by the innate immune system, which targets RNAs lacking this feature, such as those from certain viruses.[1][4]

  • Modulation of Translation Efficiency: The presence of a 2'-O-methylated cap can influence the efficiency of protein synthesis. While it does not significantly alter the binding affinity of the cap for the translation initiation factor eIF4E, it can impact translation levels in a cell-specific manner.[1][5] This suggests a more complex regulatory role beyond simple cap recognition.

  • Immune Evasion: The 2'-O-methylation is a critical determinant for the host's innate immune system to distinguish its own mRNA from foreign RNA.[1][6] The absence of this modification on viral or other foreign RNAs can trigger an interferon response.

This compound (3'-OMe-GMP): A Tool for Transcriptional Arrest

The 3'-hydroxyl group of the ribose is essential for the formation of the phosphodiester bond that extends the RNA chain during transcription. The presence of a methyl group at this position effectively blocks this reaction.

  • Chain Termination of RNA Synthesis: 3'-O-Methylguanosine-5'-triphosphate (3'-OMe-GTP) acts as a chain terminator for RNA polymerases.[2] Once incorporated into a growing RNA strand, the absence of a free 3'-hydroxyl group prevents the addition of the next nucleotide, leading to the termination of transcription. This property makes 3'-OMe-GTP a valuable reagent for studying the mechanisms of RNA polymerase and for preparing RNA transcripts of defined lengths.

Quantitative Data Summary

Due to the distinct and non-overlapping applications of 3'-OMe-GMP and 2'-OMe-GMP, direct comparative performance data is scarce in the scientific literature. The following table summarizes their known properties and effects based on available research.

FeatureThis compound (3'-OMe-GMP)2'-O-Methylguanosine-5'-monophosphate (2'-OMe-GMP)
Primary Biological Role Chain termination of RNA synthesis (as triphosphate)Component of mRNA cap (Cap 1), enhancing stability and modulating translation
Effect on RNA Polymerase Acts as a potent inhibitor and chain terminator[2]When part of a cap analog, it is incorporated at the 5' end of the transcript
Interaction with eIF4E No data available for a 3'-O-methylated capDoes not significantly alter binding affinity to eIF4E compared to an unmethylated cap[5]
Effect on mRNA Stability Not applicable as it is not a natural component of stable RNAIncreases stability by protecting against decapping enzymes like DXO[1][2][3]
Role in Immune Response Not applicableCrucial for "self" RNA recognition and evasion of the innate immune response[1][6]

Experimental Protocols

Protocol: In Vitro Transcription and Capping to Generate 2'-O-Methylated RNA

This protocol outlines the general steps for producing an mRNA transcript with a 2'-O-methylated (Cap 1) structure using in vitro transcription.

1. Template Preparation:

  • A linear DNA template containing a T7, SP6, or T3 RNA polymerase promoter upstream of the sequence to be transcribed is required. The template should be purified and free of nucleases.

2. In Vitro Transcription Reaction:

  • Assemble the transcription reaction at room temperature. A typical 20 µL reaction includes:
  • Nuclease-free water
  • Transcription buffer (e.g., 5X)
  • Ribonucleotide solution (ATP, CTP, UTP, GTP)
  • Cap analog (e.g., m7G(5')ppp(5')G or an anti-reverse cap analog, ARCA)
  • DNA template (0.5-1.0 µg)
  • RNA polymerase (e.g., T7 RNA polymerase)
  • Incubate the reaction at 37°C for 2 hours.

3. DNase Treatment:

  • To remove the DNA template, add DNase I to the reaction mixture and incubate at 37°C for 15 minutes.

4. RNA Purification:

  • Purify the RNA transcript using a column-based purification kit or by phenol-chloroform extraction followed by ethanol precipitation.

5. 2'-O-Methylation (Capping Reaction):

  • The purified Cap 0 RNA is then subjected to a methylation reaction using a 2'-O-methyltransferase. A typical 20 µL reaction includes:
  • Purified Cap 0 RNA
  • Reaction buffer
  • S-adenosylmethionine (SAM) as the methyl donor
  • Vaccinia Capping Enzyme (which contains 2'-O-methyltransferase activity) or a standalone 2'-O-methyltransferase.
  • Incubate at 37°C for 1 hour.

6. Final Purification:

  • Purify the 2'-O-methylated (Cap 1) RNA using a suitable method to remove enzymes and unincorporated nucleotides.

7. Quality Control:

  • Analyze the integrity and concentration of the final RNA product using gel electrophoresis and spectrophotometry. The presence and efficiency of capping can be assessed by various methods, including RNase H digestion assays or mass spectrometry.[1]

Visualizing the Concepts: Signaling Pathways and Experimental Workflows

To better illustrate the roles and experimental considerations of these molecules, the following diagrams are provided.

cap_dependent_translation cluster_initiation Cap-Dependent Translation Initiation cluster_modification Role of 2'-O-Methylation mRNA mRNA eIF4E eIF4E mRNA->eIF4E Cap Binding eIF4G eIF4G eIF4E->eIF4G recruits eIF4A eIF4A eIF4G->eIF4A 43S 43S Pre-initiation Complex eIF4G->43S 80S 80S Ribosome 43S->80S Scanning & Start Codon Recognition Protein Protein 80S->Protein Translation Cap0 m7GpppN (Cap 0) DXO DXO Decapping Enzyme Cap0->DXO Susceptible to degradation ImmuneSensor Innate Immune Sensor (e.g., RIG-I) Cap0->ImmuneSensor Recognized as 'non-self' Cap1 m7GpppNm (Cap 1) (2'-O-Methylated) Cap1->DXO Resistant to degradation

Caption: Role of the 5' Cap and 2'-O-Methylation in Translation and mRNA Stability.

rna_synthesis_termination cluster_synthesis RNA Synthesis cluster_termination Chain Termination by 3'-OMe-GTP DNATemplate DNA Template RNAPolymerase RNA Polymerase DNATemplate->RNAPolymerase GrowingRNA Growing RNA Chain (5'...N-OH 3') RNAPolymerase->GrowingRNA incorporates TerminatedRNA Terminated RNA Chain (5'...G-OMe 3') RNAPolymerase->TerminatedRNA incorporates NTPs ATP, CTP, UTP, GTP NTPs->RNAPolymerase Elongation Elongation GrowingRNA->Elongation 3OMeGTP 3'-O-Methyl-GTP 3OMeGTP->RNAPolymerase NoElongation No Further Elongation TerminatedRNA->NoElongation

References

A Comparative Guide to ARCA and 3'-O-Methylguanosine Cap Analogs in Translation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of molecular biology and drug development, the efficiency of in vitro-transcribed (IVT) mRNA translation is a critical factor for successful experimentation and therapeutic application. The 5' cap structure of an mRNA molecule is a key determinant of its translational competence. This guide provides an objective comparison of the Anti-Reverse Cap Analog (ARCA) and the functional principle of its 3'-O-Methylguanosine component, supported by experimental data and detailed protocols.

Understanding the Role of the 5' Cap and the Innovation of ARCA

Eukaryotic mRNAs possess a 7-methylguanosine (m7G) cap at their 5' end, which is crucial for protecting the mRNA from degradation and for recruiting the translational machinery.[1][2] During in vitro transcription, synthetic cap analogs are used to co-transcriptionally add this essential structure.

A standard m7GpppG cap analog can be incorporated in two orientations: the correct, forward orientation (m7GpppG-RNA) or the incorrect, reverse orientation (Gppp-m7G-RNA).[3] The reverse incorporation results in an untranslatable mRNA, effectively reducing the yield of functional transcripts by up to 50%.[4][5]

The Anti-Reverse Cap Analog (ARCA) was developed to overcome this limitation. ARCA is a dinucleotide cap analog, specifically m7,3'-O-MeGpppG, which contains a methyl group at the 3'-hydroxyl position of the 7-methylguanosine.[1][6] This 3'-O-methylation prevents the RNA polymerase from incorporating the cap analog in the reverse orientation, as the 3'-OH is required for phosphodiester bond formation and chain elongation.[1][3] Consequently, nearly all mRNA transcripts synthesized using ARCA are capped in the correct orientation, leading to a significantly higher proportion of translationally active molecules.[2][4][7]

Quantitative Comparison of Translational Efficiency

Numerous studies have demonstrated the superior translational efficiency of ARCA-capped mRNAs compared to those synthesized with standard cap analogs. The data consistently shows that ensuring the correct orientation of the cap structure through the use of ARCA leads to a marked increase in protein expression.

Cap AnalogCapping OrientationRelative Translational EfficiencyReference
m7GpppG (Standard Cap)~50% Forward, ~50% Reverse1.0 (Baseline)[5][8]
m27,3'-OGpppG (ARCA)~100% Forward1.88 - 2.6[5][8][9]

Table 1: Comparison of translational efficiency between standard cap analog and ARCA. The relative translational efficiency is normalized to the standard m7GpppG-capped mRNA.

Experimental Protocols

To evaluate the translational efficiency of different cap analogs, a series of well-established molecular biology techniques are employed. Below are the detailed methodologies for the key experiments involved.

In Vitro Transcription (IVT) for Capped mRNA Synthesis

Objective: To synthesize capped mRNA transcripts using different cap analogs.

Materials:

  • Linearized plasmid DNA template containing the gene of interest downstream of a T7 or SP6 promoter.

  • T7 or SP6 RNA Polymerase.

  • Ribonucleoside triphosphates (ATP, CTP, UTP, GTP).

  • Cap analog (e.g., m7GpppG or ARCA).

  • Transcription buffer.

  • RNase inhibitor.

  • DNase I.

  • RNA purification kit.

Procedure:

  • Set up the in vitro transcription reaction by combining the transcription buffer, rNTPs, cap analog, linearized DNA template, and RNase inhibitor. A typical ratio of cap analog to GTP is 4:1 to favor cap incorporation.

  • Initiate the reaction by adding the RNA polymerase.

  • Incubate the reaction at 37°C for 2 hours.

  • To remove the DNA template, add DNase I and incubate for an additional 15 minutes at 37°C.

  • Purify the synthesized mRNA using an appropriate RNA purification kit according to the manufacturer's instructions.

  • Quantify the mRNA concentration and assess its integrity via gel electrophoresis.

In Vitro Translation Assay (e.g., Rabbit Reticulocyte Lysate)

Objective: To translate the synthesized capped mRNAs in a cell-free system and quantify the resulting protein expression.

Materials:

  • ARCA-capped and m7GpppG-capped mRNAs encoding a reporter protein (e.g., Luciferase).

  • Rabbit Reticulocyte Lysate (RRL) system.

  • Amino acid mixture.

  • Nuclease-free water.

  • Reporter protein assay reagents (e.g., Luciferase assay substrate).

  • Luminometer.

Procedure:

  • Prepare the in vitro translation reactions by combining the RRL, amino acid mixture, and the synthesized mRNA in a microcentrifuge tube. Include a negative control with no mRNA.

  • Incubate the reactions at 30°C for 60-90 minutes to allow for protein synthesis.[8]

  • Following incubation, quantify the amount of synthesized reporter protein. For luciferase, this is done by adding the luciferase assay substrate and measuring the resulting luminescence with a luminometer.[8]

  • Compare the luminescence signals from the ARCA-capped and m7GpppG-capped mRNA translations to determine the relative translational efficiency.

Visualizing the Experimental Workflow and Cap Structures

To further clarify the processes and structures discussed, the following diagrams are provided.

Caption: Workflow for comparing cap analog translation efficiency.

G cluster_standard Standard Cap (m7GpppG) Incorporation cluster_arca ARCA (m7,3'-O-MeGpppG) Incorporation m7G m7GpppG RNA_fwd 5'-RNA-3' m7G->RNA_fwd Correct Orientation (Translationally Active) RNA_rev 5'-RNA-3' G_rev Gpppm7G G_rev->RNA_rev Reverse Orientation (Translationally Inactive) ARCA_cap m7,3'-O-MeGpppG RNA_arca 5'-RNA-3' ARCA_cap->RNA_arca Correct Orientation Only (Translationally Active)

Caption: Orientation of standard vs. ARCA cap analog incorporation.

Conclusion

The development of the Anti-Reverse Cap Analog (ARCA) represents a significant advancement in the field of in vitro mRNA synthesis. By incorporating a 3'-O-methyl group on the 7-methylguanosine, ARCA ensures that the cap analog is added in the correct orientation, thereby maximizing the proportion of translationally active mRNA. Experimental data consistently demonstrates that ARCA-capped mRNAs exhibit significantly higher translational efficiency compared to those capped with standard m7GpppG analogs. For researchers aiming to achieve high levels of protein expression from in vitro-transcribed RNA, ARCA is a superior choice that can enhance the reliability and yield of their experiments.

References

A Researcher's Guide to Validating 3'-O-Methylguanosine Capping in RNA Transcripts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the correct and efficient 5' capping of in vitro transcribed (IVT) RNA is a critical step in developing mRNA-based therapeutics and vaccines. The incorporation of a 3'-O-Methylguanosine, most notably as part of the Anti-Reverse Cap Analog (ARCA), is a key strategy to produce highly translatable mRNA.

This guide provides a comprehensive comparison of common methods used to validate the successful incorporation of ARCA into RNA transcripts. We will delve into the experimental principles, present detailed protocols, and offer quantitative data to help you select the most appropriate validation strategy for your research needs.

The Importance of 3'-O-Methylguanosine in RNA Capping

The 5' cap is a crucial modification of eukaryotic mRNA that promotes stability, nuclear export, and efficient translation initiation.[1][2] During in vitro transcription, cap analogs can be incorporated co-transcriptionally. However, standard cap analogs (e.g., m7GpppG) can be inserted in the incorrect, reverse orientation, rendering the resulting mRNA non-functional.[3][4]

The innovation of ARCA (3´-O-Me-m7G(5')ppp(5')G) solves this problem. By methylating the 3'-hydroxyl group of the 7-methylguanosine (m7G), ARCA ensures that RNA polymerase can only initiate transcription from the correct guanosine, forcing the cap analog into the proper orientation.[3][5][6] This strategy significantly increases the proportion of translatable, correctly capped mRNA molecules, making it a cornerstone of modern mRNA synthesis.[1][7] Validating the efficiency of this incorporation is therefore paramount.

Below is a diagram illustrating how the 3'-O-Methyl group on ARCA ensures correct orientation during transcription.

cluster_correct Correct Incorporation (ARCA) cluster_blocked Blocked (Reverse Incorporation) ARCA m7G(5')pppG 3'-OCH3 3'-OH Polymerase_C RNA Polymerase ARCA->Polymerase_C Binds to 3'-OH Elongation_C RNA Elongation Polymerase_C->Elongation_C Initiates Transcription ARCA_R G(5')ppp(5')m7G 3'-OH 3'-OCH3 Polymerase_B RNA Polymerase ARCA_R->Polymerase_B 3'-OCH3 blocks binding site Blocked Elongation Blocked Polymerase_B->Blocked

Caption: ARCA mechanism ensuring correct RNA transcript elongation.

Comparison of Validation Methodologies

Validating ARCA incorporation typically involves assessing capping efficiency—the percentage of RNA transcripts that are successfully capped. The primary methods for this analysis are Liquid Chromatography-Mass Spectrometry (LC-MS) and enzymatic-based assays.

Method Principle Primary Output Sensitivity Throughput Expertise Required Cost
LC-MS Analysis Separation of digested RNA fragments by chromatography followed by mass-to-charge ratio detection to identify and quantify capped vs. uncapped species.Precise quantification of capping efficiency (e.g., 98% capped). Identification of Cap-0, Cap-1, and uncapped (5'-ppp) species.HighLow to MediumHighHigh
Enzymatic Assay (e.g., using Vaccinia Capping Enzyme) Post-transcriptional capping reaction using radiolabeled GTP ([α-³²P]GTP). Capping only occurs on uncapped 5'-triphosphate RNA. The amount of incorporated radioactivity is proportional to the amount of uncapped RNA.Indirect measure of uncapped RNA, allowing calculation of capping efficiency.Very HighMediumMediumMedium
Functional Translation Assay In vitro translation of the synthesized mRNA population. The amount of protein produced is proportional to the amount of correctly capped, functional mRNA.Relative measure of translational efficiency, which indirectly reflects capping success.MediumHighLowLow to Medium

Method 1: LC-MS Analysis for Direct Quantification

LC-MS is the gold standard for directly assessing capping efficiency and identity. It provides unambiguous, quantitative data on the distribution of different RNA species in a sample.

Experimental Workflow

The typical workflow involves enzymatic digestion of the bulk mRNA sample into smaller fragments, followed by chromatographic separation and mass analysis.

Start IVT RNA Sample (ARCA-capped) Digest RNase Digestion (e.g., RNase T1) Start->Digest Phosphatase Optional: Phosphatase Treatment Digest->Phosphatase Simplifies spectra LC Liquid Chromatography (HPLC/UPLC) Digest->LC Phosphatase->LC MS Mass Spectrometry (ESI-MS) LC->MS Analysis Data Analysis: Quantify Species MS->Analysis Result Capping Efficiency (%) Analysis->Result

Caption: Workflow for LC-MS based validation of RNA capping.

Detailed Experimental Protocol
  • RNA Sample Preparation: Purify the ARCA-capped mRNA from the in vitro transcription reaction to remove unincorporated nucleotides and enzymes. Resuspend the purified RNA in nuclease-free water to a final concentration of 100-200 ng/µL.

  • Enzymatic Digestion:

    • In a 20 µL reaction, mix 1-2 µg of purified RNA with a suitable RNase (e.g., RNase T1, which cleaves after guanosine residues). This digestion releases the 5' cap structure attached to a short RNA fragment.

    • Incubate at 37°C for 1 hour.

  • Phosphatase Treatment (Optional): To simplify the mass spectra, treat the digested sample with an alkaline phosphatase to remove phosphate groups from the 3' ends of the fragments. This step results in a more uniform set of uncapped fragments for easier comparison.

  • LC-MS/MS Analysis:

    • Inject the digested sample into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system, often coupled with an ion-pairing reversed-phase column.

    • Elute the fragments using a gradient of mobile phases (e.g., an ion-pairing agent like hexafluoro-2-propanol (HFIP) in water and methanol).

    • The eluent is directed into an electrospray ionization (ESI) source connected to a mass spectrometer.

    • Acquire data in negative ion mode, scanning for the expected masses of the capped (ARCA-G, ARCA-GA, etc.) and uncapped (pppG, pppGA, etc.) initial fragments.

  • Data Analysis:

    • Integrate the peak areas corresponding to the extracted ion chromatograms for the capped and uncapped species.

    • Calculate the capping efficiency using the formula: Capping Efficiency (%) = [Peak Area (Capped)] / [Peak Area (Capped) + Peak Area (Uncapped)] * 100

Method 2: Enzymatic Assay with Radiolabeling

This method provides an indirect but highly sensitive measure of capping efficiency by quantifying the amount of uncapped RNA in a sample. It relies on the activity of the Vaccinia Capping System, which will only add a cap to RNA molecules with a 5'-triphosphate end.

Experimental Workflow

Start Purified IVT RNA (Mixture of capped and uncapped) Reaction Incubate with: - Vaccinia Capping Enzyme - [α-³²P]GTP (radiolabeled) - SAM (methyl donor) Start->Reaction Filter Filter Binding Assay (e.g., G-50 spin column) Reaction->Filter Separate Separate RNA from unincorporated [α-³²P]GTP Filter->Separate Count Scintillation Counting Separate->Count Result Calculate Uncapped RNA Fraction Count->Result

Caption: Workflow for enzymatic validation of RNA capping efficiency.

Detailed Experimental Protocol
  • Reaction Setup:

    • In a 20 µL reaction volume, combine:

      • 1-2 pmol of purified IVT RNA.

      • 1X Capping Buffer.

      • 10 µCi of [α-³²P]GTP.

      • S-adenosylmethionine (SAM).

      • 10 units of Vaccinia Capping Enzyme.

    • Prepare a positive control with a known uncapped RNA transcript and a negative control with no RNA.

  • Incubation: Incubate the reaction at 37°C for 1 hour. During this time, the enzyme will transfer the radiolabeled GMP to the 5'-triphosphate ends of any uncapped RNA molecules.

  • Purification: Separate the now radiolabeled RNA from the unincorporated [α-³²P]GTP using a size-exclusion spin column (e.g., G-50).

  • Quantification:

    • Measure the radioactivity of the purified RNA fraction using a scintillation counter. This value (counts per minute, CPM) is proportional to the amount of uncapped RNA.

    • Measure the total amount of RNA in the reaction (e.g., by UV absorbance at 260 nm).

  • Calculation:

    • Use a standard curve generated with known amounts of uncapped RNA to correlate the CPM to the pmol of uncapped transcripts.

    • Calculate capping efficiency: Capping Efficiency (%) = [1 - (pmol uncapped RNA / total pmol RNA)] * 100

Conclusion: Selecting the Right Method

The choice of validation method depends on the specific requirements of your project.

  • For absolute, precise quantification and characterization , such as during process development for therapeutic mRNA manufacturing, LC-MS is the superior choice. Its ability to distinguish between different cap structures (Cap-0, Cap-1) and identify other impurities is invaluable.

  • For routine screening, high-sensitivity detection, or when an LC-MS system is not available , the enzymatic assay provides a reliable and robust alternative for determining capping efficiency.

  • For a rapid, qualitative assessment of whether the synthesized mRNA is functional , a simple in vitro translation assay can serve as an effective preliminary check.

By employing these validation strategies, researchers can ensure the quality and efficacy of their synthesized mRNA, a critical factor for success in the rapidly advancing field of RNA therapeutics.

References

A Researcher's Guide to the Analysis of 3'-O-Methylated RNA Fragments: LC-MS/MS and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of RNA modifications, the accurate analysis of 3'-O-methylated RNA fragments is crucial for understanding their roles in biological processes and their potential as therapeutic targets. This guide provides an objective comparison of the gold-standard liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach with alternative methodologies, supported by experimental data and detailed protocols.

The reversible methylation of RNA molecules, including 3'-O-methylation, is a key post-transcriptional modification that adds a new layer of complexity to the regulation of gene expression.[1][2] This modification can influence RNA stability, structure, and interaction with proteins, thereby impacting various cellular processes. While 2'-O-methylation is more extensively studied, the significance of 3'-O-methylation is an emerging area of interest. Accurate and sensitive analytical methods are paramount to elucidating its functions.

Comparative Analysis of Analytical Methodologies

The primary method for the quantitative analysis of RNA modifications is LC-MS/MS, renowned for its sensitivity and specificity. However, alternative techniques, primarily based on next-generation sequencing, offer complementary information, particularly regarding the location of the modification within the RNA sequence.

Performance MetricLC-MS/MSRiboMeth-SeqNm-seq
Principle Separation and mass-based detection of individual nucleosides after complete RNA digestion.Alkaline fragmentation of RNA followed by high-throughput sequencing; 2'-O-methylation protects from cleavage.Periodate oxidation and β-elimination to selectively remove unmodified nucleotides, followed by sequencing.
Quantification Absolute quantification against a standard curve.Relative quantification based on cleavage protection.Primarily qualitative (site identification), semi-quantitative.
Sensitivity High (fmol to amol range for similar modified nucleosides).High, but dependent on sequencing depth.High, enriches for modified fragments.
Specificity High, based on chromatographic retention time and specific mass transitions.Can have false positives due to RNA structure.High, based on chemical reactivity.
Sequence Context Lost upon digestion to nucleosides.Provides location of modification within the RNA sequence.Provides location of modification within the RNA sequence.
Sample Throughput Moderate, dependent on LC run time.High, suitable for transcriptome-wide analysis.High, suitable for transcriptome-wide analysis.
Instrumentation Triple quadrupole or high-resolution mass spectrometer.High-throughput sequencer.High-throughput sequencer.

Experimental Protocols

LC-MS/MS Analysis of 3'-O-Methylated RNA Fragments

This protocol outlines a typical workflow for the quantitative analysis of 3'-O-methylated nucleosides from total RNA.

1. RNA Extraction and Purification:

  • Extract total RNA from cells or tissues using a suitable method (e.g., TRIzol reagent).

  • Assess RNA quality and quantity using a spectrophotometer and agarose gel electrophoresis.

  • To enrich for small RNAs, which may contain 3'-terminal modifications, a size-selection purification step can be included.

2. Enzymatic Digestion of RNA to Nucleosides:

  • To a solution containing up to 1 µg of RNA, add nuclease P1 (to digest RNA to 5'-mononucleotides) and bacterial alkaline phosphatase (to dephosphorylate the mononucleotides to nucleosides).

  • A typical reaction buffer would be 10 mM ammonium acetate (pH 5.3).

  • Incubate the reaction at 37°C for 2 hours.

  • Terminate the reaction by adding an organic solvent (e.g., acetonitrile) and centrifuge to pellet the enzymes.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Separate the nucleosides on a C18 reversed-phase column.

    • Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).

  • Tandem Mass Spectrometry (MS/MS):

    • Use a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

    • Monitor the specific precursor-to-product ion transitions for the 3'-O-methylated nucleoside of interest (e.g., 3'-O-methyladenosine, 3'-O-methylguanosine) and the canonical nucleosides for normalization. This is performed in Multiple Reaction Monitoring (MRM) mode.

4. Quantification:

  • Generate a standard curve by analyzing known concentrations of the 3'-O-methylated nucleoside standard.

  • Determine the concentration of the 3'-O-methylated nucleoside in the sample by comparing its peak area to the standard curve.

  • Normalize the amount of the modified nucleoside to the amount of one of the canonical nucleosides (e.g., adenosine or guanosine).

Alternative Method: RiboMeth-Seq (Adapted for 3'-O-Methylation)

While originally designed for 2'-O-methylation, the principle of RiboMeth-Seq can be conceptually adapted for detecting modifications that confer resistance to cleavage.[3][4][5]

1. RNA Fragmentation:

  • Subject the RNA sample to random alkaline hydrolysis. The conditions (e.g., pH, temperature, time) should be optimized to generate fragments of a suitable size for sequencing.

2. Library Preparation:

  • Repair the ends of the RNA fragments (dephosphorylation and phosphorylation).

  • Ligate adapters to the 5' and 3' ends of the fragments.

  • Perform reverse transcription and PCR amplification to generate a cDNA library.

3. High-Throughput Sequencing:

  • Sequence the cDNA library on a high-throughput sequencing platform.

4. Data Analysis:

  • Align the sequencing reads to the reference transcriptome.

  • Analyze the distribution of the 5' and 3' ends of the reads.

  • A decrease in the number of read ends at a specific nucleotide position suggests protection from cleavage, indicating a potential modification at the preceding nucleotide.

Visualizing the Workflow and a Relevant Pathway

To better understand the experimental process and the biological context of RNA methylation, the following diagrams are provided.

LC_MS_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis RNA_Extraction Total RNA Extraction Enzymatic_Digestion Enzymatic Digestion (Nuclease P1 & BAP) RNA_Extraction->Enzymatic_Digestion LC_Separation LC Separation (C18 Column) Enzymatic_Digestion->LC_Separation MS_MS_Detection MS/MS Detection (MRM) LC_Separation->MS_MS_Detection Data_Analysis Data Analysis & Quantification MS_MS_Detection->Data_Analysis

Caption: Experimental workflow for LC-MS/MS analysis of 3'-O-methylated RNA.

RNA_Methylation_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm DNA DNA pre_mRNA pre-mRNA DNA->pre_mRNA Transcription Writer RNA Methyltransferase ('Writer') pre_mRNA->Writer Methylated_pre_mRNA Methylated pre-mRNA Writer->Methylated_pre_mRNA Methylation Splicing Splicing Methylated_pre_mRNA->Splicing mRNA Mature mRNA Splicing->mRNA Export Nuclear Export mRNA->Export Methylated_mRNA Methylated mRNA Export->Methylated_mRNA Reader Reader Protein Methylated_mRNA->Reader Eraser Demethylase ('Eraser') Methylated_mRNA->Eraser Translation Translation Reader->Translation Decay RNA Decay Reader->Decay Unmethylated_mRNA mRNA Eraser->Unmethylated_mRNA Demethylation

Caption: General overview of the impact of RNA methylation on gene expression regulation.

Conclusion

The analysis of 3'-O-methylated RNA fragments is a rapidly evolving field. LC-MS/MS stands as a robust and quantitative method for determining the overall abundance of this modification. For researchers interested in the specific location of 3'-O-methylation within an RNA molecule, sequencing-based methods like RiboMeth-Seq and Nm-seq, although primarily developed for 2'-O-methylation, offer valuable, albeit less quantitative, alternatives. The choice of methodology will ultimately depend on the specific research question, the required level of quantification, and the available instrumentation. As our understanding of the epitranscriptome expands, the continued development and refinement of these analytical techniques will be essential for unraveling the intricate roles of RNA modifications in health and disease.

References

A Comparative Guide to RNA Chain Termination: 3'-O-Methylguanosine Triphosphate and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise control of RNA synthesis is paramount. Chain-terminating nucleotides are invaluable tools for studying the mechanisms of transcription, mapping transcription start sites, and have therapeutic applications. This guide provides an objective comparison of 3'-O-Methylguanosine triphosphate (3'-O-MeGTP) with other common RNA chain terminators, supported by experimental data and detailed protocols.

This document will delve into the mechanisms, applications, and comparative performance of 3'-O-MeGTP and its primary alternatives: 3'-deoxyguanosine triphosphate (3'-dGTP) and cordycepin triphosphate (3'-dATP).

Mechanism of Chain Termination

The fundamental principle behind these molecules lies in their structural modification at the 3' position of the ribose sugar. During RNA synthesis, RNA polymerase catalyzes the formation of a phosphodiester bond between the 3'-hydroxyl group of the growing RNA chain and the incoming ribonucleotide triphosphate (NTP). By modifying or removing this 3'-hydroxyl group, chain-terminating nucleotides prevent this bond formation, thus halting RNA elongation.[1][2]

  • 3'-O-Methylguanosine triphosphate (3'-O-MeGTP): In this analog, the 3'-hydroxyl group is replaced by a methoxy group (-OCH3). This modification sterically hinders the formation of the phosphodiester bond.

  • 3'-deoxyguanosine triphosphate (3'-dGTP): This analog lacks a hydroxyl group at the 3' position altogether, presenting a hydrogen atom instead. The absence of the hydroxyl group makes the formation of a phosphodiester bond impossible.

  • Cordycepin triphosphate (3'-deoxyadenosine triphosphate, 3'-dATP): Similar to 3'-dGTP, cordycepin lacks the 3'-hydroxyl group and acts as a potent chain terminator for RNA polymerases.[1]

Comparative Performance of Chain Terminators

The inhibitory effects of 3'-deoxy nucleotide analogs have been quantified for RNA polymerases I and II from Dictyostelium discoideum. These studies provide a framework for understanding the competitive nature of these inhibitors.

Nucleotide AnalogTarget NucleotideRNA PolymeraseKm (µM)Ki (µM)
3'-dCTPCTPI and II6.33.0
3'-dUTPUTPI and II6.32.0

Data adapted from a study on DNA-dependent RNA polymerases I and II from Dictyostelium discoideum.[3]

This data indicates that 3'-deoxy analogs are potent competitive inhibitors of RNA polymerases. The lower Ki values compared to the Km for the natural substrates suggest a high affinity of the polymerase for these terminators. While this data is for 3'-dCTP and 3'-dUTP, it provides a strong indication of the inhibitory potential of 3'-dGTP.

Studies on cordycepin have shown that it effectively terminates RNA synthesis in vitro.[1] However, in vivo studies in yeast suggest that its primary effect might be on 3' end formation and polyadenylation rather than acting solely as a chain terminator for RNA polymerase II.[1][4]

Experimental Protocols

To facilitate the comparative analysis of these chain terminators, two key experimental protocols are detailed below: a run-off transcription assay to assess overall termination efficiency and a single-nucleotide incorporation assay for a more detailed kinetic analysis.

Run-off Transcription Assay for Termination Efficiency

This assay measures the ability of a chain terminator to halt transcription at a specific position, resulting in a truncated RNA product.

Materials:

  • Linearized DNA template with a known promoter and downstream sequence

  • Purified RNA Polymerase II

  • Reaction Buffer (e.g., 20 mM HEPES-KOH pH 7.6, 50 mM KOAc, 8 mM MgOAc, 1 mM DTT, 10% glycerol)

  • Ribonucleotide Triphosphates (ATP, CTP, UTP, GTP) at a concentration of 500 µM each

  • Chain terminators (3'-O-MeGTP, 3'-dGTP, Cordycepin Triphosphate)

  • α-³²P-UTP for radiolabeling

  • Stop Solution (e.g., 8 M urea, 50 mM EDTA, 1x TBE)

  • Denaturing polyacrylamide gel (6-8%)

Procedure:

  • Reaction Setup: In separate tubes, combine the reaction buffer, DTT, and the linearized DNA template (100-200 ng).

  • Initiation Complex Formation: Add RNA Polymerase II (1-2 units) to each tube and incubate at 30°C for 15 minutes to allow for the formation of the open promoter complex.

  • Transcription Initiation: Start the transcription reaction by adding the NTP mix, including α-³²P-UTP, and the respective chain terminator at varying concentrations. For a control, omit the chain terminator.

  • Incubation: Incubate the reactions at 30°C for 30-60 minutes.

  • Termination: Stop the reactions by adding an equal volume of Stop Solution.

  • Analysis: Denature the samples by heating at 95°C for 5 minutes and resolve the RNA products on a denaturing polyacrylamide gel.

  • Visualization and Quantification: Visualize the full-length "run-off" transcripts and the terminated products by autoradiography. The termination efficiency can be calculated as the ratio of the intensity of the terminated band to the sum of the intensities of the terminated and full-length bands.

Single-Nucleotide Incorporation Assay

This assay allows for a more detailed kinetic analysis of the incorporation of the chain terminator.

Materials:

  • DNA template with a promoter and a specific sequence designed to halt the polymerase at a known position.

  • Purified RNA Polymerase II

  • Reaction Buffer

  • A subset of NTPs to "walk" the polymerase to the desired position.

  • The specific natural NTP and the corresponding chain terminator analog to be tested.

  • α-³²P-labeled NTP for labeling the transcript.

  • Stop Solution

  • Denaturing polyacrylamide gel

Procedure:

  • Formation of Stalled Elongation Complex: Set up a transcription reaction with the DNA template, RNA Polymerase II, and a subset of NTPs (including one radiolabeled NTP) to allow the polymerase to transcribe to a specific point just before the nucleotide of interest.

  • Purification of Elongation Complex: Purify the stalled elongation complex to remove unincorporated NTPs.

  • Single Nucleotide Addition: Aliquot the purified elongation complex into separate tubes. To each tube, add either the natural NTP or the chain terminator analog at various concentrations.

  • Time Course: Stop the reactions at different time points by adding Stop Solution.

  • Analysis: Resolve the products on a denaturing polyacrylamide gel.

  • Kinetic Parameter Determination: By quantifying the amount of product formed over time at different substrate concentrations, kinetic parameters such as kpol (maximum rate of incorporation) and Kd (dissociation constant) can be determined.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for mapping transcription start sites (TSS) using a chain-terminating nucleotide. This method relies on the principle that reverse transcriptase will stop when it encounters the 5' end of an RNA molecule. By using a chain terminator during the initial in vitro transcription, a defined set of transcripts is generated, which can then be used for primer extension analysis to map the TSS.

TSS_Mapping_Workflow cluster_IVT In Vitro Transcription cluster_PE Primer Extension Analysis cluster_Analysis Analysis DNA Linearized DNA Template (with Promoter) Reaction_IVT Transcription Reaction DNA->Reaction_IVT RNAPII RNA Polymerase II RNAPII->Reaction_IVT NTPs ATP, CTP, UTP NTPs->Reaction_IVT Terminator 3'-O-MeGTP (or alternative) Terminator->Reaction_IVT Terminated_RNA Terminated RNA Transcripts Reaction_IVT->Terminated_RNA Reaction_PE Reverse Transcription Terminated_RNA->Reaction_PE RNA Template Primer Radiolabeled Primer (complementary to RNA) Primer->Reaction_PE RT Reverse Transcriptase RT->Reaction_PE dNTPs dNTPs dNTPs->Reaction_PE cDNA cDNA Fragments Reaction_PE->cDNA Gel Denaturing Polyacrylamide Gel Electrophoresis cDNA->Gel Load Samples Autorad Autoradiography Gel->Autorad Sequencing_Ladder Sequencing Ladder Sequencing_Ladder->Gel TSS_Map Transcription Start Site Map Autorad->TSS_Map Torpedo_Model cluster_Elongation Elongation cluster_Processing 3' End Processing cluster_Termination Termination PolII RNA Polymerase II Nascent_RNA Nascent RNA PolII->Nascent_RNA transcribes Dissociation Pol II Dissociation PolII->Dissociation DNA DNA Template CPSF CPSF Nascent_RNA->CPSF binds to poly(A) signal CstF CstF Nascent_RNA->CstF binds to GU-rich element Cleavage RNA Cleavage CPSF->Cleavage CstF->Cleavage PolyA Polyadenylation Cleavage->PolyA processed mRNA XRN2 XRN2 (5'-3' Exonuclease) Cleavage->XRN2 uncapped 5' end of remaining transcript Degradation RNA Degradation XRN2->Degradation degrades Degradation->PolII catches up to

References

The Guardian at the Gate: A Comparative Analysis of 3'-O-Methylated RNA Stability

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic cellular environment and in therapeutic applications, the fleeting nature of unmodified RNA presents a significant hurdle. Its inherent instability, largely due to susceptibility to nuclease degradation, limits its efficacy and research applications. Chemical modifications offer a powerful strategy to bolster RNA's resilience. Among these, 3'-O-methylation emerges as a key modification for enhancing stability. This guide provides an objective comparison of 3'-O-methylated RNA and unmodified RNA, supported by experimental data and detailed protocols, for researchers, scientists, and drug development professionals.

The Mechanism of Enhanced Stability: Blocking Nuclease Activity

Unmodified RNA is vulnerable to degradation by a host of ribonucleases (RNases) present in the cellular environment and in biological fluids like serum. A primary mode of degradation is initiated by exonucleases, which progressively cleave nucleotides from the 3' end of the RNA strand. These enzymes typically require a free 3'-hydroxyl (-OH) group to bind and initiate catalysis.

The strategic addition of a methyl group to the 3'-hydroxyl (3'-O-methyl) effectively "caps" the RNA terminus. This modification sterically hinders the binding of 3'-exonucleases, rendering the RNA molecule resistant to this major degradation pathway. While the 2'-hydroxyl group also contributes to RNA's general chemical instability compared to DNA, blocking the 3' end is a critical step in preventing enzymatic degradation from that terminus. Modifications at the 2'-O-position are also widely used to confer nuclease resistance and increase the thermal stability of RNA duplexes.[1] Both 2'-O- and 3'-O-methylation increase the hydrophobicity of the RNA and protect it from nuclease attack.[2]

Figure 1. Mechanism of 3'-O-methylation protection.

Quantitative Comparison of RNA Stability

The most direct measure of RNA stability is its half-life (t½), the time required for 50% of the RNA population to be degraded under specific conditions. Numerous studies have demonstrated that terminal modifications, including 3'-O-methylation and the addition of a 3' inverted deoxythymidine (dT) cap, significantly extend RNA half-life, particularly in the presence of nucleases found in serum. While direct quantitative comparisons for 3'-O-methylated RNA are less common in literature than for 2'-O-methylated RNA, the latter serves as an excellent proxy, showing dramatically increased stability.

A study comparing various chemical modifications on aptamers found that fully modified oligonucleotides, such as those with 100% 2'-O-Methyl modifications, exhibited the longest half-lives in human serum, with little degradation observed even after extended incubation.[3] In contrast, unmodified RNA is rapidly degraded. The inclusion of a 3' inverted dT cap, which also blocks 3'-exonuclease activity, has been shown to have a modest to significant effect on stability.[3]

RNA TypeModificationConditionHalf-life (t½)Reference Data Insight
Unmodified RNA NoneHuman Serum< 1 minuteRapidly degraded by serum nucleases.
Modified RNA 3' Inverted dT CapHuman Serum~12 hoursProvides significant protection against 3'-exonucleases.[3]
Modified RNA 100% 2'-O-MethylHuman Serum> 24 hoursDemonstrates very high stability with minimal degradation observed.[3]
Modified RNA 2'-Fluoro PyrimidinesMouse Serum~2.2 hoursOffers moderate stability compared to fully modified constructs.[3]

Note: The data presented is a summary from typical stability studies. Half-life can vary based on the specific RNA sequence, length, and the exact experimental conditions. The 2'-O-Methyl data is included to illustrate the profound effect of ribose methylation on stability.

Experimental Protocols for Assessing RNA Stability

Accurate assessment of RNA stability is crucial for validating the effectiveness of modifications. Two common methods are serum stability assays and in-cell stability assays using transcriptional inhibitors.

Serum Stability Assay

This in vitro assay directly measures the resistance of RNA to degradation by nucleases present in serum.

Methodology:

  • Preparation: Synthesize and purify both the 3'-O-methylated RNA and an identical, unmodified control RNA. Quantify the concentration of each RNA.

  • Incubation: Incubate a fixed amount of each RNA species (e.g., 1 µg) in a solution containing a high percentage of fetal bovine serum (FBS) or human serum (e.g., 90% serum in RNase-free buffer) at 37°C.

  • Time Points: At various time points (e.g., 0, 15 min, 30 min, 1h, 4h, 8h, 24h), collect aliquots from the incubation mixture.

  • Reaction Quenching: Immediately stop the degradation process in the collected aliquots by adding a chelating agent like EDTA and a denaturing agent, followed by flash-freezing.

  • Analysis: Analyze the integrity of the RNA at each time point using denaturing polyacrylamide gel electrophoresis (PAGE) followed by staining with a fluorescent dye (e.g., SYBR Gold).

  • Quantification: Quantify the band intensity of the full-length RNA at each time point relative to the zero-minute time point. Plot the percentage of intact RNA versus time to calculate the half-life.

Figure 2. Workflow for a typical serum stability assay.
In-Cell mRNA Stability Assay using Transcription Inhibition

This method measures the decay rate of a specific mRNA within a cellular context.

Methodology:

  • Cell Transfection: Transfect cultured cells with plasmids expressing either the unmodified RNA of interest or the 3'-O-methylated version.

  • Transcription Inhibition: After allowing time for RNA expression, treat the cells with a transcription inhibitor, such as Actinomycin D, to block the synthesis of new RNA molecules.[4] This establishes a starting point (t=0) from which the decay of the existing RNA population can be measured.

  • Sample Collection: Harvest cells at various time points after the addition of Actinomycin D (e.g., 0, 2, 4, 8, 12 hours).

  • RNA Extraction: Isolate total RNA from the cell pellets at each time point. It is crucial to use RNase-free techniques and reagents throughout the process.[5]

  • Reverse Transcription and qPCR: Perform reverse transcription to convert the RNA into cDNA. Then, use quantitative real-time PCR (qPCR) with primers specific to the RNA of interest to determine its relative abundance at each time point.[4] A stable housekeeping gene should be used for normalization.

  • Data Analysis: Calculate the amount of remaining RNA at each time point relative to the amount at t=0. Plotting these values allows for the determination of the mRNA half-life.

G cluster_workflow In-Cell mRNA Stability Assay Workflow transfect Transfect Cells with RNA-Expressing Plasmids inhibit Inhibit Transcription (e.g., Actinomycin D) Time = 0 transfect->inhibit harvest Harvest Cells at Multiple Time Points inhibit->harvest extract Isolate Total RNA harvest->extract rt_qpcr Perform RT-qPCR to Quantify Specific RNA extract->rt_qpcr analyze Analyze Decay Rate & Calculate Half-Life rt_qpcr->analyze

Figure 3. Workflow for transcription inhibition assay.

Conclusion

The modification of RNA at the 3'-terminus with a methyl group is a highly effective strategy for increasing its stability. By blocking the action of 3'-exonucleases, 3'-O-methylation significantly extends the half-life of RNA, especially in nuclease-rich environments like serum. This enhanced stability is a critical attribute for the development of robust RNA-based therapeutics and for improving the reliability of RNA-related research applications. The experimental protocols outlined provide a framework for quantitatively assessing the stability of modified RNA, enabling researchers to validate and optimize their RNA constructs for superior performance.

References

A Comparative Guide to RNA Polymerase Inhibitors for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the mechanisms, performance, and experimental evaluation of key RNA polymerase inhibitors.

This guide provides a comprehensive comparison of various RNA polymerase (RNAP) inhibitors, offering researchers, scientists, and drug development professionals a detailed overview of their mechanisms of action, quantitative performance data, and the experimental protocols necessary for their evaluation. By presenting this information in a structured and accessible format, this guide aims to facilitate informed decisions in research and development involving the inhibition of transcription.

Introduction to RNA Polymerase Inhibition

RNA polymerases are essential enzymes that transcribe genetic information from DNA into RNA, a fundamental process in all living organisms. The inhibition of RNA polymerases has proven to be a powerful therapeutic strategy against a range of diseases, including bacterial infections and cancer. This guide focuses on a selection of prominent RNAP inhibitors, categorized by the type of RNA polymerase they target: bacterial RNAP, eukaryotic RNA Polymerase I (Pol I), and eukaryotic RNA Polymerase II (Pol II).

Comparative Performance of RNA Polymerase Inhibitors

The efficacy of an inhibitor is often quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the activity of a specific biological or biochemical function by 50%, while the Ki is the dissociation equilibrium constant for the enzyme-inhibitor complex, providing a more direct measure of binding affinity. The following tables summarize the available quantitative data for a selection of well-characterized RNAP inhibitors.

Bacterial RNA Polymerase Inhibitors
InhibitorTargetOrganism/Cell LineIC50Ki
Rifampicin Bacterial RNAPE. coli~20 nM[1]10⁻⁹ M[2]
Myxopyronin B Bacterial RNAPS. aureus24 µM[3]-
Fidaxomicin Bacterial RNAPC. difficileMIC90: 0.125–0.5 mcg/mL-
Eukaryotic RNA Polymerase I Inhibitors
InhibitorTargetOrganism/Cell LineIC50Ki
CX-5461 Pol IHCT-116, A375, MIA PaCa-254-142 nM-
BMH-21 Pol IA375 cells (47S transcription)60 nM[1]-
Eukaryotic RNA Polymerase II Inhibitors
InhibitorTargetOrganism/Cell LineIC50Ki
α-Amanitin Pol IIAmanita species-2.0 x 10⁻³ M to 10.0 x 10⁻⁶ M[4]
Tagetitoxin Chloroplast & E. coli RNAPin vitro< 1 µM-

Experimental Protocols

To ensure objective and reproducible comparisons of RNA polymerase inhibitors, standardized experimental protocols are crucial. Below are detailed methodologies for key in vitro and cell-based assays.

In Vitro Transcription Assay for Inhibitor Screening

This assay measures the direct inhibitory effect of a compound on the activity of purified RNA polymerase.

Materials:

  • Purified RNA Polymerase (bacterial, Pol I, or Pol II)

  • Linear DNA template containing a specific promoter recognized by the RNAP

  • Ribonucleoside triphosphates (rNTPs: ATP, GTP, CTP, UTP), one of which is radiolabeled (e.g., [α-³²P]UTP)

  • Transcription buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 10 mM DTT, 50 mM KCl)

  • Inhibitor stock solutions at various concentrations

  • Stop solution (e.g., formamide with EDTA and loading dyes)

  • Polyacrylamide gel electrophoresis (PAGE) apparatus

  • Phosphorimager or autoradiography film

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the transcription buffer, DNA template, and the inhibitor at the desired final concentration.

  • Enzyme Addition: Add the purified RNA polymerase to the reaction mixture and incubate for a specified time at the optimal temperature for the enzyme (e.g., 37°C for bacterial RNAP) to allow for inhibitor binding.

  • Initiation of Transcription: Start the transcription reaction by adding the rNTP mix, including the radiolabeled nucleotide.

  • Incubation: Allow the reaction to proceed for a defined period (e.g., 30 minutes).

  • Termination: Stop the reaction by adding the stop solution.

  • Analysis: Denature the samples by heating and separate the RNA transcripts by size using denaturing PAGE.

  • Quantification: Visualize the radiolabeled transcripts using a phosphorimager or autoradiography. The intensity of the transcript band is proportional to the amount of RNA synthesized.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Cell-Based RNA Polymerase Activity Assay

This assay measures the effect of an inhibitor on RNA synthesis within living cells.

Materials:

  • Cultured cells of interest

  • Cell culture medium and supplements

  • Inhibitor stock solutions at various concentrations

  • Metabolic labeling reagent (e.g., 5-ethynyl uridine (EU))

  • Click-iT™ RNA Alexa Fluor™ Imaging Kit (or similar)

  • Fluorescence microscope or high-content imaging system

Procedure:

  • Cell Seeding: Plate the cells in a multi-well plate at an appropriate density and allow them to adhere overnight.

  • Inhibitor Treatment: Treat the cells with a range of concentrations of the inhibitor or a vehicle control for a predetermined duration.

  • Metabolic Labeling: Add the metabolic labeling reagent (e.g., EU) to the cell culture medium and incubate for a short period (e.g., 1-2 hours) to allow for its incorporation into newly synthesized RNA.

  • Cell Fixation and Permeabilization: Wash the cells with PBS, then fix and permeabilize them according to the manufacturer's protocol for the imaging kit.

  • Click Reaction: Perform the click reaction to conjugate a fluorescent dye to the incorporated EU, labeling the nascent RNA.

  • Imaging: Acquire images of the cells using a fluorescence microscope or a high-content imaging system.

  • Image Analysis: Quantify the fluorescence intensity per cell or per nucleus.

  • Data Analysis: Normalize the fluorescence intensity of inhibitor-treated cells to that of the vehicle-treated control cells. Calculate the IC50 value by plotting the normalized fluorescence intensity against the inhibitor concentration.

Signaling Pathways and Mechanisms of Action

The inhibition of RNA polymerases triggers distinct downstream cellular signaling pathways, leading to various cellular outcomes. The following diagrams, generated using Graphviz, illustrate these pathways for different classes of inhibitors.

RNA Polymerase I Inhibition Pathway

Inhibition of RNA Polymerase I, which is responsible for ribosomal RNA (rRNA) synthesis, leads to nucleolar stress. This can activate both p53-dependent and p53-independent pathways, ultimately resulting in cell cycle arrest or apoptosis.[5][6]

RNA_Polymerase_I_Inhibition cluster_Inhibitor Pol I Inhibitor cluster_PolI Nucleolus cluster_p53_dependent p53-Dependent Pathway cluster_p53_independent p53-Independent Pathway Inhibitor CX-5461 / BMH-21 PolI RNA Polymerase I Inhibitor->PolI Inhibits rDNA rDNA Transcription PolI->rDNA Blocks Ribosome Ribosome Biogenesis rDNA->Ribosome Leads to decreased p53 p53 Activation Ribosome->p53 Induces Nucleolar Stress ATM_ATR ATM/ATR Signaling Ribosome->ATM_ATR Triggers CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Apoptosis_p53 Apoptosis p53->Apoptosis_p53 Apoptosis_non_p53 Apoptosis ATM_ATR->Apoptosis_non_p53

RNA Polymerase I inhibition signaling cascade.
RNA Polymerase II Inhibition Pathway

Inhibition of RNA Polymerase II, the enzyme responsible for transcribing all protein-coding genes, has profound and widespread effects on the cell, leading to the activation of apoptotic pathways.[7][8][9]

RNA_Polymerase_II_Inhibition cluster_Inhibitor Pol II Inhibitor cluster_PolII Nucleus cluster_Apoptosis Apoptotic Pathway Inhibitor α-Amanitin PolII RNA Polymerase II Inhibitor->PolII Inhibits mRNA mRNA Synthesis PolII->mRNA Blocks Protein Protein Synthesis mRNA->Protein Leads to decreased p53 p53 Accumulation Protein->p53 Reduced degradation Bax Bax Upregulation p53->Bax Mitochondria Mitochondrial Outer Membrane Permeabilization Bax->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis

RNA Polymerase II inhibition-induced apoptosis.
Bacterial RNA Polymerase Inhibition Workflow

The inhibition of bacterial RNA polymerase disrupts essential cellular processes, leading to bacteriostatic or bactericidal effects. This workflow illustrates the general consequences of inhibiting bacterial transcription.

Bacterial_RNAP_Inhibition_Workflow cluster_Inhibitor Bacterial RNAP Inhibitor cluster_RNAP Bacterial Cell cluster_Downstream Downstream Effects cluster_Outcome Cellular Outcome Inhibitor Rifampicin / Myxopyronin / Fidaxomicin RNAP Bacterial RNA Polymerase Inhibitor->RNAP Binds to Transcription Transcription (mRNA, tRNA, rRNA) RNAP->Transcription Inhibits Protein_Synthesis Protein Synthesis Inhibition Transcription->Protein_Synthesis Metabolism Metabolic Disruption Transcription->Metabolism Cell_Division Cell Division Arrest Transcription->Cell_Division Bacteriostatic Bacteriostatic Effect Protein_Synthesis->Bacteriostatic Metabolism->Bacteriostatic Cell_Division->Bacteriostatic Bactericidal Bactericidal Effect Bacteriostatic->Bactericidal Leads to

General workflow of bacterial RNAP inhibition.

References

Validating the Purity of Synthetic 3'-O-Methylguanosine-5'-monophosphate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods for validating the purity of synthetic 3'-O-Methylguanosine-5'-monophosphate (3'-OMe-GMP), a crucial nucleotide analog in life science research. We will explore its performance in the context of purity alongside other alternative nucleotide analogs and provide supporting experimental data and protocols.

This compound is a modified guanosine nucleotide where the 3'-hydroxyl group of the ribose sugar is capped with a methyl group. This structural modification confers resistance to degradation by 3'-exonucleases, making it a valuable tool for various molecular biology applications. Its triphosphate form acts as a chain terminator in RNA synthesis. Given its role in sensitive assays, ensuring high purity of the synthetic compound is paramount.

Comparative Purity Analysis

The purity of synthetic nucleotide analogs is critical for the reliability and reproducibility of experimental results. While direct comparative studies on the purity of 3'-OMe-GMP and its alternatives are not extensively published, we can infer typical purity levels from commercial suppliers and the analytical methods employed. High-purity reagents are essential to avoid confounding experimental outcomes. For instance, research-grade nucleotide analogs typically boast a purity of 90% or higher, with many suppliers offering purities of ≥98%.

The primary methods for assessing the purity of 3'-OMe-GMP and other nucleotide analogs include High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Compound Modification Typical Purity (Commercial) Primary Purity Analysis Methods
This compound 3'-O-Methyl on ribose≥95%HPLC, LC-MS/MS, NMR
Sofosbuvir (active triphosphate form) 2'-deoxy-2'-α-fluoro-β-C-methyluridine≥98%HPLC, LC-MS/MS, NMR
Remdesivir (active triphosphate form) 1'-cyano-4-aza-7,9-dideazaadenosine C-nucleoside analog≥98%HPLC, LC-MS/MS
2'-C-Methylcytidine-5'-monophosphate 2'-C-Methyl on ribose≥95%HPLC, LC-MS/MS
4'-Azidocytidine-5'-monophosphate 4'-Azido on ribose≥95%HPLC, LC-MS/MS

Experimental Protocols for Purity Validation

Accurate determination of purity relies on robust and well-defined analytical methods. Below are detailed protocols for the key experiments used to validate the purity of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of small molecules like nucleotide monophosphates. Reversed-phase chromatography, often with a C18 column, is a common approach.

Objective: To separate 3'-OMe-GMP from potential impurities and quantify its purity based on peak area.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Mobile Phase A: 10 mM Potassium Dihydrogen Phosphate and 5 mM Sodium Heptanesulfonate in water

  • Mobile Phase B: Acetonitrile

  • This compound sample, accurately weighed and dissolved in Mobile Phase A

Procedure:

  • Sample Preparation: Prepare a stock solution of the 3'-OMe-GMP sample in Mobile Phase A at a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection Wavelength: 260 nm

    • Injection Volume: 10 µL

    • Gradient Elution:

      • 0-5 min: 100% A

      • 5-25 min: Linear gradient to 80% A, 20% B

      • 25-30 min: Hold at 80% A, 20% B

      • 30-35 min: Return to 100% A

      • 35-45 min: Re-equilibration at 100% A

  • Data Analysis: Integrate the peak corresponding to 3'-OMe-GMP and any impurity peaks. Calculate the purity as the percentage of the main peak area relative to the total peak area.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides a highly sensitive and specific method for both identifying and quantifying 3'-OMe-GMP, as well as characterizing any impurities.

Objective: To confirm the molecular weight of 3'-OMe-GMP and identify potential impurities based on their mass-to-charge ratio (m/z).

Instrumentation:

  • LC-MS/MS system with an electrospray ionization (ESI) source

Reagents:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • This compound sample, dissolved in Mobile Phase A

Procedure:

  • LC Separation: Utilize a similar HPLC method as described above, but with a formic acid-based mobile phase compatible with mass spectrometry.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Negative Electrospray Ionization (ESI-)

    • Capillary Voltage: 3.0 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 350°C

    • Full Scan MS: m/z 100-500

    • MS/MS Fragmentation: For the parent ion of 3'-OMe-GMP (m/z 376.0), typical product ions would correspond to the loss of the phosphate group or fragmentation of the ribose moiety.

  • Data Analysis: The full scan will confirm the presence of the [M-H]⁻ ion for 3'-OMe-GMP. The MS/MS spectrum will provide structural confirmation. Impurities will be identified by their unique m/z values.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and can be used for quantitative purity assessment (qNMR).

Objective: To confirm the chemical structure of this compound and quantify its purity against a certified internal standard.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., D₂O)

  • Certified internal standard with a known purity (e.g., maleic acid)

  • This compound sample

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the 3'-OMe-GMP sample and the internal standard. Dissolve both in a precise volume of the deuterated solvent.

  • ¹H NMR Acquisition:

    • Acquire a proton NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Ensure a long relaxation delay (e.g., 5 times the longest T₁) to allow for complete relaxation of all protons for accurate integration.

  • Data Analysis:

    • Identify and integrate a well-resolved proton signal from 3'-OMe-GMP (e.g., the anomeric proton or the methyl protons) and a signal from the internal standard.

    • Calculate the purity of the 3'-OMe-GMP sample using the following formula:

    Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (M_sample / M_std) * (W_std / W_sample) * P_std

    Where:

    • I = Integral of the signal

    • N = Number of protons giving rise to the signal

    • M = Molecular weight

    • W = Weight

    • P = Purity of the standard

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the processes involved, the following diagrams illustrate the experimental workflow for purity validation and the signaling pathway where 3'-OMe-GMP's triphosphate counterpart acts as an inhibitor.

Purity_Validation_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data_analysis Data Analysis & Purity Determination Sample Synthetic 3'-OMe-GMP Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Filtration Filtration (0.22 µm) Dissolution->Filtration HPLC HPLC Analysis Filtration->HPLC LCMS LC-MS/MS Analysis Filtration->LCMS NMR NMR Spectroscopy Filtration->NMR Purity_Calc Purity Calculation HPLC->Purity_Calc Impurity_ID Impurity Identification LCMS->Impurity_ID Structure_Confirm Structural Confirmation NMR->Structure_Confirm Structure_Confirm->Purity_Calc

Caption: Experimental workflow for the purity validation of synthetic this compound.

RNA_Polymerase_Inhibition cluster_cellular_process Cellular Process cluster_inhibition Inhibition Mechanism RNA_Polymerase RNA Polymerase Growing_RNA Growing RNA Strand RNA_Polymerase->Growing_RNA Elongation Incorporation Incorporation into RNA Strand RNA_Polymerase->Incorporation Mistakenly incorporates Template_RNA Template RNA Template_RNA->RNA_Polymerase NTPs Natural NTPs (ATP, GTP, CTP, UTP) NTPs->RNA_Polymerase 3OMeGTP 3'-O-Methylguanosine -5'-triphosphate 3OMeGTP->RNA_Polymerase Chain_Termination Chain Termination Incorporation->Chain_Termination

Caption: Mechanism of RNA synthesis inhibition by the triphosphate form of 3'-O-Methylguanosine.

A Comparative Guide to Electrophoretic Mobility Shift Assay (EMSA) and its Alternatives for Analyzing 3'-O-methylated RNA-Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The study of interactions between RNA and proteins is fundamental to understanding gene regulation, with post-transcriptional modifications like 3'-O-methylation playing a pivotal role in modulating these interactions. This guide provides a comprehensive comparison of three widely used techniques for analyzing the binding of proteins to 3'-O-methylated RNA: the Electrophoretic Mobility Shift Assay (EMSA), the Filter-Binding Assay, and Fluorescence Polarization. We present their principles, detailed experimental protocols, and a comparative analysis to aid in selecting the most suitable method for your research needs.

Introduction to 3'-O-methylated RNA-Protein Interactions

3'-O-methylation is a chemical modification of the ribose sugar at the 3'-terminus of an RNA molecule. This modification can significantly impact the RNA's structure, stability, and its interaction with RNA-binding proteins (RBPs).[1][2] These interactions are crucial in various cellular processes, including RNA processing, transport, and translation, and their dysregulation is implicated in numerous diseases.[3][4][5][6] Therefore, robust and quantitative methods to study these interactions are essential for advancing our understanding of molecular biology and for the development of novel therapeutics.

Comparison of Key Techniques

Here, we compare the performance of EMSA, Filter-Binding Assay, and Fluorescence Polarization for the analysis of 3'-O-methylated RNA-protein interactions. While direct comparative studies on 3'-O-methylated RNA are limited, this comparison is based on the established principles of each assay and the known effects of ribose methylation on RNA properties.

FeatureElectrophoretic Mobility Shift Assay (EMSA)Filter-Binding AssayFluorescence Polarization
Principle Separation of protein-RNA complexes from free RNA in a non-denaturing gel matrix based on size and charge.[7]Retention of protein-RNA complexes on a nitrocellulose membrane while free RNA passes through.[8][9]Measures the change in polarization of emitted light from a fluorescently labeled RNA upon protein binding, based on changes in molecular tumbling rate.[10]
Quantitative Analysis Semi-quantitative to quantitative; can determine binding affinity (Kd) and stoichiometry.[11][12]Quantitative; suitable for determining binding affinity (Kd).[13]Highly quantitative; provides precise determination of binding affinity (Kd) and kinetics in real-time.
Sensitivity High, especially with radiolabeling. Non-radioactive methods are also available.High, particularly with radiolabeled probes.High, dependent on the quantum yield of the fluorophore.
Throughput Low to medium.Medium to high, especially with dot-blot apparatus.[8][9]High; readily adaptable for multi-well plate formats.
Information Provided Complex stoichiometry, presence of multiple binding events, and cooperativity.Binding affinity.Binding affinity, kinetics (on- and off-rates), and thermodynamics.
Considerations for 3'-O-methylated RNA The 3'-O-methyl group is unlikely to significantly alter electrophoretic mobility on its own, but its effect on RNA conformation and protein binding will be observable.The modification should not interfere with the binding of the complex to the nitrocellulose membrane.Requires fluorescent labeling of the RNA, which needs to be positioned so as not to interfere with the protein binding site or be affected by the 3'-O-methylation.
Advantages Provides information on complex size and stoichiometry. Can be performed with crude cell extracts.[7]Simple, rapid, and relatively inexpensive.[13]Homogeneous assay (no separation step required), real-time measurements, and suitable for high-throughput screening.
Disadvantages Can be time-consuming, non-equilibrium method (complexes may dissociate during electrophoresis), and often requires radioactive labels.Non-specific binding to the filter can be an issue, provides limited information beyond binding affinity.[9]Requires specialized equipment (plate reader with polarization filters), potential for interference from fluorescent compounds, and the fluorescent label might perturb the interaction.

Experimental Protocols

Electrophoretic Mobility Shift Assay (EMSA)

EMSA, or gel shift assay, is a classic technique to study RNA-protein interactions. It relies on the principle that an RNA-protein complex migrates slower through a non-denaturing polyacrylamide gel than the free RNA probe.

Detailed Methodology:

  • Probe Preparation:

    • Synthesize the 3'-O-methylated RNA probe.

    • Label the 5' end of the RNA probe with a radioactive isotope (e.g., ³²P) using T4 polynucleotide kinase or with a non-radioactive label (e.g., biotin, fluorescent dye).

    • Purify the labeled probe using gel electrophoresis or chromatography.

  • Binding Reaction:

    • In a final volume of 20 µL, combine the following in order:

      • Binding buffer (e.g., 10 mM HEPES pH 7.5, 50 mM KCl, 1 mM DTT, 10% glycerol).

      • Purified protein of interest at various concentrations.

      • Non-specific competitor RNA (e.g., poly(dI-dC)) to reduce non-specific binding.

      • Labeled 3'-O-methylated RNA probe (typically at a final concentration of 0.1-1 nM).

    • Incubate the reaction mixture at room temperature or 37°C for 20-30 minutes to allow complex formation.

  • Electrophoresis:

    • Load the samples onto a pre-run non-denaturing polyacrylamide gel (4-8% acrylamide).

    • Run the gel at a constant voltage (e.g., 100-150V) in a cold room or with a cooling system to prevent denaturation of the complexes.

  • Detection:

    • For radioactive probes, dry the gel and expose it to a phosphor screen or X-ray film.

    • For non-radioactive probes, transfer the RNA to a nylon membrane and detect using streptavidin-HRP (for biotin) or by direct fluorescence imaging.

Filter-Binding Assay

This technique is based on the ability of nitrocellulose membranes to bind proteins but not nucleic acids. When an RNA-protein complex is passed through the filter, it is retained, allowing for the quantification of the bound RNA.[8][9]

Detailed Methodology:

  • Probe Preparation:

    • Prepare a radiolabeled or fluorescently labeled 3'-O-methylated RNA probe as described for EMSA.

  • Binding Reaction:

    • Set up binding reactions in a 96-well plate with varying concentrations of the protein and a constant, low concentration of the labeled RNA probe in a suitable binding buffer.

    • Incubate to allow the binding to reach equilibrium (typically 30 minutes at room temperature).

  • Filtration:

    • Pre-wet a nitrocellulose membrane and a underlying nylon membrane (to capture unbound RNA) with wash buffer (binding buffer without BSA or glycerol).

    • Assemble the membranes in a dot-blot or slot-blot apparatus.

    • Apply the binding reactions to the wells under a gentle vacuum.

    • Wash each well with cold wash buffer to remove unbound RNA.

  • Quantification:

    • Dry the membranes.

    • For radioactive probes, quantify the amount of radioactivity on each spot using a phosphorimager or scintillation counter.

    • For fluorescent probes, use a fluorescence scanner.

    • Plot the fraction of bound RNA against the protein concentration to determine the dissociation constant (Kd).

Fluorescence Polarization (FP) Assay

FP is a solution-based technique that measures the change in the tumbling rate of a fluorescently labeled molecule upon binding to a larger partner. This change is detected as an increase in the polarization of the emitted fluorescence.[10]

Detailed Methodology:

  • Probe Preparation:

    • Synthesize the 3'-O-methylated RNA probe with a fluorescent label (e.g., fluorescein, TAMRA) at either the 5' or 3' end. The position of the label should be carefully chosen to avoid interfering with protein binding.

  • Assay Setup:

    • In a black, low-volume multi-well plate, add a constant, low concentration (e.g., 1-10 nM) of the fluorescently labeled 3'-O-methylated RNA probe to a binding buffer.

    • Add increasing concentrations of the purified protein to the wells.

    • Include control wells with only the labeled RNA (for minimum polarization) and wells with a saturating concentration of a known binder if available (for maximum polarization).

  • Measurement:

    • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.

    • Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters and polarizers.

  • Data Analysis:

    • Plot the change in fluorescence polarization as a function of the protein concentration.

    • Fit the data to a binding isotherm (e.g., a one-site binding model) to determine the dissociation constant (Kd).

Visualizing Workflows and Pathways

To better illustrate the experimental processes and the potential biological context of 3'-O-methylated RNA-protein interactions, the following diagrams are provided.

Experimental_Workflow cluster_EMSA EMSA cluster_FilterBinding Filter-Binding Assay cluster_FP Fluorescence Polarization Probe Labeling (EMSA) Probe Labeling (EMSA) Binding Reaction (EMSA) Binding Reaction (EMSA) Probe Labeling (EMSA)->Binding Reaction (EMSA) Gel Electrophoresis Gel Electrophoresis Binding Reaction (EMSA)->Gel Electrophoresis Detection (EMSA) Detection (EMSA) Gel Electrophoresis->Detection (EMSA) Probe Labeling (FB) Probe Labeling (FB) Binding Reaction (FB) Binding Reaction (FB) Probe Labeling (FB)->Binding Reaction (FB) Filtration Filtration Binding Reaction (FB)->Filtration Quantification (FB) Quantification (FB) Filtration->Quantification (FB) Probe Labeling (FP) Probe Labeling (FP) Assay Setup Assay Setup Probe Labeling (FP)->Assay Setup FP Measurement FP Measurement Assay Setup->FP Measurement Data Analysis Data Analysis FP Measurement->Data Analysis

Caption: General experimental workflows for EMSA, Filter-Binding Assay, and Fluorescence Polarization.

Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Transcription Transcription RNA_Processing RNA Processing (Splicing, Capping) Transcription->RNA_Processing 3_O_Methylation 3'-O-Methylation (Methyltransferase) RNA_Processing->3_O_Methylation RBP_Binding RBP Binding to 3'-O-methylated RNA 3_O_Methylation->RBP_Binding Nuclear_Export Nuclear_Export RBP_Binding->Nuclear_Export Translation_Regulation Translation Regulation Nuclear_Export->Translation_Regulation RBP-mediated mRNA_Decay mRNA Stability/Decay Nuclear_Export->mRNA_Decay RBP-mediated Protein_Product Protein_Product Translation_Regulation->Protein_Product Degradation_Products Degradation_Products mRNA_Decay->Degradation_Products Downstream_Effects Downstream_Effects Protein_Product->Downstream_Effects Cellular Response Signal Signal Signal->3_O_Methylation Regulates Activity

References

Safety Operating Guide

Safe Disposal of 3'-O-Methylguanosine-5'-monophosphate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of 3'-O-Methylguanosine-5'-monophosphate (3'-OMe-GMP), ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.

Hazard Identification and Safety Precautions

This compound is a chemical reagent that requires careful handling. While it is not classified as a hazardous substance or mixture in some contexts, other safety data sheets indicate potential hazards.[1] It is crucial to handle it in accordance with good industrial hygiene and safety practices.[2]

Key Safety Data Summary

Hazard ClassificationPrecautionary StatementsPersonal Protective Equipment (PPE)
Acute toxicity, oral (Category 4)P264: Wash skin thoroughly after handling.Protective gloves, eye protection (safety glasses with side-shields or goggles), face shield, and laboratory coat.[2][3]
Skin corrosion/irritation (Category 2)P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][3][4]Use proper glove removal technique to avoid skin contact.[1][2]
Serious eye damage/eye irritation (Category 2A)P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3][4]Equipment for eye protection should be tested and approved under appropriate government standards such as NIOSH (US) or EN 166(EU).[1][2]
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area.[3]Provide appropriate exhaust ventilation at places where dust is formed.[2]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that prevents its release into the environment. Do not let the product enter drains.[1][2]

1. Waste Identification and Segregation:

  • Identify all waste containing this compound. This includes pure, unused product, expired materials, and contaminated consumables (e.g., pipette tips, tubes, gloves).
  • Segregate this chemical waste from other laboratory waste streams (e.g., biological, radioactive, regular trash).

2. Containerization:

  • Use a dedicated, leak-proof, and clearly labeled waste container. The container should be made of a material compatible with the chemical.
  • The label should include:
  • The full chemical name: "this compound"
  • The words "Hazardous Waste" or "Chemical Waste"
  • Associated hazard symbols (if applicable based on your institution's guidelines)
  • The date of accumulation.
  • Keep the container tightly closed when not in use.[3][4]

3. Waste Collection and Storage:

  • For spills, sweep up the solid material, taking care not to create dust, and place it into the designated waste container.[2][4]
  • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials. The storage area should be cool and dry.[3]

4. Final Disposal:

  • Dispose of the contents and the container through an approved and licensed waste disposal company.[3][4]
  • Follow all local, state, and federal regulations for chemical waste disposal. Consult your institution's Environmental Health and Safety (EHS) department for specific procedures and to schedule a waste pickup.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_prep 1. Preparation & Assessment cluster_contain 2. Containment & Labeling cluster_storage 3. Interim Storage cluster_disposal 4. Final Disposal start Start: Identify Waste (3'-OMe-GMP) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Assess for Spills or Contamination ppe->spill container Select Leak-Proof, Compatible Container spill->container No Spill handle_spill Clean Spill per SDS: - Avoid Dust - Sweep & Shovel spill->handle_spill Spill Detected collect Collect Waste Material (Solid or Contaminated Items) container->collect label_waste Label Container: - Chemical Name - Hazard Info - Date collect->label_waste storage Store in Designated, Secure, Ventilated Area label_waste->storage seal Keep Container Tightly Sealed storage->seal contact_ehs Contact Institutional EHS for Waste Pickup seal->contact_ehs disposal_co Transfer to Approved Waste Disposal Company contact_ehs->disposal_co end End: Disposal Complete disposal_co->end handle_spill->collect

Caption: Disposal workflow for this compound.

Disclaimer: This information is intended as a guide and should be supplemented by a thorough review of the specific Safety Data Sheet (SDS) for the product in use and consultation with your institution's Environmental Health and Safety (EHS) department. All procedures must comply with local, state, and federal regulations.

References

Personal protective equipment for handling 3'-O-Methylguanosine-5'-monophosphate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3'-O-Methylguanosine-5'-monophosphate

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of this compound, ensuring laboratory safety and procedural integrity.

This document provides crucial safety and logistical information for the proper handling of this compound (CAS No. 400806-41-9)[1][2]. As a biochemical reagent used in life science research, adherence to strict safety protocols is paramount to mitigate potential hazards and ensure a safe laboratory environment[2]. The following guidelines are based on standard laboratory practices for handling chemical and biological materials.

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment (PPE) is the first line of defense against potential exposure to this compound. A risk assessment should be conducted to determine the specific PPE required for the tasks to be performed[3]. The minimum recommended PPE for handling this compound is outlined below.

PPE ComponentSpecificationPurpose
Hand Protection Disposable nitrile gloves (double-gloving recommended)Provides a barrier against skin contact. Nitrile is preferred for its chemical resistance. Double gloving is advised for added protection during handling[3][4].
Eye and Face Protection Safety glasses with side shields or chemical splash gogglesProtects eyes from splashes and aerosols. A face shield may be necessary for procedures with a high risk of splashing[3].
Body Protection Laboratory coatProtects skin and personal clothing from contamination[4].
Respiratory Protection Not generally required for handling small quantities in a well-ventilated area. Use a NIOSH-approved respirator if aerosols may be generated[5].To prevent inhalation of airborne particles.

Operational Plan: Step-by-Step Handling Procedures

Following a systematic workflow is essential for minimizing risk and ensuring the integrity of the experiment.

  • Preparation :

    • Ensure the work area is clean, uncluttered, and designated for handling this compound.

    • Verify that all necessary PPE is available and in good condition.

    • Locate the nearest safety shower and eyewash station before beginning work.

  • Donning PPE :

    • Put on a lab coat, ensuring it is fully buttoned[5].

    • Don eye and face protection[5].

    • Wash hands thoroughly before putting on gloves.

    • Wear two pairs of nitrile gloves, ensuring the outer glove covers the cuff of the lab coat[4][5].

  • Handling the Compound :

    • Handle the compound in a well-ventilated area, preferably within a chemical fume hood or biological safety cabinet, especially when handling powders or creating solutions, to minimize inhalation exposure.

    • Avoid direct contact with the skin, eyes, and clothing.

    • Use designated and properly calibrated equipment (e.g., spatulas, pipettes) for transferring the compound.

    • Keep containers of this compound closed when not in use. The compound should be stored at -20°C[1].

  • Post-Handling :

    • Decontaminate all work surfaces and equipment after use.

    • Remove PPE in the correct order to avoid cross-contamination: remove the outer pair of gloves, then the lab coat, followed by eye protection, and finally the inner pair of gloves[5].

    • Wash hands thoroughly with soap and water after removing all PPE and before leaving the laboratory[6].

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure compliance with institutional and regulatory guidelines.

  • Waste Segregation : All waste generated from handling this compound, including unused product, contaminated PPE (gloves, lab coats), and disposable labware, should be considered chemical waste.

  • Collection :

    • Collect solid waste in a designated, leak-proof container lined with a biohazard bag and clearly labeled as "Chemical Waste"[6].

    • Collect liquid waste containing the compound in a separate, labeled, and sealed container.

  • Disposal :

    • Dispose of all waste in accordance with your institution's hazardous waste management program. Do not dispose of this chemical down the drain or in the regular trash[6][7].

    • Consult your institution's Environmental Health and Safety (EHS) office for specific disposal procedures[6].

Experimental Workflow for Safe Handling

The following diagram illustrates the logical sequence of steps for safely handling this compound in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling Procedure cluster_post Post-Handling cluster_disposal Disposal Prep Prepare Work Area CheckPPE Inspect PPE Prep->CheckPPE LocateSafety Locate Safety Equipment CheckPPE->LocateSafety DonPPE Don PPE LocateSafety->DonPPE HandleCompound Handle Compound in Ventilated Area DonPPE->HandleCompound Decontaminate Decontaminate Surfaces & Equipment HandleCompound->Decontaminate DoffPPE Doff PPE Correctly Decontaminate->DoffPPE WashHands Wash Hands Thoroughly DoffPPE->WashHands SegregateWaste Segregate Waste WashHands->SegregateWaste Dispose Dispose via EHS SegregateWaste->Dispose

Caption: Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.